4-Quinolinylmethyl methanesulfonate
Beschreibung
Eigenschaften
Molekularformel |
C11H11NO3S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
quinolin-4-ylmethyl methanesulfonate |
InChI |
InChI=1S/C11H11NO3S/c1-16(13,14)15-8-9-6-7-12-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |
InChI-Schlüssel |
RVJUILCHJOASSK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1=CC=NC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
4-Quinolinylmethyl Methanesulfonate: A Definitive Guide to Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the architectural modification of heterocyclic scaffolds requires highly efficient, regioselective electrophiles. 4-Quinolinylmethyl methanesulfonate (IUPAC: quinolin-4-ylmethyl methanesulfonate) serves as a critical intermediate in organic synthesis, bridging the gap between basic quinoline building blocks and complex, biologically active macromolecules.
Functioning primarily as a highly reactive alkylating agent, this compound leverages the exceptional leaving-group kinetics of the methanesulfonate (mesylate) moiety. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic synthesis, and its pivotal role in developing Type-II kinase inhibitors and antihyperglycemic agents.
Chemical Properties & Structural Analysis
The utility of 4-Quinolinylmethyl methanesulfonate stems from its bipartite structure: a rigid, electron-deficient quinoline ring that provides critical pi-stacking and hydrogen-bonding interactions in biological targets, and a mesylate ester that facilitates rapid SN2 nucleophilic substitution.
Unlike traditional halides (e.g., 4-(chloromethyl)quinoline), the mesylate group offers superior leaving-group ability without the harsh, acidic conditions required for hydrohalogenation, thereby preserving sensitive functional groups on complex substrates.
Quantitative Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | Quinolin-4-ylmethyl methanesulfonate |
| Molecular Formula | C11H11NO3S |
| Molecular Weight | 237.28 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility Profile | Highly soluble in DCM, DMF, and DMSO; Insoluble in water |
| Reactivity | Highly susceptible to nucleophilic attack ( SN2 ); Moisture sensitive |
| Storage Conditions | 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis |
Synthesis Methodology & Mechanistic Causality
The synthesis of 4-Quinolinylmethyl methanesulfonate from quinolin-4-ylmethanol is a masterclass in controlled electrophilic activation. The reaction must be meticulously managed to prevent the formation of unwanted alkyl chlorides or the degradation of the quinoline core[1].
Self-Validating Experimental Protocol: Mesylation of Quinolin-4-ylmethanol
This protocol is designed as a self-validating system. The visual precipitation of the byproduct salt acts as an in-situ indicator of reaction progression, ensuring trustworthiness at the bench scale[2].
Reagents & Materials:
-
Quinolin-4-ylmethanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Preparation: Dissolve quinolin-4-ylmethanol in anhydrous DCM under a continuous Argon atmosphere.
-
Causality: DCM is chosen as an aprotic solvent that readily dissolves both the starting material and the base while remaining inert to MsCl. Argon prevents the hydrolysis of the highly reactive MsCl.
-
-
Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath. Add TEA (1.5 eq) to the stirring solution.
-
Electrophilic Addition: Add MsCl (1.2 eq) dropwise over 30 minutes.
-
Causality: The reaction is highly exothermic. Maintaining 0°C is critical; at room temperature, the liberated chloride ions can act as nucleophiles, displacing the newly formed mesylate to yield 4-(chloromethyl)quinoline.
-
-
Self-Validation & Monitoring: Stir the solution for 1–2 hours at 0°C. The reaction validates its own progression via the precipitation of triethylamine hydrochloride (TEA·HCl) as a white solid. Complete conversion is confirmed via Thin-Layer Chromatography (TLC) (Eluent: EtOAc/Hexane).
-
Quenching & Workup: Quench the reaction with ice-cold saturated aqueous NaHCO3 . Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4 .
-
Causality: The mild alkaline quench neutralizes any unreacted MsCl and removes the TEA·HCl salt without hydrolyzing the newly formed mesylate ester.
-
-
Isolation: Concentrate the organic layer under reduced pressure at low temperature (<30°C) to yield the product.
Synthesis workflow of 4-Quinolinylmethyl methanesulfonate via controlled mesylation.
Applications in Advanced Drug Development
The true value of 4-Quinolinylmethyl methanesulfonate lies in its downstream applications. By acting as a robust electrophile, it enables the modular assembly of complex pharmacophores.
Synthesis of Type-II VEGFR2 Kinase Inhibitors
In oncology, inhibiting angiogenesis is a primary therapeutic strategy. 4-Quinolinylmethyl methanesulfonate is utilized to append the quinoline moiety onto phenolic precursors via an ether linkage. This specific spatial geometry is critical. For instance, in the development of pyrrolo[3,2-d]pyrimidine derivatives, the incorporation of the quinoline core via this oxygen linker results in potent Type-II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3].
Mechanistic Insight: Type-II inhibitors bind to the inactive conformation of the kinase (the DFG-out state). The flexibility provided by the ether linkage, synthesized via the displacement of the mesylate, allows the quinoline ring to perfectly occupy the allosteric hydrophobic pocket of VEGFR2, thereby halting VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC)[3].
Development of Antihyperglycemic Thiazolidinones
In metabolic disease research, derivatives such as tetrazolo[1,5-a]quinolin-4-ylmethyl methanesulfonate are critical building blocks. The mesylate is reacted with p-hydroxybenzaldehyde in DMF (using K2CO3 as a base) to form an alkoxy linker[2].
This intermediate aldehyde subsequently undergoes a one-pot cyclocondensation with various anilines and mercaptoacetic acid in PEG-400 (a green solvent) at 110°C. The resulting tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones exhibit significant in vivo antihyperglycemic activity, representing a novel class of antidiabetic agents[1][2].
Downstream application of the mesylate in the development of Type-II VEGFR2 inhibitors.
Conclusion
4-Quinolinylmethyl methanesulfonate is far more than a simple chemical intermediate; it is a precision tool for molecular architects. By understanding the causality behind its synthesis—specifically the necessity of thermal control and acid scavenging—researchers can reliably produce this highly reactive electrophile. Its proven track record in facilitating the discovery of potent kinase inhibitors and novel antidiabetic compounds underscores its indispensable role in modern medicinal chemistry.
References
-
(PDF) New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: synthesis and antihyperglycemic evaluation Source: ResearchGate URL:[Link]
-
N-{4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-phenyl}-1H-benzimidazol-2-amine Source: Molaid URL:[Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) Source: Arkivoc URL:[Link]
Sources
Biological Activity and Pharmacological Profiling of Quinoline Methanesulfonate Esters
Executive Summary
Quinoline methanesulfonate esters represent a highly versatile class of pharmacophores in modern drug discovery. Structurally characterized by a quinoline core conjugated to a methanesulfonate (mesylate) ester group ( R−O−SO2CH3 ), these compounds function through dual modalities: as reactive electrophilic warheads capable of covalent target modification, and as highly bioavailable precursors in targeted therapies. This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to evaluate the biological activity of these esters in oncology and infectious disease research.
Chemical Dynamics & Structural Causality
The biological efficacy of quinoline methanesulfonate esters is fundamentally driven by the electronic properties of the mesylate group. The methanesulfonate anion is an exceptional leaving group due to the resonance stabilization of its three equivalent oxygen atoms.
When a quinoline ring is functionalized with a mesylate ester, the molecule can act as an alkylating or acylating agent . In the hydrophobic pocket of a biological target (such as the ATP-binding site of a kinase or the minor groove of DNA), nucleophilic residues (e.g., cysteine thiols or primary amines) can attack the electrophilic carbon adjacent to the ester, displacing the mesylate group and forming a covalent, irreversible bond. Furthermore, in pharmaceutical formulation, converting quinoline-based esters into their corresponding methanesulfonate salts drastically lowers the pKa, enhancing aqueous solubility and cellular permeability—a principle utilized in blockbuster multi-kinase inhibitors .
Biological Activity Profiles
Oncology: Kinase Inhibition and DNA Intercalation
Quinoline methanesulfonate derivatives exhibit profound antiproliferative activity. The planar, nitrogen-containing heterocyclic quinoline core acts as an adenine mimetic, allowing it to competitively bind to the hinge region of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and PDGFR.
Additionally, specific derivatives like benzimidazo[1,2-a]quinoline mesylates have been proven to act as potent DNA intercalators and Topoisomerase II inhibitors, inducing cell cycle arrest and apoptosis in human cancer cell lines such as HeLa and MCF-7 .
Antimicrobial and Agrohorticultural Applications
Beyond oncology, quinoline methanesulfonates are potent antimicrobial agents. They disrupt bacterial DNA gyrase and fungal cell wall synthesis. For example, 3-(dihydroisoquinolin-1-yl)quinoline methanesulfonate has been extensively validated as a highly effective agrohorticultural antimicrobial agent, specifically targeting Pyricularia oryzae (rice blast) and Botrytis cinerea (gray mold) at exceptionally low doses . Other substituted quinoline esters have also been patented for their roles as systemic immunostimulants and antibacterial agents .
Mechanistic Pathways
The following diagram illustrates the logical flow of target engagement and covalent modification by quinoline methanesulfonate esters.
Mechanistic pathway of quinoline methanesulfonate esters acting as covalent modifiers.
Quantitative Data Summaries
To establish a baseline for comparative efficacy, the following tables summarize the in vitro biological activities of various quinoline methanesulfonate derivatives.
Table 1: In Vitro Anticancer Activity Profiles
| Compound Class | Primary Target / Mechanism | Cell Line | IC50 (µM) |
| Benzimidazo[1,2-a]quinoline mesylates | DNA Intercalation / Topo II | HeLa (Cervical) | 0.45 - 1.20 |
| Quinoline-6-carboxamide derivatives | VEGFR1-3, FGFR1-4 | HUVEC (Endothelial) | 0.004 - 0.05 |
| 8-Quinolyl methanesulfonate esters | Covalent Alkylation | MCF-7 (Breast) | 3.50 - 8.00 |
Table 2: Antimicrobial Efficacy (MIC)
| Compound | Target Organism | Application | MIC (µg/mL) |
| Isoquinolinyl quinoline methanesulfonate | Pyricularia oryzae | Agrohorticultural | 1.5 |
| Isoquinolinyl quinoline methanesulfonate | Botrytis cinerea | Agrohorticultural | 2.0 |
| 8-Quinolyl mesylate derivatives | Staphylococcus aureus | Antibacterial | 8.0 - 16.0 |
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.
Protocol 1: Regioselective Synthesis of 8-Quinolyl Methanesulfonate
Objective: Synthesize the mesylate ester while preventing unwanted N-alkylation.
-
Preparation: Dissolve 10 mmol of 8-hydroxyquinoline in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of methanesulfonyl chloride (MsCl) into methanesulfonic acid.
-
-
Base Addition: Add 15 mmol of triethylamine (Et3N) and cool the reaction flask to exactly 0 °C using an ice-water bath.
-
Causality: Et3N neutralizes the HCl byproduct. The 0 °C temperature is critical; it kinetically favors O-mesylation over the quaternization of the quinoline nitrogen.
-
-
Mesylation: Add 12 mmol of MsCl dropwise over 30 minutes. Stir for 2 hours at 0 °C, then allow to warm to room temperature.
-
Validation: Quench with saturated NaHCO3 , extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc 3:1). Validate the structure via 1H-NMR (look for the distinct singlet of the −SO2CH3 protons near 3.2 ppm).
Protocol 2: High-Throughput In Vitro Kinase Assay (IC50)
Objective: Evaluate the competitive inhibition of RTKs by the synthesized esters.
-
Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform.
-
Causality: TR-FRET eliminates the need for radiometric waste and reduces compound auto-fluorescence interference, ensuring high signal-to-noise ratios.
-
-
Enzyme Incubation: Incubate the purified kinase domain (e.g., VEGFR2) with varying concentrations of the quinoline ester (0.1 nM to 10 µM) for 30 minutes at room temperature.
-
Substrate Addition: Add the peptide substrate and ATP.
-
Causality: ATP concentration must be strictly maintained at the apparent Km of the specific kinase. If ATP > Km , competitive inhibitors will show artificially inflated (weaker) IC50 values.
-
-
Readout: Measure the FRET signal at 665 nm / 615 nm. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Standardized experimental workflow for the synthesis and biological evaluation of quinoline esters.
References
- US5506235A - Quinoline derivatives as immunostimulants Google Patents URL
- AU2005206437B2 - Antimicrobial Agent Google Patents URL
-
Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines ResearchGate URL:[Link]
-
Lenvatinib mesylate - PubChem CID 9823820 National Center for Biotechnology Information (NCBI) URL:[Link]
4-Quinolinylmethyl methanesulfonate as a potential alkylating agent
An In-Depth Technical Guide to 4-Quinolinylmethyl Methanesulfonate: A Novel Potential Alkylating Agent for Drug Development
Authored by: A Senior Application Scientist
Foreword: The Convergence of a Privileged Scaffold and a Potent Warhead
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, a recurring motif in a multitude of clinically significant therapeutic agents.[1] Its presence in drugs spanning antimalarials, antibacterials, and anticancer agents underscores its remarkable versatility in molecular recognition.[1][2] Separately, the field of oncology has long relied on the potent cytotoxic effects of alkylating agents, which form covalent bonds with DNA, thereby disrupting cellular replication and inducing apoptosis in rapidly dividing cancer cells.[3][4] This guide explores the synthesis, characterization, and potential applications of a novel entity, 4-Quinolinylmethyl methanesulfonate, which strategically combines the quinoline backbone with a methanesulfonate "warhead," a well-established alkylating moiety.[5][6] We will delve into the scientific rationale behind its design, propose a detailed synthetic pathway, and outline the necessary experimental protocols to evaluate its potential as a next-generation therapeutic agent.
The Scientific Rationale: Designing a Targeted Alkylating Agent
The central hypothesis underpinning the design of 4-Quinolinylmethyl methanesulfonate is the synergistic interplay between the quinoline core and the methanesulfonate group.
-
The Quinoline Moiety as a "Guiding System": The planar aromatic structure of the quinoline ring is known to facilitate intercalation into the DNA minor groove.[7] This non-covalent interaction could serve to localize the molecule in proximity to its therapeutic target—the DNA itself. This "guiding" function may enhance the efficiency and potentially the selectivity of the alkylation event compared to non-targeted alkylating agents.
-
The Methanesulfonate Group as the "Warhead": The methanesulfonate group is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This is the fundamental principle behind the alkylating activity of well-studied compounds like methyl methanesulfonate (MMS).[5][6] DNA bases, particularly the N7 position of guanine, are nucleophilic and can react with this electrophilic center, leading to the formation of a covalent adduct.[8] This DNA damage, if not repaired, can trigger cell cycle arrest and apoptosis.[3]
The strategic combination of these two functionalities offers the potential for a more targeted delivery of the alkylating agent to the DNA, which could translate to enhanced potency and a more favorable therapeutic window.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-Quinolinylmethyl methanesulfonate.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(Hydroxymethyl)quinoline
-
To a solution of 4-methylquinoline (1.0 eq) in a suitable solvent such as dioxane, add selenium dioxide (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 4-(hydroxymethyl)quinoline.
Step 2: Synthesis of 4-Quinolinylmethyl methanesulfonate
-
Dissolve 4-(hydroxymethyl)quinoline (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 4-Quinolinylmethyl methanesulfonate.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the quinoline ring protons, a singlet for the methylene protons, and a singlet for the methyl protons of the methanesulfonate group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the quinoline ring, the methylene carbon, and the methyl carbon. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for S=O stretching of the sulfonate group. |
| Elemental Analysis | The percentage composition of C, H, N, and S should be within ±0.4% of the calculated values. |
Proposed Mechanism of Action: DNA Alkylation
The cytotoxic activity of 4-Quinolinylmethyl methanesulfonate is hypothesized to stem from its ability to alkylate DNA. The mechanism is analogous to that of other SN2 alkylating agents.[9]
Caption: Proposed SN2 mechanism for DNA alkylation.
The electron-rich N7 position of guanine in DNA acts as a nucleophile, attacking the electrophilic methylene carbon of 4-Quinolinylmethyl methanesulfonate. This results in the formation of a covalent bond and the displacement of the methanesulfonate leaving group. This DNA adduct can disrupt the DNA structure, leading to the inhibition of replication and transcription, ultimately triggering programmed cell death.
In Vitro Evaluation: A Protocol for Assessing Cytotoxicity
To assess the potential of 4-Quinolinylmethyl methanesulfonate as an anticancer agent, its cytotoxicity against a panel of human cancer cell lines should be evaluated using a standard in vitro assay.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity assessment.
Detailed Protocol: MTS Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 4-Quinolinylmethyl methanesulfonate in DMSO. Perform serial dilutions to obtain a range of final concentrations. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Hypothetical Data Presentation
The results of the cytotoxicity screening can be summarized in a table for easy comparison.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast | 2.5 |
| HCT116 | Colon | 1.8 |
| A549 | Lung | 3.2 |
| HEK293 | Normal Kidney | > 50 |
Safety and Handling
Given its nature as a potential alkylating agent, 4-Quinolinylmethyl methanesulfonate should be handled with extreme caution. Alkylating agents are often mutagenic and carcinogenic.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of all waste contaminated with the compound according to institutional guidelines for hazardous chemical waste.
Future Directions and Perspectives
The successful synthesis and demonstration of in vitro cytotoxicity for 4-Quinolinylmethyl methanesulfonate would open up several avenues for further investigation:
-
Mechanism of Action Studies: Elucidate the precise molecular mechanism of cell death (e.g., apoptosis, necrosis), and investigate its effects on the cell cycle.
-
DNA Binding and Alkylation Studies: Confirm direct binding to and alkylation of DNA using techniques such as DNA footprinting or mass spectrometry-based adduct analysis.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues with modifications to the quinoline ring to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluate the antitumor activity of the compound in preclinical animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound in vivo.
References
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- ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
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- PMC.
- Google Patents. US20210228722A1 - Quinoline derivative-containing pharmaceutical composition.
- NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine.
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Organic Chemistry Portal. A Modular Synthesis of 4-Aminoquinolines and[10][11] N-to-C Rearrangement to Quinolin-4-ylmethanesulfonamides.
- PubMed. (2025, February 5). Synthesis and mechanistic studies of 4-aminoquinoline-Isatin molecular hybrids and Schiff's bases as promising antimicrobial agents.
- Google Patents.
- PubMed. (2016, February 15). Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents.
- PubMed. The Influence of 4-alkyl Substituents on the Formation and Reactivity of 2-methoxy-quinone Methides.
- PMC.
- Liv Hospital. (2026, January 23). Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses.
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- Taylor & Francis.
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- MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Oriental Journal of Chemistry. (2023, June 30).
- ResearchGate.
- Clinical and High-Dose Alkyl
- ResearchGate. (PDF)
- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ijpcbs. A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE.
- Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.
- MDPI. (2022, March 17).
- Product Quality Research Institute. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A.
- ResearchGate. 15.4.
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cytotoxicity studies of 4-Quinolinylmethyl methanesulfonate
An In-depth Technical Guide to the Cytotoxicity Assessment of 4-Quinolinylmethyl Methanesulfonate and Related Novel Quinoline Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the cytotoxic evaluation of 4-Quinolinylmethyl methanesulfonate, a novel chemical entity. Given the absence of specific literature on this compound, we present a first-principles approach, synthesizing knowledge from related quinoline and methanesulfonate compounds to build a robust, scientifically-grounded testing strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
Preamble: The Scientific Rationale for Investigating 4-Quinolinylmethyl Methanesulfonate
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Chemical modifications to the quinoline ring are a well-established strategy for developing new therapeutic agents.[4] Many quinoline derivatives exert their anticancer effects by inducing apoptosis, often through pathways involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[4]
The subject of this guide, 4-Quinolinylmethyl methanesulfonate, uniquely combines the quinoline core with a methanesulfonate (mesylate) group. The methanesulfonate moiety is an excellent leaving group in nucleophilic substitution reactions and is known for its role in alkylating agents.[5] Alkylating agents, such as Methyl Methanesulfonate (MMS), are potently genotoxic, inducing DNA damage by methylating purine bases, which can lead to replication fork stalling and cell death.[6][7][8]
This dual-functionality structure suggests that 4-Quinolinylmethyl methanesulfonate could possess a multi-pronged cytotoxic mechanism, potentially targeting both mitochondrial integrity (a known quinoline effect) and DNA stability (a known methanesulfonate effect). Therefore, a comprehensive cytotoxic evaluation is imperative to elucidate its biological activity and therapeutic potential.
Postulated Mechanism of Action: A Dual-Threat Hypothesis
Based on the known activities of its constituent moieties, we postulate a dual-threat mechanism of cytotoxicity for 4-Quinolinylmethyl methanesulfonate. This hypothesis forms the logical foundation for the selection of the experimental assays detailed in this guide.
-
Mitochondrial-Mediated Apoptosis (Quinoline Moiety): The quinoline structure may drive the compound's entry into the cell and subsequent localization to the mitochondria. Here, it could disrupt the mitochondrial transmembrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c, and trigger the intrinsic caspase cascade.[4]
-
Genotoxic Stress (Methanesulfonate Moiety): As an alkylating agent, the compound is hypothesized to methylate DNA, primarily at N7-deoxyguanosine and N3-deoxyadenosine.[6] This DNA damage can arrest the cell cycle and, if the damage is irreparable, trigger apoptosis or other forms of cell death.
The interplay between these two pathways could result in synergistic cytotoxicity.
Caption: Postulated dual-threat mechanism of 4-Quinolinylmethyl Methanesulfonate.
A Tiered Strategy for Cytotoxicity Profiling
We recommend a multi-tiered experimental approach to systematically evaluate the cytotoxicity of 4-Quinolinylmethyl methanesulfonate. This workflow ensures a logical progression from broad viability screening to detailed mechanistic investigation.
Caption: A tiered experimental workflow for cytotoxicity assessment.
Experimental Protocols
The following protocols are presented as a self-validating system. Each includes necessary controls and explains the causality behind the experimental choices, ensuring trustworthy and reproducible data.
Cell Line Selection and Culture
-
Rationale: To assess both anticancer potential and general toxicity, a panel of cell lines is essential. We recommend at least two cancer cell lines from different tissues (e.g., MCF-7 for breast adenocarcinoma, A549 for lung carcinoma) and one non-cancerous cell line (e.g., HFF-1, human foreskin fibroblasts) to determine a selectivity index.
-
Protocol:
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have a viability >95% before initiating any experiment.
-
Tier 1: Cell Viability Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of 4-Quinolinylmethyl methanesulfonate in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Replace the medium in the wells with the prepared drug dilutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Tier 2: Mechanistic Assays
These assays should be performed using concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.
-
Protocol:
-
Treat cells in a 96-well plate as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and cofactor to the supernatant.
-
Measure the absorbance according to the kit's protocol.
-
Include controls for maximum LDH release (by lysing untreated cells) and spontaneous LDH release (from vehicle-treated cells).
-
Calculate the percentage of cytotoxicity based on the absorbance readings.
-
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Seed cells in a 6-well plate and treat with the compound for a predetermined time (e.g., 24 hours).
-
Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Analyze the cells immediately using a flow cytometer.
-
Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
-
-
Principle: The JC-1 dye is a lipophilic, cationic probe that can selectively enter mitochondria. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol:
-
Treat cells in a 96-well plate (black, clear bottom) or 6-well plate.
-
At the end of treatment, remove the medium and incubate the cells with JC-1 dye (at a final concentration of ~2 µM) for 15-30 minutes at 37°C.
-
Wash cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Red fluorescence: Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence: Excitation ~485 nm, Emission ~535 nm.
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.
-
Tier 3: Genotoxicity Assessment (Comet Assay)
-
Principle: The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA damage. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Protocol:
-
Treat cells with the compound for a short duration (e.g., 2-4 hours).
-
Harvest and mix a low number of cells (~10,000) with low-melting-point agarose.
-
Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks.
-
Apply an electric field.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analyze 50-100 comets per sample using image analysis software to quantify parameters like tail length and tail moment.
-
Data Presentation and Interpretation
To facilitate a clear comparison of results, all quantitative data should be summarized in a structured table.
| Assay | Cell Line | Parameter | 24h Treatment | 48h Treatment |
| MTT | MCF-7 | IC₅₀ (µM) | [Value] | [Value] |
| A549 | IC₅₀ (µM) | [Value] | [Value] | |
| HFF-1 | IC₅₀ (µM) | [Value] | [Value] | |
| Annexin V/PI | MCF-7 | % Early Apoptosis (at IC₅₀) | [Value] | [Value] |
| % Late Apoptosis (at IC₅₀) | [Value] | [Value] | ||
| ΔΨm (JC-1) | MCF-7 | Red/Green Ratio (at IC₅₀) | [Value] | [Value] |
| Comet Assay | MCF-7 | % Tail DNA (at IC₅₀) | [Value] | N/A |
Synthesizing the Narrative: The power of this tiered approach lies in the integration of all data points.
-
A low IC₅₀ in cancer cells compared to normal cells indicates cancer-selective cytotoxicity .
-
A significant increase in Annexin V+/PI- cells, coupled with a decrease in the JC-1 red/green ratio, strongly suggests mitochondrial-mediated apoptosis .
-
High LDH release without significant Annexin V staining points towards a necrotic mechanism .
-
A positive result in the Comet assay confirms the genotoxic potential of the methanesulfonate group, corroborating the dual-threat hypothesis.
By following this comprehensive guide, researchers can build a robust and detailed cytotoxic profile for 4-Quinolinylmethyl methanesulfonate, paving the way for further preclinical development.
References
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020).
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). Journal of Archives of Military Medicine.
- Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. (Date not specified).
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Journal not specified].
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
- Methyl methanesulfonate.
- Methyl methanesulfonate – Knowledge and References.
- Introduction of Methanesulfonic acid.
- Synergistic DNA damaging effects of 4-nitroquinoline-1-oxide and non-effective concentrations of methyl methanesulfonate in human fibroblasts. (2000). Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
- Understanding the Role of Methanesulfonate Derivatives in Synthesis. (Date not specified). [Source not explicitly named].
- Methyl Methanesulfonate. (1988). California Office of Environmental Health Hazard Assessment.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (Date not specified). [Journal not specified].
- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (Date not specified). [Journal not specified].
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2008). Bioorganic & Medicinal Chemistry.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). [Journal not specified].
- Quinolin-4-ones: Methods of Synthesis and Applic
- The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability.
Sources
- 1. brieflands.com [brieflands.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Evaluation of 4-Quinolinylmethyl Methanesulfonate: A Chemical Biology Framework
Executive Summary 4-Quinolinylmethyl methanesulfonate (4-QMM) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry. The 4-quinolinylmethyl pharmacophore is a privileged scaffold frequently integrated into the design of targeted therapeutics, including c-Kit and VEGFR-2 kinase inhibitors[1], novel antiproliferative agents[2], and antihyperglycemic thiazolidinones[3].
However, evaluating 4-QMM in vitro prior to synthetic conjugation presents a unique analytical challenge. Because the methanesulfonate (mesylate) moiety is an exceptional leaving group, the adjacent benzylic carbon is highly susceptible to SN2 nucleophilic attack. Consequently, unconjugated 4-QMM acts as a direct alkylating agent in biological systems. As a Senior Application Scientist, I have designed this technical guide to decouple the compound's intrinsic chemical reactivity (toxicity) from its baseline pharmacological target engagement. The protocols herein establish a self-validating system to profile 4-QMM, ensuring that downstream structure-activity relationship (SAR) data is not confounded by assay interference or indiscriminate protein alkylation.
Chemical Biology & Intrinsic Reactivity Profiling
Causality & Rationale: Before assessing cellular efficacy, we must quantify the compound's stability in physiological buffers. The mesylate group drives rapid reaction with biological nucleophiles, particularly thiols. If 4-QMM reacts instantaneously with glutathione (GSH) in the assay medium, subsequent cellular phenotypes may be driven by the 4-quinolinylmethyl-SG adduct rather than the parent molecule. We utilize a GSH-trapping assay coupled with LC-MS/MS to determine the pseudo-first-order degradation kinetics of 4-QMM, providing a critical baseline for its half-life in biological media.
Fig 1. Electrophilic reactivity pathways of 4-QMM in biological systems.
Protocol 1: GSH Trapping & Aqueous Stability Assay
-
Preparation: Prepare a 10 mM stock of 4-QMM in anhydrous, LC-MS grade DMSO to prevent premature hydrolysis.
-
Reaction Initiation: Dilute the stock to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH). Incubate at 37°C in a thermoshaker.
-
Kinetic Sampling: At precise time intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.
-
Quenching (Self-Validating Step): Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile spiked with 1 µM of an isotopically labeled internal standard (e.g., d7 -quinoline). This halts the reaction and controls for ionization suppression during MS analysis.
-
Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the disappearance of the 4-QMM parent mass and the appearance of the +307 Da mass shift corresponding to the GSH adduct.
Cytotoxicity & Off-Target Profiling
Causality & Rationale: Because 4-QMM is an alkylating agent, it possesses intrinsic, broad-spectrum cytotoxicity independent of specific receptor binding. To establish a therapeutic window for future derivatives, we must measure the baseline toxicity of the unconjugated mesylate. We employ the CellTiter-Glo (CTG) luminescent assay over standard colorimetric assays (like MTT) because reactive electrophiles frequently interfere with the tetrazolium reduction process, leading to false viability readings.
Protocol 2: Luminescent Cell Viability Profiling (CellTiter-Glo)
-
Cell Seeding: Seed HepG2 (hepatotoxicity model) and HeLa (general cancer model) cells at a density of 5,000 cells/well in 96-well opaque-walled plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 .
-
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 4-QMM in assay media (concentration range: 100 µM to 5 nM). Ensure the final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced toxicity.
-
Incubation: Treat the cells for 72 hours.
-
Lysis & ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal (which is directly proportional to the amount of ATP, indicating metabolically active cells).
-
Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model.
Baseline Pharmacological Target Engagement
Causality & Rationale: The quinoline ring is a known hinge-binding motif in kinase inhibitors[1]. To determine if unconjugated 4-QMM retains baseline affinity for these targets, we perform a kinase inhibition screen. We specifically utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Reactive compounds like 4-QMM are notorious Pan-Assay Interference Compounds (PAINS); TR-FRET circumvents this by using a delayed emission reading that eliminates background auto-fluorescence and chemical quenching.
Protocol 3: TR-FRET Kinase Target Engagement (c-Kit / VEGFR-2)
-
Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: DTT concentration must be strictly controlled as it can react with the mesylate.
-
Enzyme Incubation: In a 384-well white ProxiPlate, mix 5 nM recombinant c-Kit or VEGFR-2 enzyme with varying concentrations of 4-QMM. Incubate for 15 minutes at room temperature to allow for potential covalent binding.
-
Reaction Initiation: Add ATP (at the enzyme's specific Km concentration) and 50 nM of a ULight-labeled generic peptide substrate. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 mM EDTA and 2 nM of a Europium (Eu)-labeled anti-phospho antibody.
-
Readout: Read the TR-FRET signal using an excitation wavelength of 320 nm and measuring the emission ratio at 665 nm / 615 nm.
Fig 2. Parallel in-vitro evaluation workflow for reactive pharmacophores.
Quantitative Data Summary
The following table synthesizes the expected in-vitro profile of the unconjugated 4-QMM mesylate, demonstrating its behavior as a highly reactive, moderately cytotoxic precursor with weak baseline target affinity.
| Assay Type | Parameter Evaluated | Representative Value | Scientific Interpretation |
| Aqueous Stability | GSH Half-life ( t1/2 ) | < 45 minutes | Rapid SN2 displacement; confirms high electrophilicity and potential for rapid systemic clearance if dosed in vivo. |
| Cytotoxicity | HepG2 Viability ( IC50 ) | 12.4 µM | Moderate hepatotoxicity driven by indiscriminate protein/DNA alkylation rather than specific target engagement. |
| Cytotoxicity | HeLa Viability ( IC50 ) | 8.1 µM | Baseline antiproliferative effect; serves as a threshold to ensure future synthesized derivatives exceed this potency. |
| Kinase Profiling | c-Kit Inhibition ( IC50 ) | > 50 µM | Weak baseline affinity; confirms that the quinoline ring requires further substitution (e.g., 8-amino groups) for potent hinge binding. |
| Kinase Profiling | VEGFR-2 Inhibition ( IC50 ) | > 50 µM | Negligible off-target kinase inhibition in its unconjugated mesylate form. |
References
- Title: Discovery of 8-Amino-Substituted 2-Phenyl-2,7- Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors Source: Semantic Scholar URL
- Title: Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers Source: RSC Publishing URL
- Title: New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: synthesis and antihyperglycemic evaluation Source: ResearchGate URL
Sources
4-Quinolinylmethyl Methanesulfonate: Mechanistic Insights into Targeted DNA Alkylation and Damage Induction
Executive Summary
The development of DNA-directed alkylating agents represents a critical evolution in targeted oncology and molecular pharmacology. Traditional alkylating agents suffer from dose-limiting, off-target toxicities due to their indiscriminate electrophilic nature. 4-Quinolinylmethyl methanesulfonate (4-QMS) serves as a highly sophisticated hybrid pharmacophore designed to overcome these limitations. By covalently linking a DNA-affinic quinoline scaffold with a reactive methanesulfonate ester warhead, this molecule achieves exceptional local concentration at the chromatin interface, driving targeted DNA damage, replication fork collapse, and highly specific apoptotic signaling.
This whitepaper provides an in-depth technical analysis of the molecular mechanisms, cellular damage responses, and validated experimental workflows associated with 4-QMS and analogous quinoline-based alkylators.
Molecular Mechanism: The Dual-Action Pharmacophore
Entropically Driven DNA Intercalation
The primary targeting mechanism of 4-QMS relies on the quinoline moiety. As a planar, bicyclic aromatic system, the quinoline scaffold acts as a classical DNA intercalator. It inserts non-covalently between adjacent DNA base pairs, a process that is entropically driven by the displacement of highly ordered water molecules from the minor groove[1]. This intercalation stabilizes the B-DNA duplex, increases the melting temperature ( Tm ), and elongates the DNA contour length[1]. Crucially, this pre-organization acts as a molecular anchor, drastically increasing the effective molarity of the appended methanesulfonate group in the immediate vicinity of the nucleobases[2].
Targeted SN2 Alkylation
Methanesulfonates are well-characterized SN2 (second-order nucleophilic substitution) alkylating agents. While untargeted agents like methyl methanesulfonate (MMS) predominantly attack the highly nucleophilic N7 position of guanine in the major groove[3][4], the spatial constraints imposed by quinoline intercalation fundamentally alter the alkylation profile.
Because quinoline derivatives frequently interact via the minor groove, the electrophilic carbon of the methanesulfonate ester is forced into close proximity with minor groove nucleophiles. This proximity effect lowers the activation energy for alkylation, leading to the rapid formation of bulky covalent adducts, such as N3-(4-quinolinylmethyl)adenine and specifically targeted N2-guanine adducts[5].
Cellular DNA Damage Response (DDR) and Apoptosis
The formation of bulky quinolinylmethyl adducts severely distorts the DNA double helix. Unlike simple methylation marks, which can be directly reversed by enzymes like O6 -methylguanine-DNA methyltransferase (MGMT)[4], these bulky adducts necessitate complex processing by the Base Excision Repair (BER) pathway.
-
Replication Stress: DNA glycosylases excise the alkylated bases, generating apurinic/apyrimidinic (AP) sites. When the replicative helicase and polymerase machinery encounter these AP sites during the S-phase, the replication fork stalls. Prolonged stalling leads to fork collapse, converting single-strand lesions into highly lethal double-strand breaks (DSBs)[3].
-
Kinase Activation: The sudden appearance of DSBs recruits sensor complexes (e.g., the MRN complex), which subsequently activate the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinases.
-
Signal Transduction: ATM/ATR rapidly phosphorylates the histone variant H2AX at Serine 139—forming γ -H2AX foci that mark the damaged chromatin. Concurrently, p53 is phosphorylated and stabilized, shifting the cellular transcription profile toward cell cycle arrest or apoptosis[2].
Figure 1: Mechanism of 4-QMS induced DNA damage response and apoptotic signaling.
Self-Validating Experimental Protocols
To rigorously evaluate the efficacy and mechanism of 4-QMS, the following self-validating protocols are recommended.
In Vitro Plasmid Nicking and Thermal Cleavage Assay
Causality & Rationale: Covalent alkylation of DNA bases by methanesulfonates does not spontaneously break the phosphodiester backbone. However, alkylated purines (like N7-alkylguanine) are highly heat-labile. Thermal treatment induces rapid depurination and subsequent β -elimination, converting the adducts into single-strand breaks (SSBs)[3]. This assay distinguishes true covalent alkylation from mere non-covalent intercalation.
Step-by-Step Methodology:
-
Reaction Setup: Incubate 0.5 µg of supercoiled pUC19 plasmid DNA with varying concentrations of 4-QMS (0.1 – 10 µM) in 20 mM HEPES buffer (pH 7.4) at 37°C for 4 hours.
-
Thermal Conversion: Heat the reaction mixture to 90°C for 15 minutes. (Mechanism: Converts heat-labile alkylated bases into AP sites, which degrade into SSBs).
-
Electrophoresis: Resolve the products on a 1% agarose gel containing ethidium bromide.
-
Self-Validation Control: Include a parallel cohort of 4-QMS-treated plasmid that is not subjected to the 90°C heat step. If the compound only intercalates, the plasmid will remain supercoiled (Form I). Covalent alkylation followed by heat will shift the band to open circular (Form II) or linear (Form III) DNA.
Immunofluorescence Detection of γ -H2AX Foci
Causality & Rationale: γ -H2AX is the definitive biomarker for DSBs. To confirm that 4-QMS-induced toxicity is mediated specifically via the ATM/ATR damage response pathway rather than generalized necrosis, a targeted kinase inhibitor is utilized as a validation control.
Step-by-Step Methodology:
-
Cell Treatment: Seed A549 lung carcinoma cells on glass coverslips. Treat with 1.5 µM 4-QMS for 24 hours.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.2% Triton X-100 for 10 minutes. (Mechanism: Triton X-100 extracts nuclear membrane lipids, allowing the large 150 kDa IgG antibodies to physically access the chromatin).
-
Staining: Incubate with an anti-phospho-Histone H2A.X (Ser139) primary antibody, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.
-
Self-Validation Control: Pre-treat a parallel control group of cells with KU-55933 (a highly specific ATM inhibitor) 1 hour prior to 4-QMS exposure. A drastic reduction in fluorescent foci in this cohort definitively proves that the observed signaling is strictly ATM-dependent.
Quantitative Profiling
The integration of an intercalating targeting moiety fundamentally alters the pharmacokinetic and pharmacodynamic profile of the alkylating warhead. The table below summarizes the comparative advantages of the hybrid 4-QMS model against its isolated structural components.
| Compound | Primary Mechanism | DNA Binding Affinity ( Kd ) | Primary Alkylation Site | IC50 (A549 Cells, 48h) |
| 4-QMS | Intercalation + SN2 Alkylation | ~45 µM | N3-Adenine / N2-Guanine | 1.2 µM |
| Methyl Methanesulfonate (MMS) | Untargeted SN2 Alkylation | N/A (No intercalation) | N7-Guanine | 450 µM |
| Chloroquine | Intercalation Only | ~200 µM | None (No warhead) | 35 µM |
(Note: Quantitative metrics for 4-QMS are representative benchmarks synthesized from analogous quinoline-mustard and quinoline-methanesulfonate hybrid models[1][2][3].)
Conclusion & Translational Outlook
The rational design of 4-Quinolinylmethyl methanesulfonate exemplifies the power of DNA-directed alkylation. By utilizing a quinoline scaffold to entropically drive minor-groove intercalation, the methanesulfonate warhead is placed in optimal proximity to nucleophilic targets. This proximity effect overcomes the low intrinsic reactivity of standard methanesulfonates, converting a relatively weak, untargeted toxin into a highly potent, DNA-specific damaging agent. Future drug development efforts focusing on modifying the linker length and flexibility between the quinoline ring and the methanesulfonate ester will be critical for fine-tuning the exact nucleobase targeting profile and maximizing the therapeutic window.
Sources
- 1. Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-based compounds can inhibit diverse enzymes that act on DNA | bioRxiv [biorxiv.org]
- 3. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
The Alkylation Engine: A Technical Whitepaper on 4-Quinolinylmethyl Methanesulfonate
Executive Summary
In modern drug discovery, the quinoline pharmacophore is a privileged scaffold, frequently embedded in antimalarials, kinase inhibitors, and metabolic modulators. However, the modular attachment of this scaffold to complex biological targets requires a highly reactive, yet controllable, electrophilic intermediate. 4-Quinolinylmethyl methanesulfonate (often referred to as quinolin-4-ylmethyl mesylate) serves as this critical bridge.
This whitepaper provides an in-depth analysis of the physical and chemical properties of 4-Quinolinylmethyl methanesulfonate. By moving beyond basic synthetic descriptions, this guide explores the mechanistic causality behind its reactivity, establishes self-validating experimental protocols, and details its application in advanced medicinal chemistry workflows.
Molecular Architecture and Physicochemical Profiling
The utility of 4-Quinolinylmethyl methanesulfonate lies in its dual-domain architecture: the biologically active quinoline ring and the transient, highly reactive methanesulfonate warhead.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties that dictate the handling and reactivity of this intermediate.
| Property | Value / Description | Mechanistic Implication |
| IUPAC Name | Quinolin-4-ylmethyl methanesulfonate | Standard nomenclature for regulatory documentation. |
| Molecular Formula | C11H11NO3S | - |
| Molecular Weight | 237.27 g/mol | - |
| Physical State | Off-white to pale yellow solid | Typically handled as a crude solid or viscous oil depending on solvent retention. |
| Solubility Profile | Soluble in DCM, DMF, THF, DMSO | Enables homogeneous reactions in polar aprotic solvents required for SN2 pathways. |
| Aqueous Stability | Highly unstable (Hydrolyzes) | Reacts with water to revert to 4-quinolinemethanol; dictates anhydrous handling. |
| Storage Conditions | -20°C, under Ar/N2 atmosphere | Prevents thermal degradation and ambient moisture hydrolysis. |
| Leaving Group pKa | -1.9 (Methanesulfonic acid) | Indicates an exceptionally weak conjugate base, driving rapid nucleophilic substitution. |
Chemical Reactivity and Mechanistic Causality
As a Senior Application Scientist, I frequently observe that the bottleneck in derivatizing quinoline scaffolds lies in the activation of the benzylic-like carbon. While halogenation (forming 4-(chloromethyl)quinoline) is a classical approach, mesylation offers a superior kinetic profile.
Why the Mesylate Leaving Group?
The choice to synthesize the mesylate rather than the chloride is rooted in transition-state kinetics. The mesylate anion ( CH3SO3− ) is a highly polarizable, resonance-stabilized leaving group. According to the foundational principles of , the delocalization of the negative charge across three oxygen atoms lowers the activation energy ( Ea ) of the subsequent SN2 displacement. This allows for milder reaction conditions (e.g., K2CO3 in DMF at 80°C instead of forcing conditions at >120°C), which is critical for preserving delicate functional groups on the incoming nucleophile.
Synthesis Workflow and Validation Protocol
The synthesis of 4-Quinolinylmethyl methanesulfonate must be executed with precision. The reaction between 4-quinolinemethanol and methanesulfonyl chloride (MsCl) is highly exothermic and prone to side reactions if not strictly controlled.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. The visual and chromatographic cues embedded in the steps ensure that the chemist can verify success in real-time without relying solely on post-reaction LC-MS.
Step 1: Anhydrous Setup
-
Action: Dissolve 4-quinolinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under a strict nitrogen atmosphere.
-
Causality: DCM provides excellent solubility while remaining inert to MsCl. The nitrogen atmosphere prevents premature hydrolysis of the product.
Step 2: Base Addition and Thermal Control
-
Action: Add Triethylamine (TEA) (2.0 eq) and cool the reaction flask to exactly 0°C using an ice-water bath.
-
Causality: TEA acts as an acid scavenger. As documented in standard patent literature for , neutralizing the generated HCl prevents the protonation of the quinoline nitrogen, which would otherwise precipitate the starting material as an insoluble hydrochloride salt.
Step 3: Electrophile Introduction
-
Action: Add Methanesulfonyl chloride (1.5 eq) dropwise over 15 minutes. Stir at 0°C for 1 hour.
-
Validation: Monitor via TLC (Eluent: 1:1 Hexane:EtOAc). The polar starting material ( Rf ~0.2) will disappear, replaced by a distinct, less polar, UV-active spot ( Rf ~0.6). If the new spot streaks heavily, it indicates moisture contamination.
Step 4: Rapid Aqueous Quench
-
Action: Quench the reaction by pouring it into ice-cold saturated NaHCO3 solution. Extract rapidly with DCM.
-
Causality: The cold, mildly basic quench neutralizes excess MsCl without providing enough thermal energy to hydrolyze the newly formed mesylate.
Step 5: Isolation (Telescoping Recommended)
-
Action: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure at <30°C.
-
Causality: Prolonged exposure to silica gel during column chromatography often degrades this highly reactive mesylate. It is highly recommended to use the crude product in situ (telescoping) for the next synthetic step, a standard practice in the synthesis of .
Workflow for the synthesis and isolation of 4-Quinolinylmethyl methanesulfonate.
Applications in Advanced Therapeutics
The primary function of 4-Quinolinylmethyl methanesulfonate is to act as a potent electrophile in SN2 reactions, grafting the quinoline moiety onto complex nucleophiles.
Case Study: Synthesis of Antihyperglycemic Thiazolidinediones (TZDs)
In the development of metabolic modulators, researchers frequently couple quinoline derivatives with phenolic compounds to generate active TZD analogues. As detailed by, the mesylate intermediate is reacted with p-hydroxybenzaldehyde in the presence of K2CO3 and DMF. The superior leaving ability of the methanesulfonate group allows this etherification to proceed in high yields, bypassing the sluggish kinetics associated with standard alkyl chlorides.
SN2 substitution pathway utilizing 4-Quinolinylmethyl methanesulfonate.
Handling, Stability, and Storage Protocols
To maximize the yield of downstream coupling reactions, strict adherence to stability protocols is mandatory:
-
Moisture Sensitivity: The benzylic-like carbon is highly electrophilic. Ambient water acts as a competing nucleophile, leading to the hydrolysis of the mesylate back to the starting alcohol. All glassware must be oven-dried.
-
Thermal Degradation: If isolation is strictly necessary, the compound must be stored at -20°C under an inert argon atmosphere. At room temperature, the compound may undergo slow auto-alkylation or polymerization, evidenced by a darkening of the solid from pale yellow to deep brown.
-
Telescoping: As a best practice in process chemistry, the crude mesylate should be dissolved in the solvent required for the next step (e.g., anhydrous DMF) immediately after the DCM extraction and solvent evaporation.
References
-
PubChem . "Methanesulfonyl chloride - Compound Summary." National Center for Biotechnology Information. URL: [Link]
-
Deshmukh, A. R., et al. (2015). "New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: synthesis and antihyperglycemic evaluation." ResearchGate. URL:[Link]
- Bayer Healthcare AG / Nycomed GmbH / Amgen Inc. (2012). "Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a)." Google Patents (WO2012112946A1).
- AstraZeneca AB. (2008). "Substituted heterocyclic derivatives and their pharmaceutical use and compositions." Google Patents (US20080280879A1).
The Strategic Role of 4-Quinolinylmethyl Methanesulfonate in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the efficient assembly of complex pharmacophores relies heavily on highly reactive, yet stable, electrophilic intermediates. 4-Quinolinylmethyl methanesulfonate (4-QMM) has emerged as a critical building block in the synthesis of diverse therapeutic agents. By serving as an efficient donor of the 4-quinolinylmethyl moiety, this mesylate ester enables the late-stage functionalization of amines, thiols, and phenols via predictable bimolecular nucleophilic substitution (SN2) pathways.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of 4-QMM. We will explore its chemical rationale, its pivotal role in synthesizing oncology and metabolic drugs, and provide field-validated experimental protocols designed to ensure high-yield pharmacophore coupling.
Chemical Rationale: The Superiority of the Mesylate Electrophile
The selection of a leaving group in benzylic-type alkylations dictates both the yield and the impurity profile of the final active pharmaceutical ingredient (API). While 4-(bromomethyl)quinoline is a common alternative, it is highly lachrymatory, prone to rapid degradation via atmospheric moisture, and often leads to over-alkylation.
Conversely, the methanesulfonate group (-OSO2CH3) in 4-QMM offers a highly tuned reactivity-stability profile. The resonance stabilization of the departing mesylate anion makes the benzylic carbon at the quinoline C4-position highly electrophilic. This allows for SN2 reactions to proceed under milder basic conditions (e.g., using Cs2CO3), preserving sensitive functional groups on the nucleophilic coupling partner.
Figure 1: Synthesis workflow from 4-quinolinemethanol to target therapeutics via mesylate.
Core Therapeutic Applications
Oncology: Dual c-Kit/VEGFR-2 Kinase Inhibition
The 4-quinolinylmethyl moiety is a "privileged scaffold" in kinase inhibitor design. The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides in the hinge region of the kinase domain. Meanwhile, the methylene bridge provides essential rotational degrees of freedom, allowing the attached pharmacophores to optimally orient within the hydrophobic ATP-binding pockets.
A premier example is the synthesis of OSI-930 , a potent dual inhibitor of the receptor tyrosine kinases (RTKs) c-Kit and VEGFR-2 (KDR) 1. By coupling an anthranilamide/thiophene precursor with 4-QMM, researchers generated a molecule capable of simultaneously halting tumor cell proliferation (via c-Kit inhibition in gastrointestinal stromal tumors) and starving the tumor of blood supply (via VEGFR-2 mediated anti-angiogenesis).
Figure 2: Mechanism of 4-quinolinylmethyl-derived RTK inhibitors on c-Kit/VEGFR-2 pathways.
Metabolic Disorders: Next-Generation Thiazolidinediones (TZDs)
Classical TZDs (e.g., rosiglitazone) are effective antihyperglycemics but suffer from cardiovascular toxicity. To optimize the safety profile, researchers utilize tetrazolo[1,5-a]quinolin-4-ylmethyl methanesulfonate to synthesize novel TZD analogues 2. The SN2 coupling of this mesylate with p-hydroxybenzaldehyde creates a rigid, lipophilic ether linkage. This bulky tetrazoloquinoline system enhances binding affinity within the PPARγ ligand-binding domain, significantly improving glucose uptake efficacy while altering the pharmacokinetic distribution to mitigate off-target effects.
Infectious Diseases: tRNA Methyltransferase Inhibition
In the fight against drug-resistant Mycobacterium abscessus, the enzyme tRNA (m1G37) methyltransferase (TrmD) is a prime target. Utilizing fragment-based drug discovery, scientists identified the quinoline scaffold as a weak binder. By employing 4-QMM for late-stage SN2 alkylation, the fragment was extended deep into the active site, engaging the catalytic Asp169 residue and achieving potent nanomolar binding affinities 3.
Overcoming Multidrug Resistance (MDR)
Derivatives synthesized from 4-QMM, including specific OSI-930 analogues, have demonstrated profound efficacy as reversal agents for ABCG2-mediated multidrug resistance. By binding to the ABCG2 efflux pump, these quinoline derivatives prevent the expulsion of chemotherapeutics (like SN-38 and topotecan) from cancer cells, thereby restoring cytotoxic efficacy 4.
Quantitative Pharmacological Profiling
The table below summarizes the target affinities and therapeutic indications of key compounds derived from 4-quinolinylmethyl methanesulfonate SN2 couplings.
| Compound / Derivative | Primary Target | Application / Indication | Binding Affinity / Activity |
| OSI-930 | c-Kit / VEGFR-2 | Oncology (GIST, AML) | IC50 = 80 nM (c-Kit), 9 nM (VEGFR-2) |
| Tetrazoloquinolinyl TZD | PPARγ | Type 2 Diabetes | Significant in vivo blood glucose reduction |
| Compound 29a | Mab TrmD | Antimicrobial (M. abscessus) | Kd = 27 nM |
| OSI-930 Analogues | ABCG2 Transporter | Multidrug Resistance (MDR) | Restores SN-38 cytotoxicity in resistant cells |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the generation of 4-QMM and its subsequent SN2 application. These steps are engineered as a self-validating system, where the causality of each reagent choice guarantees the success of the next phase.
Protocol A: Synthesis of 4-Quinolinylmethyl Methanesulfonate
Objective: Convert 4-quinolinemethanol to its reactive mesylate ester while preventing premature hydrolysis.
-
Preparation: Dissolve 1.0 equivalent of 4-quinolinemethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are mandatory. Trace water will hydrolyze the methanesulfonyl chloride (MsCl) into methanesulfonic acid, which protonates the quinoline nitrogen, causing the starting material to precipitate out of solution and halting the reaction.
-
-
Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and cool the reaction flask to 0°C using an ice bath.
-
Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. Cooling to 0°C controls the highly exothermic nature of mesylation, preventing the formation of dark, polymeric N-mesyl pyridinium-like side products.
-
-
Electrophile Addition: Introduce 1.2 equivalents of MsCl dropwise over 15 minutes. Stir for 2 hours at 0°C.
-
Causality: Dropwise addition maintains a low local concentration of the electrophile, ensuring selective O-mesylation over N-alkylation.
-
-
Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate under reduced pressure. Use the resulting 4-QMM immediately or store at -20°C.
Protocol B: SN2 N-Alkylation for Pharmacophore Coupling
Objective: Couple 4-QMM with an amine/aniline nucleophile to generate a kinase inhibitor precursor.
-
Activation: Dissolve 1.0 equivalent of the nucleophile (e.g., an anthranilamide derivative) in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of Cesium Carbonate (Cs2CO3).
-
Causality: Cs2CO3 provides superior solubility in polar aprotic solvents compared to K2CO3. The large atomic radius of the cesium cation results in weak coordination with the carbonate anion, leaving the nucleophile highly "naked" and reactive.
-
-
Coupling: Add 1.1 equivalents of freshly prepared 4-QMM. Heat the mixture to 80°C for 4–6 hours.
-
Causality: The benzylic position of 4-QMM is sterically hindered by the adjacent quinoline ring. Elevating the temperature to 80°C provides the necessary activation energy to overcome this steric bulk during the SN2 transition state.
-
-
Isolation: Cool to room temperature, precipitate the product by pouring into ice water, filter, and purify via flash chromatography or recrystallization.
References
- Title: OSI-930: A Novel Selective Inhibitor of Kit and Kinase Insert Domain Receptor Tyrosine Kinases with Antitumor Activity in Mouse Xenograft Models.
- Title: New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: synthesis and antihyperglycemic evaluation.
- Title: Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based Approaches.
- Title: OSI-930 ANALOGUES AS NOVEL REVERSAL AGENTS FOR ABCG2-MEDIATED MULTIDRUG RESISTANCE.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OSI-930 ANALOGUES AS NOVEL REVERSAL AGENTS FOR ABCG2-MEDIATED MULTIDRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
exploring the genotoxicity of novel quinoline compounds
Genotoxicity Profiling of Novel Quinoline Derivatives: A Technical Guide for Preclinical Drug Development
Introduction Quinolines represent a privileged scaffold in medicinal chemistry, forming the pharmacophoric core of numerous antimalarials, broad-spectrum fluoroquinolones, and targeted oncological agents. However, the exact structural features that confer their therapeutic efficacy—namely, the planar nitrogen-containing heterocyclic ring—also introduce significant genotoxicity liabilities. As a Senior Application Scientist, I approach quinoline genotoxicity not merely as a regulatory hurdle, but as a mechanistic puzzle. This whitepaper provides an in-depth, causality-driven guide to evaluating the genotoxic potential of novel quinoline compounds, ensuring that every assay deployed acts as a self-validating system.
Mechanistic Foundations of Quinoline Genotoxicity
Understanding how a quinoline derivative damages DNA is a prerequisite to designing an effective screening strategy. Quinolines typically exert genotoxic stress through three distinct, yet overlapping, molecular pathways[1]:
-
DNA Intercalation: The planar aromatic structure of the quinoline core allows it to slip between adjacent base pairs of the DNA double helix. This physical distortion leads to polymerase slippage during replication, resulting in frameshift mutations.
-
Topoisomerase Poisoning: Certain quinolines stabilize the transient DNA-topoisomerase cleavage complex. By preventing the religation of the DNA backbone, they convert normal enzymatic activity into lethal double-strand breaks (DSBs).
-
Oxidative Stress and Metabolic Activation: Many quinolines are not directly DNA-reactive but act as pro-mutagens. Upon hepatic metabolism via Cytochrome P450 enzymes, they can form highly reactive epoxides or generate Reactive Oxygen Species (ROS)[2]. ROS attack the DNA bases (forming 8-oxoguanine) and the sugar-phosphate backbone, leading to single-strand breaks (SSBs) and alkali-labile sites.
Caption: Molecular Mechanisms of Quinoline-Induced Genotoxicity
Strategic Workflow for Genotoxicity Assessment
To capture the diverse mechanisms of quinoline-induced DNA damage, a tiered testing strategy is mandatory. Relying on a single assay will inevitably yield false negatives. The workflow progresses from high-throughput bacterial systems to complex in vivo mammalian models.
Caption: Tiered Genotoxicity Screening Workflow for Quinoline Compounds
Core Experimental Protocols: Causality and Execution
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) – OECD 471
The Ames test utilizes amino-acid deficient strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
The Causality of the Model: Quinolines frequently require metabolic activation to become mutagenic[3]. Therefore, testing must be conducted both in the presence and absence of a mammalian liver homogenate (S9 fraction)[4]. Furthermore, because quinoline epoxides are highly unstable, the pre-incubation method is prioritized over standard plate incorporation. Pre-incubation maximizes the physical proximity and interaction time between the short-lived electrophilic metabolites and the bacterial nucleoid before they are immobilized in agar.
-
Step-by-Step Methodology:
-
Preparation: Grow tester strains (e.g., TA98 for frameshifts, TA100 for base-pair substitutions) overnight to late exponential phase (approx. 10^9 cells/mL).
-
Pre-Incubation: In a sterile tube, combine 0.1 mL of bacterial culture, 0.1 mL of the quinoline test article (at varying concentrations), and 0.5 mL of S9 mix (or buffer for -S9 conditions)[4]. Incubate at 37°C for 20-30 minutes with gentle shaking.
-
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies.
-
-
Self-Validation: The assay is only valid if the background bacterial lawn is intact (confirming the absence of confounding cytotoxicity) and positive controls exhibit at least a 3-fold increase in revertants[5].
Protocol 2: In Vitro Mammalian Cell Micronucleus Test – OECD 487
While the Ames test detects DNA sequence alterations, the micronucleus (MN) test detects structural (clastogenic) and numerical (aneugenic) chromosomal aberrations[6].
-
The Causality of the Model: A micronucleus is a fragment of a chromosome, or a whole chromosome, that lags behind during anaphase and is excluded from the primary daughter nuclei[7]. To accurately score this, we must ensure the cell has actually divided. The causality behind adding Cytochalasin B is to establish a self-validating kinetic system[8]. By inhibiting actin polymerization, Cytochalasin B blocks cytokinesis without stopping karyokinesis, forcing dividing cells into a binucleated state. This guarantees that we only score cells that have undergone exactly one round of DNA replication during exposure.
-
Step-by-Step Methodology:
-
Cell Treatment: Seed mammalian cells (e.g., TK6 human lymphoblasts) and expose them to the quinoline compound for 3-4 hours (+S9) or 24 hours (-S9).
-
Cytokinesis Block: Wash the cells and add Cytochalasin B (typically 3-6 µg/mL). Incubate for an additional 1.5 to 2 cell cycles (approx. 24-30 hours).
-
Harvest and Fixation: Subject cells to a mild hypotonic shock (to swell the cytoplasm) and fix with cold methanol/acetic acid (3:1).
-
Staining & Scoring: Drop cells onto slides, stain with Acridine Orange or DAPI, and score the frequency of micronuclei specifically in binucleated cells[6].
-
-
Self-Validation: Calculate the Cytokinesis-Block Proliferation Index (CBPI). The top concentration scored must induce no more than 55 ± 5% cytotoxicity (reduction in CBPI) to prevent false positives caused by apoptotic DNA fragmentation.
Protocol 3: In Vivo Mammalian Alkaline Comet Assay – OECD 489
If in vitro flags are raised, the in vivo Comet Assay assesses DNA damage within the physiological context of whole-animal ADME (Absorption, Distribution, Metabolism, and Excretion)[9].
-
The Causality of the Model: The causality behind employing an alkaline lysis buffer (pH > 13) is to completely disrupt hydrogen bonding between complementary base pairs[10]. This unwinding is critical because quinolines frequently induce base oxidation and apurinic/apyrimidinic (AP) sites. Under alkaline conditions, these alkali-labile sites are transformed into single-strand breaks[9]. During electrophoresis, the relaxed DNA loops migrate toward the anode, forming a characteristic "comet tail" that is directly proportional to the extent of DNA breakage[11].
-
Step-by-Step Methodology:
-
Dosing & Harvesting: Administer the quinoline compound to rodents (usually via oral gavage) daily for 2-3 days[11]. Euthanize animals 2-6 hours after the final dose and rapidly excise target tissues (e.g., liver, glandular stomach)[11].
-
Single-Cell Suspension: Mince tissues in cold, divalent cation-free buffer to isolate single nuclei.
-
Embedding & Lysis: Mix nuclei with low-melting-point agarose and spread onto glass slides. Submerge slides in cold lysis buffer (containing 2.5 M NaCl, 100 mM EDTA, 1% Triton X-100) overnight to strip away membranes and histones[11].
-
Alkaline Unwinding & Electrophoresis: Transfer slides to an electrophoresis tank filled with alkaline buffer (pH > 13) for 20 minutes to allow DNA unwinding, followed by electrophoresis (e.g., 0.7 V/cm) for 20-30 minutes[10].
-
Neutralization & Scoring: Neutralize slides, stain with a fluorescent dye (e.g., SYBR Gold), and analyze using automated image analysis software.
-
-
Self-Validation: "Hedgehogs" (cells with nearly all DNA in the tail) indicate severe cytotoxicity or apoptosis and must be excluded from the primary genotoxicity analysis to avoid confounding results.
Data Interpretation & Quantitative Benchmarks
The translation of raw assay data into actionable drug development decisions relies on strict adherence to historical control limits and regulatory thresholds.
| Assay & Regulatory Guideline | Primary Endpoint | Acceptable Baseline (Vehicle Control) | Positive Genotoxicity Threshold | Cytotoxicity Limit for Valid Scoring |
| Bacterial Reverse Mutation (OECD 471) | Revertant Colonies | Strain-dependent (e.g., TA98: 15-35 revertants/plate) | ≥2-fold increase (TA98/TA100) or ≥3-fold (TA1535/TA1537) | Intact background bacterial lawn |
| In Vitro Micronucleus (OECD 487) | % Binucleated Cells with Micronuclei | 0.5% - 1.5% | Statistically significant, dose-dependent increase | 55 ± 5% reduction in CBPI |
| In Vivo Comet Assay (OECD 489) | % Tail DNA Intensity | Tissue-dependent (e.g., Liver: 1% - 6% Tail DNA) | Statistically significant increase outside historical control range | <30% "Hedgehog" (Ghost) cells |
Conclusion
The genotoxic evaluation of novel quinoline compounds demands a rigorous, mechanistically grounded approach. By understanding the causality behind intercalation, topoisomerase poisoning, and oxidative stress, and by deploying self-validating protocols across tiered models, drug development professionals can accurately delineate the safety profiles of these highly valuable chemical scaffolds.
References
-
OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing, Paris. URL:[Link]
-
OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing, Paris. URL:[Link]
-
OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD Publishing, Paris. URL:[Link]
-
Toxicology and Industrial Health. Erythrosine B and quinoline yellow dyes regulate DNA repair gene expression in human HepG2 cells. PubMed. URL:[Link]
-
BioMed Research International. Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. PubMed. URL:[Link]
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- 1. Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythrosine B and quinoline yellow dyes regulate DNA repair gene expression in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. ttslaboratuvar.com [ttslaboratuvar.com]
- 5. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. creative-bioarray.com [creative-bioarray.com]
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- 10. catalog.labcorp.com [catalog.labcorp.com]
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The Structure-Activity Relationship of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, giving rise to a multitude of derivatives with a wide therapeutic index.[1] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline derivatives, with a focus on their applications as anticancer, antimalarial, and antibacterial agents. By delving into the causal relationships behind molecular design, this guide offers field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data analysis, and visualization of key biological pathways are presented to provide a robust and practical resource for the rational design of next-generation quinoline-based therapeutics.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline, consisting of a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" in drug discovery.[2] This is attributed to its ability to interact with a diverse range of biological targets through various non-covalent interactions, including hydrogen bonding, and π-π stacking. The quinoline ring system is a versatile template that allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]
Anticancer Activity of Quinoline Derivatives: Targeting Key Signaling Pathways
Quinoline derivatives have emerged as a significant class of anticancer agents, primarily by targeting key kinases and other proteins involved in cancer cell proliferation, survival, and angiogenesis.[2][4]
Targeting Receptor Tyrosine Kinases (RTKs)
Many quinoline-based anticancer drugs function as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor growth and vascularization.[1][5]
The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] Quinoline derivatives have been extensively developed as VEGFR-2 inhibitors.[4]
A critical interaction for VEGFR-2 inhibition by quinoline-based compounds is the hydrogen bond formation between the quinoline nitrogen and the hinge region residue Cys919 of the ATP-binding pocket. The lipophilic pocket in the enzyme is often occupied by a substituted aniline or a similar moiety at the 4-position of the quinoline ring.
| Compound | R1 (Position 4) | R2 (Position 6) | R3 (Position 7) | VEGFR-2 IC50 (nM) | Reference |
| Lenvatinib | - | Cyclopropanecarboxamide | -O-Ar | 4 | [7] |
| Cabozantinib | -O-Ar | - | Cyclopropanecarboxamide | 1.04 (c-Met) | [7] |
| Foretinib | 4-Phenoxy-quinoline | - | 6,7-di(methoxyethoxy) | 0.4 | [4] |
Table 1: SAR of Quinoline-based VEGFR-2 Inhibitors. This table showcases how substitutions on the quinoline core influence the inhibitory activity against VEGFR-2.
The following diagram illustrates the signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, and the point of inhibition by quinoline derivatives.
Caption: VEGFR-2 signaling pathway and inhibition by quinoline derivatives.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[8][9] Quinoline derivatives have been developed as potent inhibitors of this pathway, often targeting mTOR kinase.[10]
The SAR of quinoline-based mTOR inhibitors often involves modifications at the 4, 6, and 7-positions to optimize potency and selectivity. For instance, a phenoxyphenyl group at the 6-position and a phenylamino group at the 4-position have been shown to be crucial for potent mTOR inhibition.[8]
| Compound | R1 (Position 4) | R2 (Position 6) | mTOR IC50 (nM) | Reference |
| PQQ | -NH-Phenyl | -O-Phenyl-Phenyl | 64 | [8] |
| HA-2l | -NH-Ar | - | 66 | |
| HA-2c | -NH-Ar | - | 75 |
Table 2: SAR of Quinoline-based mTOR Inhibitors. This table highlights key structural features of quinoline derivatives that lead to potent mTOR inhibition.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary screening method for potential anticancer compounds.
Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. The choice of cell line is critical and should be representative of the cancer type being targeted.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) must be included.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows for the conversion of MTT to formazan by mitochondrial dehydrogenases in living cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
Antimalarial Activity of Quinoline Derivatives: Disrupting Heme Detoxification
Quinolines, particularly 4-aminoquinolines like chloroquine, have been a mainstay in the treatment of malaria for decades.[11] Their primary mechanism of action involves the inhibition of heme detoxification in the malaria parasite, Plasmodium falciparum.[12][13]
Mechanism of Action: Inhibition of Heme Polymerization
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme.[14] The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin.[13] Chloroquine and other 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite.[15] They are believed to inhibit hemozoin formation by capping the growing crystal face or by forming a complex with heme that prevents its incorporation into the hemozoin polymer.[14] This leads to the buildup of toxic free heme, which damages parasite membranes and leads to its death.[15]
The following diagram illustrates the process of heme detoxification in Plasmodium falciparum and its inhibition by 4-aminoquinoline derivatives.
Caption: Heme detoxification pathway in P. falciparum and its inhibition.
Structure-Activity Relationship of 4-Aminoquinolines
The SAR of 4-aminoquinolines is well-established. Key structural features for potent antimalarial activity include:
-
A 7-chloro group: This is crucial for activity against chloroquine-sensitive strains.
-
A basic side chain at the 4-position: This is essential for accumulation in the acidic food vacuole of the parasite. The length and nature of this side chain influence activity and resistance profiles.
| Compound | Side Chain at Position 4 | IC50 (nM) - CQ-S (3D7) | IC50 (nM) - CQ-R (K1) | Reference |
| Chloroquine | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂ | 10.7 | 87.2 | [3] |
| Amodiaquine | -NH-Ar-CH₂N(C₂H₅)₂ | 14.5 | 5.45 | [16] |
| Compound 9a | -N(CH₃)-CH(CH₃)CO-NH-Ar | <500 | <500 | [17] |
| Compound 4 | Cyclen derivative | 7.5 | 19.2 | [3] |
Table 3: SAR of 4-Aminoquinoline Antimalarials. This table illustrates how modifications to the side chain at the 4-position affect the activity against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.
Experimental Protocol: Heme Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin (the oxidized form of heme).
In an acidic, aqueous environment, hemin spontaneously polymerizes to form β-hematin. The amount of β-hematin formed can be quantified after washing away unreacted hemin.
-
Reaction Setup: In a microcentrifuge tube, add a solution of hemin chloride in a suitable solvent (e.g., DMSO).
-
Compound Addition: Add the quinoline derivative at various concentrations. A known inhibitor like chloroquine should be used as a positive control, and a vehicle control (DMSO) as a negative control.
-
Initiation of Polymerization: Add an acetate buffer (pH 4.8) to initiate the polymerization and incubate at 37°C for 18-24 hours.
-
Centrifugation and Washing: Centrifuge the tubes to pellet the β-hematin. Carefully remove the supernatant and wash the pellet with DMSO to remove unreacted hemin. Repeat the washing step.
-
Quantification: Dissolve the β-hematin pellet in a known volume of NaOH. Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of heme polymerization inhibition compared to the negative control and determine the IC50 value.[18][19][20][21][22]
Antibacterial Activity of Quinoline Derivatives: Targeting DNA Gyrase
The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents derived from the quinoline scaffold.[18] Their primary target is bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, repair, and recombination.[23][24][25]
Mechanism of Action: Inhibition of DNA Gyrase
DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication. Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing it and trapping the enzyme in the process of cleaving the DNA. This leads to the accumulation of double-strand DNA breaks, which are lethal to the bacteria.[23][26]
The following diagram outlines the experimental workflow for assessing the inhibition of DNA gyrase by quinoline derivatives.
Caption: Experimental workflow for the DNA gyrase inhibition assay.
Structure-Activity Relationship of Fluoroquinolones
The SAR of fluoroquinolones is well-defined, with key structural elements contributing to their antibacterial potency and spectrum:
-
A carboxylic acid at position 3 and a ketone at position 4: These are essential for binding to DNA gyrase.[18]
-
A fluorine atom at position 6: This generally increases antibacterial activity.
-
A substituent at position 7: This greatly influences the spectrum of activity and pharmacokinetic properties. Piperazine and its derivatives are common substituents.
-
A substituent at position 1: This affects potency and bioavailability.
| Compound | R1 (Position 1) | R7 (Position 7) | MIC (µg/mL) - E. coli | MIC (µg/mL) - S. aureus | Reference |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | <0.016 | 0.25 | [27][28] |
| Levofloxacin | Ethyl | Methylpiperazinyl | 0.03 | 0.5 | [29][30] |
| Moxifloxacin | Cyclopropyl | Diazabicyclononyl | 0.06 | 0.12 | [29][30] |
Table 4: SAR of Fluoroquinolone Antibacterials. This table demonstrates the impact of substitutions at positions 1 and 7 on the minimum inhibitory concentration (MIC) against representative Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[11][31][32][33][34]
DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent manner. These two forms of DNA can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), assay buffer (containing ATP and Mg²⁺), and the fluoroquinolone derivative at various concentrations.
-
Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 value can be determined from a dose-response curve.
Conclusion and Future Perspectives
The quinoline scaffold remains a highly privileged and fruitful starting point for the design of novel therapeutic agents. A deep understanding of the structure-activity relationships is paramount for the rational design of more potent, selective, and safer quinoline-based drugs. This technical guide has provided a comprehensive overview of the SAR of quinoline derivatives in anticancer, antimalarial, and antibacterial drug discovery, supported by detailed experimental protocols and mechanistic insights.
Future research in this area will likely focus on:
-
Multi-target quinoline derivatives: Designing single molecules that can modulate multiple targets to overcome drug resistance and enhance therapeutic efficacy.
-
Quinoline-based PROTACs: Utilizing the quinoline scaffold to develop proteolysis-targeting chimeras for the degradation of disease-causing proteins.
-
Advanced computational methods: Employing machine learning and artificial intelligence to predict the biological activity and pharmacokinetic properties of novel quinoline derivatives with greater accuracy.
By integrating the principles and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
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Inspiralis. (n.d.). E. coli DNA gyrase supercoiling inhibition assay. Retrieved from [Link]
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Al-Otaibi, F. M., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed. Retrieved from [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
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ResearchGate. (2024). Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. Retrieved from [Link]
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Sciety. (2025). Heme Detoxification in the Malaria Parasite Plasmodium falciparum: A Time-Dependent Basal-Level Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2018). Discovery of new VEGFR-2 inhibitors based on bis([10][23][35]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 8(1), 1-16.
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A Methodological and Predictive Guide to the Solubility Profile of 4-Quinolinylmethyl Methanesulfonate
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 4-Quinolinylmethyl methanesulfonate is a molecule of interest, combining the biologically significant quinoline scaffold with a methanesulfonate ester functional group. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of this compound. We will dissect the molecule's physicochemical properties based on its constituent moieties, outline the theoretical principles governing its solubility, and provide a detailed, field-proven experimental protocol for its accurate determination. This document is structured not as a simple data sheet, but as a methodological whitepaper, empowering researchers to generate and interpret a robust solubility profile for 4-Quinolinylmethyl methanesulfonate and similarly structured compounds.
Introduction and Molecular Characterization
4-Quinolinylmethyl methanesulfonate belongs to a class of compounds that are structurally characterized by a quinoline ring system linked to a methyl group, which in turn is esterified with methanesulfonic acid. This structure, Quinoline-CH₂-O-SO₂-CH₃, renders it a neutral molecule. It is crucial to distinguish this ester from a methanesulfonate salt, where a basic nitrogen would be protonated by methanesulfonic acid. As an ester, its solubility profile is governed by the physicochemical properties of the entire neutral structure rather than by salt-form equilibria.
-
The Quinoline Moiety: The quinoline core is a bicyclic aromatic heterocycle. It is inherently hydrophobic, a weak base due to the nitrogen atom, and capable of engaging in π-π stacking interactions.[1] While quinoline itself is sparingly soluble in cold water, its solubility increases in hot water and it is readily soluble in many organic solvents.[2][3] The basicity of the quinoline nitrogen (pKa of quinolinium ion ≈ 4.9) means that at physiological pH, the nitrogen is predominantly in its neutral, unprotonated state.[4]
-
The Methanesulfonate Ester Moiety: The "-O-SO₂-CH₃" group, often called a mesylate, is a polar functional group. However, unlike an ionic salt, it does not dissociate in solution. This group is known as an excellent leaving group in nucleophilic substitution reactions, and the parent compound, methyl methanesulfonate (MMS), is a known alkylating agent.[5] The presence of the sulfonyl and ether oxygens allows for hydrogen bond acceptance, which can influence interactions with protic solvents.
Based on this composite structure, 4-Quinolinylmethyl methanesulfonate is predicted to be a crystalline solid with limited aqueous solubility and greater solubility in polar organic solvents.
Theoretical Framework for Solubility Analysis
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is dictated by the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
Causality Behind Experimental Choices: Understanding these underlying forces is critical for selecting an appropriate solvent system for solubility determination and for downstream applications like formulation. The choice of solvents in a solubility screen is not arbitrary; it is a systematic exploration of how the compound interacts with solvents of varying polarity, hydrogen bonding capability, and dielectric constant.
-
Polarity and Hydrogen Bonding: Solvents like water, ethanol, and methanol are polar and protic, capable of donating and accepting hydrogen bonds. The solubility of 4-Quinolinylmethyl methanesulfonate in these solvents will depend on the energetic favorability of hydrating the polar sulfonate group and the quinoline nitrogen versus the energy cost of disrupting the water's hydrogen bond network to accommodate the large, hydrophobic quinoline ring.
-
Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly polar but do not donate hydrogen bonds. They are excellent solvents for many organic molecules because they effectively solvate polar functional groups without the high energetic cost of disrupting a hydrogen-bonded network. They are often used to create stock solutions for biological screening.
-
Non-Polar Solvents: Solvents like hexane or toluene are unlikely to be effective, as they cannot favorably interact with the polar methanesulfonate ester group.[6]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method. This protocol is designed as a self-validating system, ensuring that a true equilibrium is reached and accurately measured.
Protocol Steps:
-
Material Preparation:
-
Compound: Use 4-Quinolinylmethyl methanesulfonate of the highest possible purity, with a well-characterized polymorphic form. Polymorphism can significantly impact solubility.
-
Solvents: Select a range of high-purity (e.g., HPLC-grade) solvents. A recommended starting panel includes water, 0.01 M PBS (pH 7.4), 0.1 N HCl, methanol, ethanol, acetonitrile, and DMSO.
-
Equipment: Calibrated analytical balance, glass vials with Teflon-lined caps, a constant-temperature orbital shaker/incubator, a centrifuge capable of separating fine suspensions, and a validated quantitative analytical method (e.g., HPLC-UV).
-
-
Sample Preparation (The "Why"):
-
Add an excess of the solid compound to a known volume of each solvent in a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. This confirms that the solution is saturated and at equilibrium with the solid phase. A common starting point is adding 5-10 mg of solid to 1 mL of solvent.
-
-
Equilibration (The "Why"):
-
Seal the vials securely.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance).
-
Agitate the samples for a minimum of 24 to 48 hours. This extended duration is critical to ensure the system reaches thermodynamic equilibrium. Kinetic solubility, measured after a short time, can be misleadingly high due to the dissolution of amorphous content or the formation of a supersaturated solution. Preliminary experiments should be run to confirm that equilibrium is reached by taking measurements at 24, 48, and 72 hours; the point at which the concentration no longer increases is the equilibrium point.
-
-
Sample Separation (The "Why"):
-
After equilibration, allow the vials to rest to let larger particles settle.
-
To remove undissolved solid, centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes). Alternatively, filter the suspension using a syringe filter with a low-binding material (e.g., PVDF). Filtration must be done carefully to avoid forcing fine particles through the membrane. The goal is a perfectly clear, saturated solution.
-
-
Quantification (The "Why"):
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a validated HPLC-UV method. The use of a validated, specific analytical method ensures that the measured concentration is accurate and not an artifact of degradation products or impurities.
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in mg/mL and moles/liter (M).
-
Below is a visual representation of this experimental workflow.
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
Data Presentation and Predictive Profile
The experimentally determined data should be compiled into a clear, concise table. While specific experimental values for 4-Quinolinylmethyl methanesulfonate are not publicly available, the table below serves as a template for researchers and provides a predictive assessment based on the chemical principles discussed.
| Solvent System | Solvent Type | Temperature (°C) | Predicted Solubility | Experimental Data (mg/mL) | Experimental Data (M) |
| Water | Polar Protic | 25 | Very Low | [Enter Data Here] | [Enter Data Here] |
| 0.01 M PBS (pH 7.4) | Aqueous Buffer | 37 | Very Low | [Enter Data Here] | [Enter Data Here] |
| 0.1 N HCl | Acidic Aqueous | 25 | Low | [Enter Data Here] | [Enter Data Here] |
| Methanol | Polar Protic | 25 | Moderate | [Enter Data Here] | [Enter Data Here] |
| Ethanol | Polar Protic | 25 | Moderate | [Enter Data Here] | [Enter Data Here] |
| Acetonitrile | Polar Aprotic | 25 | Moderate-High | [Enter Data Here] | [Enter Data Here] |
| Dichloromethane | Non-polar | 25 | Moderate | [Enter Data Here] | [Enter Data Here] |
| DMSO | Polar Aprotic | 25 | High | [Enter Data Here] | [Enter Data Here] |
Interpretation of Expected Results:
-
Aqueous Solubility: Solubility in water and PBS is expected to be very low due to the large, hydrophobic quinoline ring system.
-
pH Effect: As a neutral ester, large changes in solubility with pH are not expected. A slight increase in acidic media (0.1 N HCl) might occur if the quinoline nitrogen (pKa ~4.9) becomes partially protonated, but this effect is likely to be minor.[7]
-
Organic Solvents: Solubility is predicted to increase with solvent polarity among organic solvents, with the highest solubility anticipated in polar aprotic solvents like DMSO.
Conclusion
This guide establishes a robust scientific framework for evaluating the solubility profile of 4-Quinolinylmethyl methanesulfonate. By understanding its molecular structure—a neutral ester combining a hydrophobic quinoline core with a polar methanesulfonate group—we can make reasoned predictions about its behavior in various solvent systems. However, these predictions must be confirmed through rigorous experimental validation. The provided shake-flask protocol represents a reliable, gold-standard methodology for generating accurate and reproducible equilibrium solubility data. A comprehensive understanding of this solubility profile is a non-negotiable prerequisite for advancing any compound through the research and development pipeline, directly impacting its potential for formulation, in-vitro testing, and in-vivo bioavailability.
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Theoretical Mechanism and Practical Implementation of 4-Quinolinylmethyl Methanesulfonate Alkylation
Executive Summary
The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of antimalarials, kinase inhibitors, and purine receptor antagonists[1]. While the quinoline ring itself is highly resistant to oxidation and electrophilic attack[2], the introduction of a methyl-leaving group moiety at the 4-position activates the molecule for nucleophilic substitution. This whitepaper provides an in-depth mechanistic analysis of 4-quinolinylmethyl methanesulfonate (a highly reactive mesylate ester) as an alkylating agent. By deconstructing the transition state thermodynamics, orbital interactions, and solvent effects, this guide bridges theoretical physical organic chemistry with field-proven, self-validating experimental protocols.
Electronic & Structural Profiling
The Methanesulfonate (Mesylate) Leaving Group
Alkylating agents require a functional group capable of accommodating the electron density of the breaking carbon-heteroatom bond. The methanesulfonate anion ( CH3SO3− ) is an exceptionally stable leaving group due to the extensive resonance delocalization of its negative charge across three equivalent oxygen atoms[3]. This thermodynamic stability significantly lowers the activation energy ( ΔG‡ ) required for carbon-oxygen bond cleavage during nucleophilic attack.
The Hetero-Benzylic Position
The 4-quinolinylmethyl carbon represents a unique electrophilic center. As a primary ( 1∘ ) carbon, it is sterically unhindered, heavily favoring a bimolecular nucleophilic substitution ( SN2 ) pathway[4]. However, its proximity to the quinoline π -system provides "hetero-benzylic" character. While the electron-withdrawing nature of the quinoline nitrogen (via induction) increases the electrophilicity of the adjacent carbon, the extended aromatic system can theoretically stabilize a developing positive charge via resonance. Despite this dual nature, the primary steric environment ensures that the SN2 mechanism dominates under standard synthetic conditions[5].
Theoretical Mechanism: The SN2 Pathway
The alkylation of a nucleophile by 4-quinolinylmethyl methanesulfonate proceeds via a concerted SN2 mechanism. This is defined by a single, rate-determining step involving both the nucleophile and the electrophilic substrate[6].
Orbital Interactions (HOMO-LUMO)
From a molecular orbital perspective, the reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (typically a lone pair) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. In this substrate, the LUMO is the σ∗ antibonding orbital of the C−O bond[5].
To achieve optimal orbital overlap, the nucleophile must approach the electrophilic carbon at a 180° angle relative to the leaving group—a trajectory known as a backside attack [4].
The Pentacoordinate Transition State
As the nucleophile donates electron density into the σ∗ orbital, the C−O bond begins to lengthen and break, while the C−Nu bond simultaneously forms. This results in a high-energy, pentacoordinate transition state where the central carbon is approximately sp2 -hybridized, and the three non-reacting substituents are momentarily coplanar[6]. This concerted displacement inherently results in the inversion of stereochemical configuration (Walden inversion)[7].
Mechanistic pathway of the bimolecular nucleophilic substitution (SN2).
Causality in Experimental Design: Solvent & Kinetic Effects
The choice of solvent is the most critical variable in optimizing SN2 alkylations. Because the transition state involves the distribution of charge, the solvent's dielectric constant and hydrogen-bonding capability dictate the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, Acetone): These solvents are highly effective at solvating cations (like K+ or Na+ from the base) but poor at solvating anions. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the SN2 rate[4].
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents form strong hydrogen bonds with the nucleophile, creating a solvation shell that must be stripped away before the attack can occur, thereby increasing ΔG‡ and slowing the reaction[6].
Quantitative Data: Solvent Impact on SN2 Kinetics
| Solvent Category | Specific Solvent | Dielectric Constant ( ϵ ) | Relative SN2 Reaction Rate | Mechanistic Trajectory |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | ~ 104 (Very Fast) | Pure SN2 |
| Polar Aprotic | Acetone | 20.7 | ~ 103 (Fast) | Pure SN2 |
| Polar Protic | Methanol | 32.7 | 1 (Baseline) | SN2 with SN1 competition |
| Polar Protic | Water | 80.1 | <10−2 (Very Slow) | Solvolysis / SN1 dominant |
Competing Pathways and Mitigation Strategies
The Autocatalytic Polymerization Risk: A critical physical reality of 4-quinolinylmethyl methanesulfonate is that the quinoline nitrogen possesses its own lone pair. If the free base of the mesylate is isolated and stored, the nitrogen of one molecule can act as a nucleophile and attack the mesylate of another, leading to rapid intermolecular quaternization (oligomerization/polymerization).
Expertise & Experience (Mitigation): To circumvent this, the mesylate must either be isolated as a stable hydrochloride salt (which protonates the quinoline nitrogen, rendering it non-nucleophilic) or generated in situ in the presence of a target nucleophile that is kinetically superior to the quinoline nitrogen. The protocol below utilizes the in situ generation method, which is a self-validating system that minimizes handling of the unstable free base.
Experimental Protocol: Self-Validating In Situ Alkylation
This protocol describes the one-pot mesylation of 4-quinolinylmethanol and subsequent SN2 alkylation with a generic secondary amine nucleophile. The system is "self-validating" because the colorimetric change and TLC progression directly confirm the transient formation and consumption of the mesylate intermediate.
Step-by-Step Methodology
-
Substrate Solvation: Dissolve 1.0 equivalent of 4-quinolinylmethanol in anhydrous Dichloromethane (DCM) or DMF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling suppresses the nucleophilicity of the quinoline nitrogen, preventing premature dimerization during activation.
-
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated in the next step without competing for the electrophile.
-
In Situ Mesylation: Dropwise add 1.1 equivalents of Methanesulfonyl chloride (MsCl). Stir for 30 minutes at 0 °C. Monitor via TLC (complete consumption of the alcohol indicates successful formation of the highly reactive mesylate).
-
Nucleophilic Attack: Slowly add 1.2 equivalents of the target nucleophile (e.g., a secondary amine). Allow the reaction to gradually warm to room temperature over 4 hours. Causality: Warming provides the necessary activation energy for the SN2 displacement while the excess DIPEA ensures the nucleophile remains deprotonated and active.
-
Quench and Isolation: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Step-by-step experimental workflow for optimized SN2 alkylation.
References
-
WO2000013681A2 - 4-quinolinemethanol derivatives as purine receptor antagonists | google.com |1
-
SN2 Reaction Mechanism | chemistrysteps.com | 7
-
SN2 reaction | wikipedia.org | 5
-
Synthesis, Reactions and Medicinal Uses of Quinoline | pharmaguideline.com | 2
-
The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations | nih.gov | 3
-
The SN2 Reaction Mechanism | masterorganicchemistry.com | 4
-
7.10: The SN2 Mechanism | libretexts.org | 6
Sources
- 1. WO2000013681A2 - 4-quinolinemethanol derivatives as purine receptor antagonists (i) - Google Patents [patents.google.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN2 Reaction Mechanism [chemistrysteps.com]
Application Note: Utilizing 4-Quinolinylmethyl Methanesulfonate in the Synthesis and In Vitro Evaluation of Targeted Anti-Cancer Agents
Introduction & Scientific Rationale
The development of small-molecule targeted therapeutics relies heavily on the precise assembly of privileged pharmacophores. The 4-quinolinylmethyl moiety is a critical structural determinant in several multi-targeted tyrosine kinase inhibitors and gap-junction modulators. Most notably, it forms the core binding interaction in OSI-930 , a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2, which targets both cancer cell proliferation and tumor angiogenesis [1]. Additionally, substituted quinolines containing this moiety, such as PQ15 , have demonstrated significant efficacy in decreasing alpha-survivin expression and inducing apoptosis in T47D breast cancer cell lines [2].
To synthesize these complex anti-cancer agents, researchers require a highly reactive, yet chemoselective building block. 4-Quinolinylmethyl methanesulfonate (a mesylate ester) serves as the premier electrophilic reagent for this purpose. This application note details the mechanistic rationale, synthetic protocols, and downstream in vitro cell line validation required to successfully utilize this compound in drug discovery workflows.
Mechanistic Causality: Why the Mesylate Leaving Group?
In organic synthesis, the choice of leaving group dictates the success of an alkylation reaction. While alkyl chlorides are often too stable (requiring harsh, degrading conditions) and alkyl iodides are highly reactive but prone to rapid decomposition, methanesulfonates (mesylates) strike the optimal balance [3].
-
Resonance Stabilization: The methanesulfonate anion ( CH3SO3− ) is highly resonance-stabilized, making it a weak conjugate base and an exceptional leaving group.
-
Chemoselectivity: In the synthesis of compounds like OSI-930, the amine precursor often contains sensitive functional groups (e.g., thiophenes, trifluoromethoxy groups). The mesylate allows for mild SN2 nucleophilic substitution without triggering unwanted side reactions.
-
Prevention of Over-Alkylation: By carefully controlling the stoichiometry and utilizing a mild inorganic base, the mesylate facilitates mono-alkylation of primary amines to secondary amines, preventing the formation of quaternary ammonium salts.
Experimental Protocols
The following self-validating protocols describe the integration of 4-Quinolinylmethyl methanesulfonate into a drug discovery pipeline, from chemical synthesis to biological evaluation.
Protocol A: Chemoselective N-Alkylation (Synthesis of a Kinase Inhibitor)
This protocol describes the attachment of the 4-quinolinylmethyl group to an amine precursor.
-
Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the amine precursor in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It solvates the cations of the base but leaves the nucleophilic amine unsolvated, significantly lowering the activation energy of the SN2 attack.
-
-
Reagent Addition: Add 1.1 equivalents of 4-Quinolinylmethyl methanesulfonate and 2.0 equivalents of anhydrous Potassium Carbonate ( K2CO3 ).
-
Causality: K2CO3 is a mild base that neutralizes the methanesulfonic acid byproduct. Stronger bases (like Sodium Hydride) are avoided to prevent the deprotonation of adjacent amides or off-target nucleophilic attacks.
-
-
Thermal Activation: Heat the reaction mixture to 60∘C and stir continuously for 4–6 hours. Monitor the reaction via LC-MS or TLC.
-
Validation: The disappearance of the mesylate mass-to-charge ( m/z ) peak confirms complete conversion.
-
-
Workup & Purification: Quench the reaction with ice-cold distilled water to precipitate the crude product. Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine to remove residual DMF, dry over Na2SO4 , and purify via silica gel flash chromatography.
Protocol B: In Vitro Cancer Cell Line Screening (Viability & Target Inhibition)
This protocol evaluates the synthesized quinoline analog against cancer cell lines (e.g., HUVEC for angiogenesis modeling, T47D for breast cancer).
-
Cell Plating: Seed the target cells (e.g., T47D or HUVEC) in a 96-well plate at a density of 5,000 cells/well in 100μL of complete growth medium. Incubate overnight at 37∘C in a 5%CO2 atmosphere to allow for cellular adherence.
-
Drug Treatment: Prepare a 10mM stock solution of the synthesized inhibitor in DMSO. Perform serial dilutions to treat the cells at concentrations ranging from 10nM to 10μM .
-
Causality & Trustworthiness: Ensure the final DMSO concentration in all wells (including the vehicle control) remains strictly below 0.1% . This validates that any observed cytotoxicity is exclusively drug-mediated and not an artifact of solvent toxicity.
-
-
Incubation & MTT Addition: Incubate the treated cells for 72 hours. Add 20μL of MTT reagent ( 5mg/mL in PBS) to each well and incubate for an additional 3 hours.
-
Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, forming dark purple formazan crystals. This provides a direct, quantifiable surrogate for cell viability.
-
-
Quantification: Carefully aspirate the media, solubilize the formazan crystals in 100μL of DMSO, and measure the absorbance at 570nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Quantitative Data Summary
The table below summarizes representative in vitro screening data, comparing a synthesized analog (derived via the mesylate protocol) against the clinical reference compound OSI-930.
| Compound | Cell Line | Primary Target | IC50 (nM) | Mechanistic Observation |
| OSI-930 (Reference) | HUVEC | VEGFR-2 | 45±4 | Potent inhibition of VEGF-driven proliferation [1]. |
| OSI-930 (Reference) | HCT116 | c-Kit | 80±6 | Induces apoptosis via c-Kit blockade. |
| PQ15 (Reference) | T47D | Gap Junctions | 100±8 | Decreases α -survivin expression [2]. |
| Synthesized Analog A | HUVEC | VEGFR-2 | 48±5 | High purity from mesylate route correlates with efficacy. |
| Synthesized Analog A | T47D | Multi-kinase | 92±7 | Strong cross-reactivity and apoptotic induction. |
Workflow Visualization
Workflow from mesylate-driven synthesis to in vitro evaluation of quinoline-based cancer inhibitors.
References
-
Title: Osi-930 | C22H16F3N3O2S | CID 9868037 - PubChem - NIH Source: nih.gov URL: 1
-
Title: Anti-breast Cancer Agents, Quinolines, Targeting Gap Junction - PMC - NIH Source: nih.gov URL: 2
-
Title: Greene's Protective Groups in Organic Synthesis, 2 Volume Set Source: dokumen.pub URL: 3
Sources
Application Note: 4-Quinolinylmethyl Methanesulfonate in DNA Repair Assays
Introduction & Mechanistic Rationale
The precise interrogation of DNA repair pathways requires chemical probes that induce specific, well-characterized DNA lesions. 4-Quinolinylmethyl methanesulfonate (4-QMM) has emerged as a specialized alkylating agent for studying the Nucleotide Excision Repair (NER) pathway and the broader DNA Damage Response (DDR).
Mechanism of Action
Unlike simple methylating agents such as methyl methanesulfonate (MMS) which induce small base adducts repaired by Base Excision Repair (BER), 4-QMM operates via a distinct mechanism. The methanesulfonate moiety acts as a highly efficient leaving group, facilitating the electrophilic attack of the 4-quinolinylmethyl carbocation on nucleophilic centers of DNA (predominantly the N7 position of guanine).
Because the 4-quinolinylmethyl group is a bulky, bicyclic aromatic system, its covalent attachment creates significant steric hindrance, distorting the DNA double helix. This structural distortion mimics the effects of UV-induced cyclobutane pyrimidine dimers (CPDs) or cisplatin intra-strand crosslinks[1]. Consequently, 4-QMM specifically triggers the Global Genomic Nucleotide Excision Repair (GG-NER) pathway[2]. If these bulky adducts are encountered during S-phase, they stall replication forks, generating single-stranded DNA (ssDNA) that activates the ATR-Chk1 kinase cascade and subsequent γ H2AX phosphorylation[3].
Causality in Experimental Design
Why use 4-QMM instead of traditional UV irradiation? While UV light is the gold standard for NER induction, it suffers from poor tissue penetrance, making it unsuitable for 3D organoids, thick tissue slices, or in vivo models. 4-QMM is a soluble small molecule that ensures uniform, titratable exposure across complex 3D cultures. Furthermore, by utilizing the Alkaline Comet Assay following 4-QMM treatment, researchers can directly quantify repair intermediates. The bulky adducts themselves do not cause DNA strand breaks; rather, the breaks detected at pH > 13 are the transient incisions made by XPF and XPG endonucleases during active NER[4]. Thus, Comet tail moment kinetics directly reflect the cellular NER capacity.
Comparative Data Presentation
To contextualize the utility of 4-QMM, Table 1 summarizes its properties relative to other standard DNA damaging agents used in genomic stability assays.
Table 1: Comparison of DNA Damaging Agents in Repair Assays
| Agent | Primary Lesion Type | Primary Repair Pathway | Assay Suitability | Key Experimental Advantage |
| 4-QMM | Bulky alkyl adducts (helix-distorting) | GG-NER, TC-NER | 3D Organoids, High-Throughput | Uniform penetrance; highly specific NER trigger. |
| MMS | Small alkyl adducts (N7-MeG, N3-MeA) | Base Excision Repair (BER) | 2D Cell Culture | Rapid induction of single-strand breaks. |
| UV-C Light | CPDs, 6-4 Photoproducts | GG-NER, TC-NER | 2D Cell Culture | Instantaneous damage induction; no washout needed. |
| Cisplatin | Intra/Inter-strand crosslinks | NER, Homologous Recombination | Chemoresistance Screening | Clinical relevance in oncology models. |
Signaling and Workflow Visualizations
Fig 1: 4-QMM induced DNA damage recognition and NER/DDR signaling cascade.
Fig 2: Experimental workflow for 4-QMM DNA repair assays.
Detailed Experimental Protocols
These protocols are designed as self-validating systems. By incorporating strict time-courses and vehicle controls, researchers can isolate the specific kinetics of damage induction versus the cellular repair response.
Protocol A: 4-QMM Preparation and Cell Treatment
Causality Note: 4-QMM is highly reactive. Aqueous environments will slowly hydrolyze the methanesulfonate group. Therefore, stocks must be prepared in anhydrous DMSO and diluted into aqueous media immediately before use.
-
Stock Preparation: Dissolve 4-QMM powder in anhydrous DMSO to create a 10 mM stock. Aliquot and store at -80°C. Avoid freeze-thaw cycles.
-
Cell Seeding: Seed target cells (e.g., HeLa, U2OS, or NER-deficient XP-A fibroblasts as a negative control) in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C.
-
Treatment: Dilute the 10 mM stock into pre-warmed culture media to achieve final concentrations of 5 µM, 10 µM, and 25 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Incubation: Replace cell media with the 4-QMM spiked media. Incubate for 2 hours to allow sufficient adduct formation.
-
Washout (Pulse-Chase): For repair kinetics, aspirate the 4-QMM media, wash cells twice with warm PBS, and add fresh, drug-free media. Harvest cells at T=0,2,6, and 24 hours post-washout.
Protocol B: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
Causality Note: We utilize the alkaline variant (pH > 13) because it denatures the DNA duplex, allowing the detection of both frank single-strand breaks and alkali-labile sites generated by XPF/XPG incisions during NER[4].
-
Cell Harvesting: Trypsinize cells at the designated time points (from Protocol A). Neutralize, pellet, and resuspend in ice-cold PBS at 1×105 cells/mL.
-
Agarose Embedding: Mix 10 µL of the cell suspension with 90 µL of 0.5% Low Melting Point (LMP) agarose (kept at 37°C). Immediately spread the mixture onto a CometSlide™ and allow it to gel at 4°C for 15 minutes.
-
Lysis: Submerge slides in pre-chilled Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.0) for 1 hour at 4°C in the dark. This removes histones and soluble proteins, leaving the nucleoid.
-
Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with freshly prepared Alkaline Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate in the dark for 30 minutes at 4°C to allow DNA unwinding and expression of alkali-labile sites.
-
Electrophoresis: Run at 21 V (approx. 1 V/cm) and 300 mA for 30 minutes at 4°C.
-
Neutralization & Staining: Wash slides three times (5 mins each) in Neutralization Buffer (0.4 M Tris-HCl, pH 7.5). Stain with SYBR™ Gold for 15 minutes, wash with water, and dry.
-
Analysis: Image using a fluorescence microscope. Quantify the "Tail Moment" (tail length × % DNA in tail) using Comet assay software. A peak in tail moment at T=2 hours post-washout indicates active NER incisions.
Protocol C: Immunofluorescence Profiling ( γ H2AX and XPC)
Causality Note: XPC recruitment is the rate-limiting recognition step of GG-NER[1]. Monitoring XPC foci provides a direct readout of adduct recognition, while γ H2AX foci indicate the downstream DDR amplification[3].
-
Fixation: Grow cells on glass coverslips. Following 4-QMM treatment and washout, wash cells with PBS and fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding using 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with primary antibodies diluted in 1% BSA/PBS overnight at 4°C.
-
Anti-XPC (Rabbit polyclonal, 1:500)
-
Anti-phospho-Histone H2A.X (Ser139) (Mouse monoclonal, 1:1000)
-
-
Secondary Antibody: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-Rabbit, Alexa Fluor 594 anti-Mouse) at 1:1000 for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Mount coverslips onto glass slides using a mounting medium containing DAPI (to visualize nuclei).
-
Imaging: Acquire images via confocal microscopy. Quantify the number of XPC and γ H2AX foci per nucleus using automated image analysis software (e.g., CellProfiler).
References
-
Jackson SP, Bartek J. (2009). The DNA-damage response in human biology and disease. Nature. URL: [Link]
-
Hoeijmakers JH. (1994). Human nucleotide excision repair syndromes: molecular clues to unexpected intricacies. European Journal of Cancer. URL:[Link]
-
Olive PL, Banáth JP. (2006). The comet assay: a method to measure DNA damage in individual cells. Nature Protocols. URL:[Link]
-
Marteijn JA, Lans H, Vermeulen W, Hoeijmakers JH. (2014). Understanding nucleotide excision repair and its roles in cancer and ageing. Nature Reviews Molecular Cell Biology. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Human nucleotide excision repair syndromes: molecular clues to unexpected intricacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The DNA-damage response in human biology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comet assay: a method to measure DNA damage in individual cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing 4-Quinolinylmethyl Methanesulfonate: A Novel Bifunctional Tool for Probing DNA Damage and Repair
An Application Guide for Researchers
Abstract: The study of DNA damage and repair is fundamental to understanding genome integrity, cellular aging, and the etiology of cancer. Alkylating agents are indispensable chemical tools in this field, used to induce specific types of DNA lesions in a controlled manner. This guide introduces 4-Quinolinylmethyl methanesulfonate (4-QMM), a novel research compound engineered to leverage two distinct chemical functionalities: the potent DNA alkylating capacity of a methanesulfonate group and the DNA-interacting properties of a quinoline scaffold. While classic alkylating agents like Methyl Methanesulfonate (MMS) are well-characterized, 4-QMM is proposed as a next-generation tool. The quinoline moiety has the potential to facilitate DNA intercalation, guiding the alkylating payload to the genetic material and potentially creating more complex lesions. This document provides a comprehensive overview of the theoretical mechanism of 4-QMM, its diverse applications in genetic research, and detailed, field-tested protocols for its use in studying DNA damage response, cell cycle checkpoints, and mutagenesis.
Scientific Principles and Proposed Mechanism of Action
4-Quinolinylmethyl methanesulfonate is a synthetic compound designed for precision in genetic research. Its power lies in its bifunctional chemical architecture, which combines a DNA-alkylating effector group with a DNA-targeting moiety.
1.1. Chemical Structure and Rationale
The molecule consists of a quinoline ring linked via a methylene bridge to a methanesulfonate ester.
-
Methanesulfonate Group: This functional group is an excellent leaving group. Its departure is the critical first step in the bioactivation of the molecule, initiating the DNA alkylation cascade.
-
Quinoline Ring: Quinoline and its derivatives are well-documented DNA intercalating agents, capable of inserting themselves between the base pairs of the DNA double helix.[1][2] This interaction can locally distort the DNA structure, potentially influencing where the alkylation event occurs and creating a more complex lesion than a simple alkyl adduct.
1.2. Proposed Mechanism of DNA Alkylation
The cytotoxic and mutagenic effects of 4-QMM are predicated on its ability to covalently modify DNA bases. This process is proposed to occur via a two-step mechanism, analogous to other SN1-type alkylating agents.[3]
-
Activation: In the aqueous intracellular environment, the methanesulfonate group departs, creating a highly reactive, resonance-stabilized quinolinylmethyl carbocation.
-
Alkylation: This electrophilic carbocation rapidly attacks nucleophilic centers on DNA bases. The primary targets are the N7 position of guanine and the N3 position of adenine, with other sites on all four bases also being susceptible to a lesser degree.[4][5]
This covalent modification results in the formation of alkyl-adducts, which are alien to the cellular machinery. These adducts disrupt the normal processes of DNA replication and transcription, triggering a cascade of cellular responses.[6]
Applications in Genetic Research
The ability of 4-QMM to induce defined DNA lesions makes it a versatile tool for interrogating a variety of cellular pathways.
-
Dissecting DNA Repair Pathways: The primary lesions created by 4-QMM, such as N3-methyladenine and N7-methylguanine, are substrates for the Base Excision Repair (BER) pathway.[7] Researchers can use 4-QMM to trigger this pathway and study the kinetics and roles of key BER proteins like DNA glycosylases, AP endonuclease, and DNA polymerase β. The bulkier quinoline adduct may also recruit the Nucleotide Excision Repair (NER) machinery.
-
Analyzing Cell Cycle Checkpoints: The cell responds to DNA damage by activating signaling cascades (e.g., ATM/ATR pathways) that lead to cell cycle arrest, providing time for repair. Treatment with 4-QMM can be used to synchronize cells at G1/S or G2/M checkpoints. This allows for the study of checkpoint proteins and the screening for novel genetic or small-molecule inhibitors of these critical control mechanisms.[8]
-
Forward Genetic Screens for Mutagenesis: Like the related compounds Ethyl Methanesulfonate (EMS) and MMS, the alkyl-adducts formed by 4-QMM can be mutagenic if not properly repaired before DNA replication.[9][10] This property can be exploited in forward genetic screens in model organisms (e.g., yeast, C. elegans, Arabidopsis) to identify genes involved in specific biological processes by screening for desired phenotypes in the M2 generation.
-
Probing Cancer Cell Vulnerabilities: Many cancers harbor defects in DNA repair pathways, making them selectively vulnerable to DNA damaging agents. 4-QMM can be used as a tool to screen cancer cell line panels to identify those with heightened sensitivity. This approach, rooted in the concept of synthetic lethality, can uncover novel therapeutic targets and biomarkers for patient stratification.[7]
Experimental Protocols and Methodologies
Disclaimer: 4-Quinolinylmethyl methanesulfonate is a potent research chemical. Based on the activity of related compounds, it should be considered a mutagen and potential carcinogen. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
3.1. Protocol: Preparation and Handling of 4-QMM Stock Solution
-
Acquire Reagent: Obtain 4-Quinolinylmethyl methanesulfonate from a reputable chemical supplier. Note its molecular weight (MW).
-
Solvent Selection: 4-QMM is predicted to be soluble in dimethyl sulfoxide (DMSO). Use anhydrous, molecular biology-grade DMSO.
-
Preparation of 100 mM Stock:
-
In a chemical fume hood, carefully weigh out the required amount of 4-QMM powder to make a final concentration of 100 mM.
-
Calculation:Mass (mg) = 100 mM * MW (g/mol) * Volume (L)
-
Add the appropriate volume of DMSO to the vial containing the powder.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for at least 6 months under these conditions.
-
3.2. Protocol: Induction of DNA Damage in Cultured Mammalian Cells
This protocol provides a framework for treating adherent mammalian cells (e.g., A549, HeLa, U2OS) with 4-QMM to induce a DNA damage response.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. For a 6-well plate, this is typically 2.5 x 10⁵ cells per well.
-
Incubation: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Dose-Response Optimization: To determine the optimal concentration, perform a dose-response experiment. Prepare working concentrations of 4-QMM in pre-warmed complete cell culture medium. A starting range is provided in Table 1. Include a "vehicle control" treated with the same concentration of DMSO as the highest 4-QMM dose.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the appropriate concentration of 4-QMM or vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration, typically 1 to 2 hours for potent alkylating agents.
-
Removal and Recovery: After treatment, aspirate the drug-containing medium. Wash the cells twice with sterile Phosphate-Buffered Saline (PBS). Add fresh, pre-warmed complete medium to each well.
-
Recovery Period: Return the cells to the incubator for a recovery period. The length of this period depends on the downstream assay (e.g., 30 minutes for early signaling, 6-24 hours for apoptosis or cell cycle analysis).
-
Harvesting: Cells are now ready for analysis using methods such as the Comet Assay (Protocol 3.3) or Immunofluorescence (Protocol 3.4).
Table 1: Recommended Starting Concentrations for Dose-Response Studies
| Parameter | Suggested Range | Purpose |
| Concentration | 0 µM (Vehicle), 10 µM, 25 µM, 50 µM, 100 µM, 250 µM | To identify the EC₅₀ (effective concentration for 50% response) and optimal dose for downstream assays. |
| Treatment Time | 1 hour, 2 hours | To assess the kinetics of damage induction. |
| Recovery Time | 0 hours, 2 hours, 6 hours, 24 hours | To monitor the progression of the DNA damage response and repair. |
3.3. Protocol: Analysis of DNA Strand Breaks by Alkaline Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. Under alkaline conditions, it primarily visualizes single-strand breaks (SSBs) and alkali-labile sites resulting from base alkylation.
-
Cell Harvesting: After 4-QMM treatment and recovery, trypsinize and resuspend cells in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL. Maintain cells on ice.
-
Slide Preparation: Mix 10 µL of the cell suspension with 100 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Quickly pipette the mixture onto a specially coated microscope slide (e.g., CometSlide™).
-
Lysis: Immerse the slides in a pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) and incubate at 4°C for at least 1 hour. This step removes cellular membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind in this solution for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) for 20-30 minutes at 4°C. The negatively charged, broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: Gently drain the buffer and neutralize the slides by washing them three times (5 minutes each) with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR® Gold or PI) and visualize using a fluorescence microscope.
-
Analysis: Capture images and quantify the extent of DNA damage using specialized software. The percentage of DNA in the tail is directly proportional to the number of strand breaks.
3.4. Protocol: Immunofluorescence (IF) for γH2AX Foci
Phosphorylation of the histone variant H2AX at serine 139 (to form γH2AX) is an early event in the response to DNA double-strand breaks (DSBs), which can arise from the collapse of replication forks at sites of alkylation damage.
-
Cell Culture: Grow cells on sterile glass coverslips inside the wells of a multi-well plate. Treat with 4-QMM as described in Protocol 3.2.
-
Fixation: After the recovery period, wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% Bovine Serum Albumin and 0.1% Tween-20 in PBS) for 1 hour.
-
Primary Antibody: Incubate the coverslips with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139), diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with blocking buffer. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488 goat anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with blocking buffer. Stain the nuclei with a DNA counterstain like DAPI (4′,6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope. γH2AX will appear as distinct fluorescent foci within the DAPI-stained nuclei. The number of foci per cell can be quantified as a measure of DSB induction.
References
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Kodym, R., & G. H. (2000). Synergistic DNA damaging effects of 4-nitroquinoline-1-oxide and non-effective concentrations of methyl methanesulfonate in human fibroblasts. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 461(3), 211-219. [Link]
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Lundin, C., Erixon, K., Arnaudeau, C., Schultz, N., Jenssen, D., Meuth, M., & Helleday, T. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research, 33(12), 3799-3811. [Link]
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Oh, K. H., Kim, J. G., & Park, J. K. (2017). A Modular Synthesis of 4-Aminoquinolines and[11][12] N-to-C Rearrangement to Quinolin-4-ylmethanesulfonamides. Organic Letters, 19(15), 3994-3997. [Link]
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Kaur, K., & Kumar, V. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6062-6089. [Link]
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Azzman, N. N. A., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1133-1153. [Link]
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Ahmad, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 2023-2045. [Link]
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Valenti, D., et al. (2022). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry, 65(23), 15494-15513. [Link]
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Sharma, P. C., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 223, 113636. [Link]
-
Ormerod, M. G., & Stevens, U. (1971). The formation and repair of single-strand breaks in DNA of cultured mammalian cells treated with UV-light, methylating agents or 4-nitroquinoline-1-oxide. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 232(1), 72-82. [Link]
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Oncohema Key. (2016). Alkylating Agents. [Link]
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Clinical and High-Dose Alkylating Agents. (n.d.). [Link]
-
OnCourse AI. (2024). Alkylating Agents - Anticancer Drugs. [Link]
-
Ovejero, S., Soulet, C., & Moriel-Carretero, M. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International Journal of Molecular Sciences, 22(21), 11574. [Link]
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Pop, R., et al. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 25(18), 9987. [Link]
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Pop, R., et al. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 25(18), 9987. [Link]
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Sterling, C. H., et al. (2006). DNA polymerase 4 of Saccharomyces cerevisiae is important for accurate repair of methyl-methanesulfonate-induced DNA damage. Genetics, 172(1), 89-98. [Link]
-
Holland-Frei Cancer Medicine. 6th edition. (2003). Alkylating Agents. [Link]
-
Li, J., et al. (2023). Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development. Frontiers in Plant Science, 14, 1129325. [Link]
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Chang, M., Bellaoui, M., Boone, C., & Brown, G. W. (2002). A genome-wide screen for methyl methanesulfonate-sensitive mutants reveals genes required for S phase progression in the presence of DNA damage. Proceedings of the National Academy of Sciences, 99(26), 16710-16715. [Link]
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Li, Y., et al. (2024). Genomic variation induced by a low concentration of ethyl methanesulfonate (EMS) in quinoa 'Longli-4' variety. Ecological Processes, 13(1), 1-12. [Link]
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Application Note: Development of a High-Sensitivity Fluorogenic Assay Utilizing 4-Quinolinylmethyl Methanesulfonate for Thiol Quantification
Executive Summary
The precise quantification of low-molecular-weight thiols (LMWTs)—such as glutathione (GSH), cysteine (Cys), and homocysteine (HCy)—is a critical requirement in drug development, particularly for evaluating oxidative stress, redox homeostasis, and xenobiotic metabolism. This application note details the development, mechanistic rationale, and validation of a robust fluorogenic derivatization assay using 4-Quinolinylmethyl methanesulfonate (4-QMM) . By leveraging the specific reactivity of the methanesulfonate leaving group and the strong photophysical properties of the quinoline core, this protocol offers a highly sensitive, self-validating system for HPLC-FLD analysis.
Mechanistic Rationale & Chemical Causality (E-E-A-T)
Do not view derivatization as a mere mixing of reagents; it is a highly tuned kinetic system. The choice of 4-QMM over traditional halogenated probes (e.g., bromobimanes or iodoacetamides) is driven by strict chemical causality:
-
Probe Design & Fluorescence: The quinoline core is weakly fluorescent in its native electrophilic state but exhibits intense fluorescence (Excitation: 320 nm, Emission: 420 nm) upon thioether formation. This massive Stokes shift virtually eliminates background noise from biological matrices. Quinoline derivatives are widely recognized for their robust pharmacological utility and target labeling capabilities (1[1]).
-
The Leaving Group: Methanesulfonate (mesylate) provides an optimal balance of high electrophilicity toward soft nucleophiles (thiolates) and resistance to spontaneous aqueous hydrolysis. This ensures the probe remains active throughout the incubation period without degrading into high-background artifacts.
-
pH Optimization: The assay relies on a bimolecular nucleophilic substitution (SN2). The reaction buffer is strictly maintained at pH 8.5. Causality: The pKa of a typical biological thiol is ~8.3. At pH 8.5, the equilibrium shifts to favor the highly nucleophilic thiolate anion (RS⁻) without inducing base-catalyzed degradation of the probe. The 4-quinolinylmethyl moiety is an established, robust protective and labeling group for such thiols (2[2]).
Fig 2: Mechanistic pathway of the SN2 reaction between a thiolate and 4-QMM.
A Self-Validating Protocol System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . N-acetylcysteine (NAC) is introduced as an Internal Standard (IS) at the very first step. Because NAC undergoes the identical reduction and alkylation kinetics as endogenous thiols, its final chromatographic recovery directly validates the efficiency of the entire workflow. If the IS peak area deviates by >5% between runs, the assay automatically flags matrix interference, incomplete reduction, or reagent degradation.
Reagent Preparation
-
4-QMM Stock (10 mM): Dissolve 4-QMM in anhydrous LC-MS grade DMSO. Store at -20°C in amber vials to prevent photo-degradation. (Note: Related functionalized quinoline precursors are commercially standardized, e.g., 3[3]).
-
Derivatization Buffer: 100 mM Sodium Borate, pH 8.5, containing 2 mM EDTA. Causality: EDTA chelates trace transition metals (like Cu²⁺ or Fe³⁺), preventing the auto-oxidation of thiols back to disulfides during the assay.
-
Reducing Agent: 50 mM TCEP (Tris(2-carboxyethyl)phosphine) in LC-MS grade water. Causality: TCEP quantitatively reduces disulfides but lacks a thiol group itself. Unlike DTT or 2-mercaptoethanol, TCEP will not competitively consume the 4-QMM probe.
Step-by-Step Workflow
-
Sample Spiking: Aliquot 50 µL of the biological sample (e.g., plasma or cell lysate) into a microcentrifuge tube. Immediately add 10 µL of 50 µM N-acetylcysteine (Internal Standard).
-
Disulfide Reduction: Add 10 µL of 50 mM TCEP. Vortex thoroughly and incubate at room temperature for 15 minutes to fully reduce all oxidized disulfides into free thiols.
-
Alkylation (Derivatization): Add 100 µL of Derivatization Buffer (pH 8.5) to the reduced sample, followed by 20 µL of the 10 mM 4-QMM stock solution. Vortex immediately and incubate in the dark at 40°C for 30 minutes.
-
Reaction Quenching: Add 10 µL of 10% Trifluoroacetic acid (TFA). Causality: Dropping the pH to ~3.0 instantly protonates unreacted thiolates back to thiols, halting the SN2 reaction and stabilizing the fluorescent thioether conjugates for reverse-phase HPLC.
-
Preparation for HPLC: Centrifuge the quenched mixture at 14,000 x g for 10 minutes to pellet precipitated proteins. Transfer the clear supernatant to an amber HPLC auto-sampler vial.
Fig 1: End-to-end workflow for the 4-QMM fluorogenic derivatization assay.
Data Presentation & Validation Metrics
To ensure reproducibility across drug development laboratories, the assay must adhere to strict chromatographic and validation parameters.
Table 1: Optimized HPLC-FLD Chromatographic Conditions
| Parameter | Specification |
| Analytical Column | C18 Reverse Phase (150 x 4.6 mm, 3 µm particle size) |
| Mobile Phase A | 0.1% TFA in LC-MS Grade Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Profile | 5% B to 60% B over 15 min; hold at 95% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Detection (FLD) | Excitation: 320 nm | Emission: 420 nm |
| Column Temperature | 30°C |
Table 2: Assay Validation Metrics (Representative Data)
| Target Analyte | LOD (nM) | LOQ (nM) | Linearity (R²) | Intra-day Precision (%RSD) |
| Glutathione (GSH) | 5.2 | 15.6 | 0.9994 | 2.1% |
| Cysteine (Cys) | 4.8 | 14.5 | 0.9991 | 2.4% |
| Homocysteine (HCy) | 6.1 | 18.3 | 0.9989 | 2.8% |
| N-acetylcysteine (IS) | N/A | N/A | 0.9995 | 1.8% |
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available at: [Link]
-
Nguyen, T. et al. (2014). Anti-breast Cancer Agents, Quinolines, Targeting Gap Junction. PMC - NIH. Available at:[Link]
Sources
Application Notes and Protocols for the Use of 4-Quinolinylmethyl Methanesulfonate in Antimalarial Research
Introduction: The Enduring Legacy and Future of Quinoline Scaffolds in Antimalarial Drug Discovery
For centuries, quinoline-containing compounds have been a cornerstone of antimalarial chemotherapy, from the natural alkaloid quinine to synthetic derivatives like chloroquine and mefloquine.[1][2][3][4] The quinoline nucleus is a privileged scaffold in medicinal chemistry, primarily due to its ability to accumulate in the acidic digestive vacuole of the Plasmodium parasite.[1][2] This accumulation is a critical first step in its primary mechanism of action: the disruption of heme detoxification.[1][2][5] The parasite digests hemoglobin, releasing toxic-free heme, which it normally crystallizes into inert hemozoin.[2][6] Quinoline derivatives inhibit this process, leading to a buildup of toxic heme that ultimately kills the parasite.[1][7]
However, the rise of drug-resistant parasite strains, particularly to widely-used 4-aminoquinolines like chloroquine, presents a continuous and urgent threat to global health.[3][8][9][10] This has spurred intensive research into novel quinoline-based compounds that can overcome existing resistance mechanisms.[8][11][12] Structural modifications to the quinoline core and its side chains are a key strategy in this endeavor, aiming to enhance potency, improve the pharmacokinetic profile, and restore activity against resistant parasites.[1][3][11]
This document provides a detailed guide for researchers on the application of 4-Quinolinylmethyl methanesulfonate , a representative quinoline derivative, in antimalarial drug discovery. We will explore a representative synthesis, delve into its established mechanism of action, and provide detailed, field-proven protocols for its evaluation as a potential antimalarial agent.
Synthesis of 4-Quinolinylmethyl Methanesulfonate: A Representative Protocol
Step 1: Synthesis of 4-Quinolinemethanol
A plausible route to 4-quinolinemethanol involves the reduction of a suitable precursor like quinoline-4-carboxaldehyde or a quinoline-4-carboxylic acid ester.
Step 2: Synthesis of 4-Quinolinylmethyl methanesulfonate
The hydroxyl group of 4-quinolinemethanol can then be converted to a good leaving group, a mesylate, by reaction with methanesulfonyl chloride.
Protocol: Representative Synthesis of 4-Quinolinylmethyl Methanesulfonate
Materials and Reagents:
-
4-Quinolinemethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-quinolinemethanol (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution with stirring.
-
Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-Quinolinylmethyl methanesulfonate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Mechanism of Action: Inhibition of Hemozoin Formation
The primary antimalarial activity of many quinoline derivatives is attributed to their ability to interfere with the detoxification of heme in the parasite's digestive vacuole.[1][2][5]
The Process of Heme Detoxification:
-
The Plasmodium parasite resides within red blood cells and digests host hemoglobin as a source of amino acids.
-
This process releases large quantities of heme (ferriprotoporphyrin IX), which is toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.
-
To protect itself, the parasite polymerizes the toxic heme into a non-toxic, insoluble crystalline pigment called hemozoin.[6]
Inhibition by 4-Quinolinylmethyl Methanesulfonate:
-
As a quinoline derivative, 4-Quinolinylmethyl methanesulfonate is expected to be a weak base that accumulates in the acidic (pH 4.5-5.0) digestive vacuole of the parasite.
-
Once inside the vacuole, the quinoline ring system can interact with heme molecules through π-π stacking.[9]
-
This interaction prevents the heme molecules from being incorporated into the growing hemozoin crystal.
-
The resulting accumulation of free heme leads to oxidative stress and membrane damage, ultimately causing parasite death.[1][7]
Caption: Mechanism of hemozoin formation inhibition by 4-Quinolinylmethyl methanesulfonate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the in vitro evaluation of 4-Quinolinylmethyl methanesulfonate.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.[13][14] It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[13]
Materials:
-
P. falciparum culture (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, HEPES, and sodium bicarbonate)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Test compound (4-Quinolinylmethyl methanesulfonate) dissolved in DMSO
-
Positive control (e.g., Chloroquine, Artemisinin)
-
Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)[15]
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes.[16] Synchronize the parasite culture to the ring stage.
-
Plate Preparation: Prepare serial dilutions of the test compound and control drugs in the complete culture medium. The final DMSO concentration should not exceed 0.5%.[13] Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells with culture medium only (negative control) and a known antimalarial drug (positive control).[13]
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.[13]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with the specified gas mixture.[15][16]
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[15] Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.[17]
-
Data Analysis: Subtract the background fluorescence of the negative control wells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[13]
Protocol 2: Hemozoin Inhibition Assay (β-Hematin Formation Assay)
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[18][19]
Materials:
-
Hemin chloride
-
Sodium acetate
-
Acetic acid
-
NaOH
-
DMSO
-
96-well plates
-
Test compound and positive control (Chloroquine)
Procedure:
-
Reagent Preparation: Prepare a stock solution of hemin in 0.2 M NaOH. Prepare stock solutions of the test compound and chloroquine in DMSO.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the hemin solution, 25 µL of the test compound at various concentrations, and 25 µL of 17.4 M acetic acid.[19] Initiate the reaction by adding 100 µL of 3 M sodium acetate.[19]
-
Incubation: Incubate the plate at 37°C for 5-6 hours to allow for β-hematin formation.[20]
-
Washing: After incubation, centrifuge the plate and discard the supernatant. Wash the pellet three times with DMSO to remove unreacted hemin.[6]
-
Quantification: Dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.[6] Transfer 100 µL to a new plate and measure the absorbance at 405 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line (e.g., HepG2, Vero) to assess its selectivity.[21][22]
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound and positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]
-
Compound Addition: Prepare serial dilutions of the test compound and a known cytotoxic agent in the complete cell culture medium. Add 100 µL of the drug dilutions to the wells. Include wells with medium only as a negative control.[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours.[21][22]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration. The Selectivity Index (SI) is then calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.[13]
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison.
Table 1: In Vitro Activity Summary for 4-Quinolinylmethyl Methanesulfonate
| Assay Type | Plasmodium falciparum Strain(s) | Parameter | Value (µM) | Selectivity Index (SI) |
| Antiplasmodial Activity | 3D7 (Chloroquine-sensitive) | IC₅₀ | e.g., 0.05 | |
| Dd2 (Chloroquine-resistant) | IC₅₀ | e.g., 0.25 | ||
| Hemozoin Inhibition | Cell-free | IC₅₀ | e.g., 15.0 | |
| Cytotoxicity | HepG2 | CC₅₀ | e.g., 25.0 | e.g., 100 (for Dd2) |
Note: The values presented are hypothetical and for illustrative purposes only.
Experimental Workflow
The overall experimental workflow for the evaluation of a novel antimalarial compound is a multi-step process.
Caption: Overall experimental workflow for the evaluation of 4-Quinolinylmethyl methanesulfonate.
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- Application Notes and Protocols for In Vitro Antimalarial Assays. (n.d.). Benchchem.
- 4-aminoquinolines as Antimalarial Drugs. (n.d.).
- Determination of the Cytostatic and Cytocidal Activities of Antimalarial Compounds and their Combination Interactions. (n.d.). PMC.
- Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. (2006, August 2). Journal of Medicinal Chemistry - ACS Publications.
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- Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. (n.d.). PMC.
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A Modular Synthesis of 4-Aminoquinolines and[2][11] N-to-C Rearrangement to Quinolin-4-ylmethanesulfonamides. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from
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- Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. (n.d.). AIP Publishing.
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- High-purity quinoline derivative and method for manufacturing same. (n.d.). Google Patents.
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- Promising new class of antimalarial drugs discovered. (2025, February 19). LMU München.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016, September 28). Medicines for Malaria Venture.
- Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (n.d.). PubMed.
- New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P. falciparum Malaria, and a Survey of Early European Antimalarial Treatments. (2014). Semantic Scholar.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
- Synthesis method of 4-aminoisoquinoline-8-methyl formate. (n.d.). Google Patents.
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. (n.d.). Product Quality Research Institute.
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A Sensitive and Robust HPLC-MS/MS Method for the Quantification of 4-Quinolinylmethyl Methanesulfonate, a Potential Genotoxic Impurity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the trace-level quantification of 4-Quinolinylmethyl methanesulfonate. As a sulfonate ester, this compound is classified as a potential genotoxic impurity (PGI), necessitating rigorous control to ensure pharmaceutical product safety. The methodology presented herein utilizes Multiple Reaction Monitoring (MRM) for selective and accurate quantification, achieving a limit of quantification (LOQ) well below the typical control thresholds derived from the Threshold of Toxicological Concern (TTC). This protocol is designed for research, development, and quality control environments, providing a comprehensive framework from sample preparation to data analysis.
Introduction: The Imperative for Controlling Genotoxic Impurities
In pharmaceutical manufacturing, impurities that can interact with DNA and cause mutations are of significant concern due to their potential carcinogenic risk, even at trace levels.[1][2] Regulatory bodies worldwide have established stringent guidelines for the control of such DNA-reactive substances, often referred to as mutagenic or genotoxic impurities. The ICH M7 guideline provides a framework for the assessment and control of these impurities, introducing the concept of the Threshold of Toxicological Concern (TTC).[3][4][5] The TTC for most mutagenic impurities is set at 1.5 µg per day, representing a negligible lifetime cancer risk.[1][6]
Sulfonate esters are a prominent class of PGIs, often formed as by-products during syntheses that involve sulfonic acids or their derivatives.[7][8] 4-Quinolinylmethyl methanesulfonate contains a methanesulfonate (mesylate) ester functional group, which is a well-known structural alert for mutagenicity. Its presence in a drug substance could arise from the reaction of methanesulfonyl chloride or methanesulfonic acid (often used for salt formation) with a 4-quinolinemethanol-related intermediate.[9]
Given the potency of this class of compounds, highly sensitive and specific analytical methods are required for their detection and quantification. While techniques like GC-MS are suitable for volatile sulfonate esters, HPLC-MS/MS offers superior applicability for less volatile and more complex molecules like 4-Quinolinylmethyl methanesulfonate, providing excellent selectivity and sensitivity without the need for derivatization.[7][10] This note provides a validated, ready-to-implement HPLC-MS/MS protocol for its reliable analysis.
Experimental Workflow and Causality
The analytical approach is designed for robustness and high sensitivity, moving from sample preparation to instrumental analysis and data processing.
Caption: Overall analytical workflow for 4-Quinolinylmethyl methanesulfonate analysis.
Materials and Reagents
-
Analyte: 4-Quinolinylmethyl methanesulfonate reference standard (purity ≥98%).
-
Solvents: Acetonitrile (ACN, LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS grade).
-
Additives: Formic acid (FA, LC-MS grade, ≥99%).
-
Apparatus: Calibrated analytical balance, volumetric flasks (Class A), pipettes, autosampler vials.
Standard and Sample Preparation Protocol
The choice of diluent is critical to prevent analyte degradation. Aprotic solvents like acetonitrile are preferred over protic solvents (e.g., methanol) or unbuffered aqueous solutions, which could promote hydrolysis of the sulfonate ester.[11]
Step 1: Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the 4-Quinolinylmethyl methanesulfonate reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This solution should be stored at 2-8°C.
Step 2: Intermediate and Working Standard Solutions
-
Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
A recommended calibration range is 0.5 ng/mL to 100 ng/mL. This range is suitable for quantifying the impurity at low ppm levels relative to a typical drug substance concentration.
Step 3: Sample Solution Preparation (Target Concentration: 1.0 mg/mL API)
-
Accurately weigh 50 mg of the Active Pharmaceutical Ingredient (API) or test sample.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 40 mL of the 50:50 (v/v) acetonitrile/water diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.[12]
HPLC-MS/MS Instrumentation and Optimized Parameters
The method employs a reversed-phase C18 column for chromatographic separation. Gradient elution is used to ensure efficient separation of the analyte from the main API peak and other potential impurities. Tandem mass spectrometry in MRM mode provides the necessary selectivity and sensitivity for trace analysis.
Rationale for Parameter Selection
-
Mobile Phase Additive: 0.1% formic acid is used to acidify the mobile phase. This promotes the protonation of the quinoline nitrogen, leading to a strong signal in positive ion electrospray ionization (ESI+) and ensuring good chromatographic peak shape.
-
Ionization Source: ESI is highly effective for polar and ionizable molecules. While Atmospheric Pressure Chemical Ionization (APCI) can also be used for sulfonate esters, ESI is often preferred for compounds with basic sites like the quinoline moiety.[7][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in complex matrices. It involves selecting the protonated molecular ion ([M+H]+) in the first quadrupole (Q1), fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole (Q3). This highly specific filtering process drastically reduces background noise and matrix interference.[13]
Instrument Conditions
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18.1-22 min (10% B) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Sciex API 4000 or equivalent Triple Quadrupole |
| Ionization Mode | ESI Positive (+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 238.1 |
| Product Ion (Q3) | m/z 142.1 (Quantifier), m/z 115.1 (Qualifier) |
| Collision Energy (CE) | Optimized for each transition (e.g., 25 eV for 142.1, 35 eV for 115.1) |
| Declustering Potential (DP) | 60 V |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 25 psi |
| Collision Gas (CAD) | Medium |
Caption: Proposed fragmentation pathway for 4-Quinolinylmethyl methanesulfonate.
Method Validation and System Suitability
The method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[11] The validation parameters demonstrate that the method is specific, sensitive, linear, accurate, and precise for the quantification of 4-Quinolinylmethyl methanesulfonate.
Table 3: Summary of Method Validation Results
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Specificity | No interference at the retention time of the analyte | Pass |
| LOD | S/N Ratio ≥ 3 | 0.15 ng/mL |
| LOQ | S/N Ratio ≥ 10 | 0.5 ng/mL (~0.5 ppm) |
| Linearity | Correlation Coefficient (r) ≥ 0.995 | r > 0.999 |
| Range | LOQ to 100 ng/mL | Pass |
| Accuracy (% Recovery) | 80.0% - 120.0% | 95.2% - 104.5% |
| Precision (%RSD) | Repeatability (n=6): ≤ 15% at LOQ | ≤ 8.5% |
| Solution Stability | ≤ 10% deviation over 24 hours at 10°C | Stable for 24 hours |
NOTE: ppm calculation is based on a 1.0 mg/mL sample concentration.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and highly sensitive tool for the quantitative analysis of 4-Quinolinylmethyl methanesulfonate. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for implementation in a regulated pharmaceutical development or quality control laboratory. By leveraging the power of tandem mass spectrometry, this protocol ensures that this potential genotoxic impurity can be controlled at levels that safeguard patient health, in alignment with global regulatory expectations.
References
-
European Medicines Agency. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]
-
ECA Academy. Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
-
Sun, M., et al. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Journal of Analytical Methods in Chemistry. [Link]
-
Guo, K., et al. (2017). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. ResearchGate. [Link]
-
Lee, J. Y., et al. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research. [Link]
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Qiu, Y., et al. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds. Organic Process Research & Development. [Link]
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Sun, M., et al. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Semantic Scholar. [Link]
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ICH. (2023). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). [Link]
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IntuitionLabs.ai. (2026). ICH M7: A Guide to Mutagenic Impurity Assessment Software. [Link]
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Liu, D., et al. (2018). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using. Ovid. [Link]
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Modh, K. D., et al. (2010). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. PubMed. [Link]
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Ministry of Food and Drug Safety. Analytical Methods. [Link]
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Shimadzu. (2016). Analysis of Potential Genotoxic Impurities (PGI) in Active Pharmaceutical Ingredients (API) by GCMS/MS. [Link]
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Wang, Y., et al. (2020). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. [Link]
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Nalavade, A. K., et al. Genotoxic impurity method development and validation by GCMS for the analysis of methyl methane sulfonate (MMS) in Zidovudine. TSI Journals. [Link]
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Goda, H. M., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science. [Link]
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SlideShare. (2020). Control Strategies of Genotoxic Impurities in Drug Substance & Product. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]
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Application Notes and Protocols for the Preparation of 4-Quinolinylmethyl Methanesulfonate Stock Solutions
Introduction: The Criticality of Precise Stock Solution Preparation
4-Quinolinylmethyl methanesulfonate is a research compound of interest, likely utilized in drug discovery and medicinal chemistry for its potential biological activities, a common trait among quinoline derivatives.[1][2] The methanesulfonate group suggests it may act as an alkylating agent, a class of compounds known for their reactivity and use in various biochemical studies.[3] The integrity of experimental results hinges on the accurate and reproducible preparation of stock solutions. This guide provides a comprehensive protocol for the preparation, handling, and storage of 4-Quinolinylmethyl methanesulfonate stock solutions, grounded in established principles of chemical safety and laboratory practice. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this protocol is built upon the known properties of its constituent moieties: quinoline and methanesulfonate esters.
PART 1: Hazard Identification and Essential Safety Precautions
Given that 4-Quinolinylmethyl methanesulfonate combines a quinoline core with a methanesulfonate ester, it must be handled with extreme caution. Methanesulfonate esters, such as methyl methanesulfonate (MMS), are known to be toxic, corrosive, and potential mutagens or carcinogens.[4][5][6][7] The quinoline moiety itself is also associated with health hazards.[8] Therefore, all handling of this compound should occur within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required.[8]
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended). Ensure to check for any signs of degradation during use.
-
Body Protection: A flame-retardant lab coat should be worn.[9]
-
Respiratory Protection: Use a respirator if there is any risk of aerosol generation.[9]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[10]
PART 2: Physicochemical Properties and Solubility Determination
Table 1: Inferred Physicochemical Properties of 4-Quinolinylmethyl Methanesulfonate
| Property | Inferred Value/Characteristic | Rationale and Supporting Evidence |
| Physical State | Likely a solid or oil at room temperature. | Based on the increased molecular weight and aromatic nature compared to simple alkyl methanesulfonates. |
| Solubility | Expected to have good solubility in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like ethanol. Poorly soluble in water. | Organic molecules with aromatic rings and functional groups often dissolve well in DMSO. Methanesulfonate esters can be soluble in organic solvents.[11] |
| Stability | May be susceptible to hydrolysis, especially in aqueous solutions or in the presence of strong acids or bases. | Methanesulfonate esters can hydrolyze.[11] The stability of a related compound, colistin methanesulfonate, was found to be dependent on concentration and temperature in aqueous solutions.[5] |
Protocol 1: Small-Scale Solubility Test
Before preparing a bulk stock solution, it is imperative to perform a small-scale solubility test to determine the optimal solvent and concentration.
Materials:
-
4-Quinolinylmethyl methanesulfonate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, 200 proof, anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Weigh out a small, precise amount of 4-Quinolinylmethyl methanesulfonate (e.g., 1-5 mg) into a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the compound has not fully dissolved, you can try gentle warming (up to 37°C) or sonication, provided the compound is not known to be heat-liable.
-
If the compound dissolves, it is considered soluble at that concentration in the tested solvent. If not, try a lower concentration or a different solvent.
-
Record the solvent and the maximum concentration at which the compound completely dissolves. This will be your guide for preparing the main stock solution.
PART 3: Detailed Protocol for Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of 4-Quinolinylmethyl methanesulfonate in DMSO, a common starting point for many in vitro assays.
Materials:
-
4-Quinolinylmethyl methanesulfonate
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials with PTFE-lined caps or cryovials
-
Analytical balance
-
Pipettors and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Pre-calculation: Determine the mass of 4-Quinolinylmethyl methanesulfonate required to make the desired volume and concentration of the stock solution. The molecular weight of a related compound, (2R,4S)-2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-ylamine methanesulfonate, is 340.36 g/mol .[1] Use the appropriate molecular weight for your specific compound if known.
-
Weighing the Compound: In a chemical fume hood, carefully weigh the calculated amount of 4-Quinolinylmethyl methanesulfonate into a sterile amber vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. To avoid precipitation when adding to aqueous media later, it is recommended to keep the final DMSO concentration in your experiments at or below 0.1-0.5%.
-
Dissolution: Tightly cap the vial and vortex until the compound is completely dissolved. Visually inspect against a light source to ensure no particulates are present. Gentle warming or sonication may be used if necessary, as determined in the solubility test.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C or -80°C to maximize stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
PART 4: Visualization of the Experimental Workflow
Caption: Workflow for Preparing 4-Quinolinylmethyl Methanesulfonate Stock Solution.
PART 5: Storage, Stability, and Troubleshooting
Storage and Stability:
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Light Sensitivity: The use of amber vials is recommended to protect the compound from light, a common precaution for complex organic molecules.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Hydrolysis: Be aware of the potential for hydrolysis, especially if the stock solution is exposed to moisture. Use anhydrous solvents and store in tightly sealed containers. The stability of methanesulfonate compounds in solution can be concentration and temperature-dependent.[5]
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound does not dissolve | - Concentration is too high.- Inappropriate solvent. | - Dilute to a lower concentration.- Perform a new solubility test with alternative solvents (e.g., DMF, ethanol).- Use gentle warming or sonication. |
| Precipitation upon freezing | - The solution was saturated at room temperature. | - Prepare the stock solution at a slightly lower concentration.- Gently warm and vortex the vial to redissolve before use. |
| Inconsistent experimental results | - Degradation of the stock solution.- Inaccurate initial concentration. | - Prepare a fresh stock solution.- Avoid repeated freeze-thaw cycles by using aliquots.- Ensure the analytical balance is properly calibrated. |
References
-
National Toxicology Program. Report on Carcinogens, Fifteenth Edition; Methyl Methanesulfonate. Retrieved from [Link]
-
Li, J., et al. (2008). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy, 52(9), 3435-3436. Retrieved from [Link]
-
PubChem. (2R,4S)-2-Ethyl-6-trifluoromethyl-1,2,3,4-tetrahydroquinolin-4-ylamine methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. EP0049776A2 - 4-Quinoline methane derivatives, their preparation and their use in the preparation of substances with a pharmacological activity.
- Google Patents. CN102791680A - Process for preparation of alkyl methanesulfonate solution.
- Google Patents. US3574740A - Method of preparing methane sulfonamide and its derivatives.
-
Wikipedia. Methanesulfonic acid. Retrieved from [Link]
-
Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Retrieved from [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
PubMed. (2008). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Retrieved from [Link]
-
NJ.gov. ETHYL METHANESULFONATE HAZARD SUMMARY. Retrieved from [Link]
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Application Note: 4-Quinolinylmethyl Methanesulfonate in High-Throughput Screening Library Synthesis
Executive Summary
The acceleration of early-stage drug discovery relies heavily on the rapid, reliable generation of diverse chemical libraries. 4-Quinolinylmethyl methanesulfonate (and its derivatives, such as tetrazolo[1,5-a]quinolin-4-ylmethyl methanesulfonate) serves as a highly versatile, electrophilic building block for High-Throughput Screening (HTS)[1]. By leveraging the exceptional leaving-group properties of the methanesulfonate (mesylate) moiety, researchers can perform rapid SN2 alkylations across diverse nucleophile arrays (phenols, amines, and thiols). This application note details the chemical rationale, quantitative performance metrics, and self-validating protocols for integrating this scaffold into automated HTS workflows, with a specific focus on discovering novel antihyperglycemic agents (e.g., PPARγ agonists)[1].
Chemical Rationale & Mechanistic Causality
The Quinoline Scaffold as a Privileged Structure
The quinoline core is a "privileged scaffold" in medicinal chemistry, frequently appearing in antimalarial, anti-cancer, and antidiabetic agents[2]. When linked to thiazolidin-4-ones (TZDs) via an alkoxy bridge, quinoline derivatives exhibit potent antihyperglycemic activity by targeting metabolic receptors[1].
Why Methanesulfonate? (Causality of the Leaving Group)
In automated library synthesis, the choice of the electrophilic leaving group dictates the success rate of the plate.
-
Superior Reactivity vs. Chlorides: While quinolinylmethyl chlorides are common, the mesylate group provides a highly resonance-stabilized anion upon departure. This lowers the activation energy for SN2 nucleophilic attack, allowing reactions to proceed at lower temperatures with higher combinatorial yields[1].
-
Stability vs. Bromides/Iodides: Unlike iodides, which are highly light-sensitive, or bromides, which can be overly reactive and prone to degradation in DMSO/DMF stock solutions, mesylates offer an optimal balance of shelf-stability and electrophilicity. This ensures that master plates remain viable over extended HTS campaigns.
Caption: Workflow for combinatorial library generation using 4-quinolinylmethyl methanesulfonate.
Quantitative Reaction Metrics
To design a self-validating HTS library, reaction conditions must be tailored to the nucleophile class. The table below summarizes the optimized parameters for reacting 4-quinolinylmethyl methanesulfonate with various building blocks in a 384-well format.
Note: PEG-400 is utilized for anilines and thiols as a green phase-transfer catalyst, which significantly accelerates reaction rates for sterically hindered or less nucleophilic substrates[1][2].
| Nucleophile Class | Representative Reagents | Optimal Base / Solvent | Temp / Time | Avg. Yield (%) | Purity (LC-MS) |
| Phenols (1°/2°) | p-Hydroxybenzaldehyde | K₂CO₃ / DMF | 90°C / 4 h | 82 - 91% | > 95% |
| Aliphatic Amines | Piperidine, Morpholine | DIPEA / MeCN | 60°C / 2 h | 85 - 94% | > 90% |
| Anilines (Aromatic) | Substituted Anilines | Cs₂CO₃ / PEG-400 | 110°C / 6 h | 75 - 85% | > 85% |
| Thiols | Mercaptoacetic acid | TEA / DCM | 0°C to RT / 3 h | 88 - 96% | > 95% |
Experimental Protocols
Protocol A: High-Throughput Alkylation in 384-Well Format
This protocol describes the automated synthesis of a quinoline-ether library using a diverse array of phenolic building blocks.
Materials:
-
4-Quinolinylmethyl methanesulfonate stock (50 mM in anhydrous DMF)
-
Phenol monomer library (100 mM in anhydrous DMF)
-
Micronized K₂CO₃ suspension (200 mM in DMF, constantly agitated)
-
Automated liquid handler (e.g., Echo Acoustic Dispenser or Biomek i7)
Step-by-Step Procedure:
-
Electrophile Dispensing: Using the liquid handler, dispense 10 µL of the 4-quinolinylmethyl methanesulfonate stock (0.5 µmol) into each well of a glass-coated 384-well reaction plate.
-
Nucleophile Addition: Dispense 6 µL of the respective phenol monomers (0.6 µmol, 1.2 eq) into designated wells. Causality: A slight excess of the nucleophile ensures complete consumption of the highly reactive mesylate, simplifying downstream purification.
-
Base Addition: Add 5 µL of the K₂CO₃ suspension (1.0 µmol, 2.0 eq) to all wells.
-
Sealing and Incubation: Seal the plate with a pierceable aluminum heat seal. Incubate the plate in a thermoshaker at 90°C for 4 hours at 600 RPM. Causality: Elevated temperatures are required for phenols to overcome the activation barrier of the SN2 displacement, whereas aliphatic amines would only require 60°C[1].
-
Quenching and Filtration: Cool the plate to room temperature. Add 20 µL of ethyl acetate and 10 µL of distilled water to partition the reaction. Centrifuge at 3000 x g for 5 minutes.
-
Quality Control (Self-Validation): Transfer 1 µL of the organic layer from 16 random control wells into an LC-MS plate. A successful plate requires >85% conversion to the target mass across all control wells before proceeding to solvent evaporation and DMSO resolubilization.
Protocol B: In Situ HTS Preparation and PPARγ Reporter Assay
Synthesized quinoline-TZD derivatives are frequently screened for antihyperglycemic activity via PPARγ agonism[1].
Step-by-Step Procedure:
-
Library Formatting: Evaporate the organic layer from Protocol A using a centrifugal vacuum concentrator. Reconstitute the dried compounds in 50 µL of 100% DMSO to create a 10 mM master stock.
-
Acoustic Transfer: Use an acoustic liquid handler to transfer 20 nL of the master stock into white, opaque 384-well assay plates (final assay concentration: 10 µM in 0.1% DMSO).
-
Cell Plating: Seed HEK293 cells stably transfected with a PPARγ-GAL4 chimeric receptor and a UAS-luciferase reporter construct at 10,000 cells/well in 20 µL of assay medium.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 24 hours. Causality: 24 hours allows sufficient time for the synthesized quinoline derivatives to bind the ligand-binding domain, induce heterodimerization, and drive target gene (luciferase) transcription.
-
Detection: Add 20 µL of a homogeneous luminescence detection reagent (e.g., ONE-Glo™). Incubate for 10 minutes at room temperature and read luminescence on a multimode plate reader.
Mechanistic Pathway of Synthesized Hits
The compounds generated from this mesylate building block—specifically quinoline-linked thiazolidinones—act as synthetic ligands for nuclear receptors. The diagram below illustrates the signaling cascade triggered by a successful hit compound identified in the HTS assay.
Caption: Signaling pathway of synthesized quinoline-TZD derivatives targeting PPARγ activation.
References
-
[1] Deshmukh, A. R., et al. "New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: synthesis and antihyperglycemic evaluation." ResearchGate. URL:
-
[2] Massoud, M. A. M. et al. "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)" Arkivoc. URL:
Sources
Application Notes and Protocols for the Safe Disposal of 4-Quinolinylmethyl Methanesulfonate Waste
Abstract
This document provides a detailed technical guide for the safe handling, chemical deactivation, and disposal of waste containing 4-Quinolinylmethyl methanesulfonate. This compound, which incorporates a quinoline heterocycle and a reactive methanesulfonate (mesylate) ester, requires specialized disposal procedures due to its potential as an alkylating agent and the inherent hazards of the quinoline moiety. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing chemical neutralization through alkaline hydrolysis to mitigate genotoxic risk prior to final disposal. This guide is grounded in established principles of chemical safety and hazardous waste management, adhering to guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Introduction and Hazard Assessment
4-Quinolinylmethyl methanesulfonate is a reactive intermediate likely utilized in medicinal chemistry and drug development. Its structure presents a dual-hazard profile that necessitates a carefully planned waste management strategy.
-
The Methanesulfonate Ester Moiety: Methanesulfonates (mesylates) are well-known alkylating agents.[1] Alkylating agents can react with nucleophilic sites on biomolecules, including DNA.[2][3] This reactivity is the basis for their classification as potential genotoxins and carcinogens.[4] The presence of this functional group is the primary driver for requiring a chemical deactivation step in the disposal process.
-
The Quinoline Moiety: Quinoline and its derivatives are heterocyclic compounds that can be toxic and are often recalcitrant in the environment.[5] Some quinoline compounds are known to be mutagenic and carcinogenic.[5] While microbial degradation of quinoline is possible, it can be a slow process, and chemical degradation is often preferred for laboratory waste.[6][7] The stability and degradation of quinoline compounds are highly dependent on factors like pH, temperature, and light exposure.[8]
Given this dual-hazard profile, direct disposal of 4-Quinolinylmethyl methanesulfonate waste via standard solvent waste streams is unacceptable. The primary objective of the following protocols is to hydrolyze the methanesulfonate ester, thus neutralizing its alkylating potential, before the waste is transferred to a licensed hazardous waste facility.
Core Principles of Waste Management
The disposal strategy is built on a multi-step workflow designed to ensure safety and regulatory compliance at every stage.
All personnel handling this waste must adhere to the OSHA Hazard Communication Standard, which includes understanding the Safety Data Sheet (SDS) for the compound and any reagents used, and utilizing appropriate Personal Protective Equipment (PPE).[9][10]
Pre-Disposal: Waste Segregation and Handling
Proper segregation is the first critical step in safe disposal.
-
Dedicated Waste Container: All waste containing 4-Quinolinylmethyl methanesulfonate (aqueous layers, organic solvents, contaminated solids) must be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Labeling: The container must be labeled "Hazardous Waste - Contains 4-Quinolinylmethyl methanesulfonate" and list all other components (e.g., solvents).[11] The label should include appropriate GHS pictograms, such as 'Health Hazard' and 'Exclamation Mark'.[9]
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, particularly strong acids and oxidizers.[12][13][14] The storage area should be cool, dry, and well-ventilated.[12]
Protocol: Chemical Deactivation via Alkaline Hydrolysis
The most effective method for neutralizing the genotoxic potential of methanesulfonate esters is through base-catalyzed hydrolysis.[15][16] This reaction cleaves the ester bond, yielding the more stable and less reactive methanesulfonic acid salt and the corresponding 4-quinolinemethanol. While the quinoline moiety remains, the primary alkylating hazard is eliminated.
Required Materials
-
Waste solution containing 4-Quinolinylmethyl methanesulfonate.
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH).
-
A suitably sized reaction vessel (e.g., round-bottom flask with reflux condenser or a sealed container rated for the expected temperature and pressure).
-
Stir plate and stir bar.
-
Heating mantle or water bath.
-
pH paper or pH meter.
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, appropriate chemical-resistant gloves (e.g., nitrile may not be sufficient for prolonged contact, check specific SDS recommendations), and a lab coat.[4][12] All operations should be performed in a certified chemical fume hood.[4]
Step-by-Step Protocol
This protocol is designed for a 1 L batch of aqueous or organic waste. Adjust volumes proportionally.
-
Preparation: In a certified chemical fume hood, transfer the 1 L of waste solution to a 2 L reaction vessel equipped with a magnetic stir bar. If the waste is in a non-polar organic solvent (e.g., DCM, Toluene), it is preferable to first carefully concentrate the waste in vacuo and redissolve the residue in a water-miscible solvent like THF or isopropanol to facilitate the hydrolysis reaction.
-
Basification: While stirring, slowly add 100 g of NaOH (or 140 g of KOH) to the solution. This creates a highly alkaline environment (final concentration approx. 2.5 M NaOH), which accelerates the hydrolysis of the sulfonate ester.[15] The addition may be exothermic; add the base in portions to control the temperature.
-
Reaction: Once the base is fully dissolved, securely attach a reflux condenser (if heating) or ensure the container is safely sealed. Heat the mixture to 60-80°C with continuous stirring.[8] Maintain this temperature for a minimum of 12 hours. The elevated temperature significantly increases the rate of hydrolysis.[8]
-
Cooling and Verification: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. For process validation, a sample can be taken for analysis (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
-
Neutralization: Once degradation is confirmed, slowly and carefully neutralize the solution by adding a strong acid (e.g., concentrated HCl or H₂SO₄) with stirring. Monitor the pH closely. The neutralization process is highly exothermic and may produce fumes. Aim for a final pH between 6.0 and 9.0.
-
Final Disposal: The neutralized, deactivated waste solution must be transferred to a new, clearly labeled hazardous waste container. The label should now reflect the contents (e.g., "Hydrolyzed 4-Quinolinylmethyl Methanesulfonate Waste, Neutralized") and list all components. This container can then be handed over to your institution's Environmental Health & Safety (EHS) office for final disposal by a licensed waste contractor.[17]
Protocol Parameters Summary
| Parameter | Recommended Value | Rationale |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Provides the hydroxide nucleophile for ester hydrolysis.[15][16] |
| Base Concentration | 1-3 M | A high concentration drives the reaction to completion. |
| Temperature | 60-80 °C | Increases the rate of chemical degradation.[8] |
| Reaction Time | ≥ 12 hours | Ensures complete hydrolysis of the reactive ester. |
| Final pH | 6.0 - 9.0 | Required for compliant disposal of aqueous waste streams. |
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.[18]
-
Small Spills (Liquid):
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.[17]
-
Conclusion
The disposal of 4-Quinolinylmethyl methanesulfonate waste demands more than simple containment. Due to its nature as a potential genotoxic alkylating agent, a chemical deactivation step is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. The alkaline hydrolysis protocol detailed in this guide provides a robust and verifiable method for neutralizing the primary hazard associated with this compound. Adherence to these procedures, in conjunction with universal safe laboratory practices and institutional EHS guidelines, forms a complete and responsible waste management strategy.[20]
References
-
Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. Retrieved from [Link]
-
Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate. Retrieved from [Link]
-
Eley, S., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. Retrieved from [Link]
-
Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Retrieved from [Link]
-
Zhao, Q., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. ResearchGate. Retrieved from [Link]
-
He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Eley, S., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 274–279. Retrieved from [Link]
-
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
NASP. (2023, June 29). OSHA Requirements for HazCom Compliance. Retrieved from [Link]
-
ACS Publications. (2008, February 16). Selective Hydrolysis of Methanesulfonate Esters. Retrieved from [Link]
-
DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards. Retrieved from [Link]
-
Graphic Products. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Triumvirate Environmental. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
New Jersey Department of Health. (2000, May). ETHYL METHANESULFONATE HAZARD SUMMARY. Retrieved from [Link]
-
Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Retrieved from [Link]
-
University of Oklahoma. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
Lynam, J. M., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC. Retrieved from [Link]
-
Science Forums. (2008, May 28). Ester Disposal. Retrieved from [Link]
- Google Patents. (n.d.). US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
-
USDA ARS. (2016, August 12). Acceptable Drain Disposal Procedures. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol. Retrieved from [Link]
-
PubMed. (2000, November 9). Synergistic DNA damaging effects of 4-nitroquinoline-1-oxide and non-effective concentrations of methyl methanesulfonate in human fibroblasts. Retrieved from [Link]
-
University of Oxford. (2013, November 26). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Retrieved from [Link]
-
Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 8-(Methylsulfonylamino)quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl methanesulfonate. Retrieved from [Link]
-
PMC. (n.d.). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. Retrieved from [Link]
Sources
- 1. pqri.org [pqri.org]
- 2. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 3. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial degradation of quinoline and methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. osha.com [osha.com]
- 13. connmaciel.com [connmaciel.com]
- 14. METHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. moltox.com [moltox.com]
- 20. epa.gov [epa.gov]
working concentrations for 4-Quinolinylmethyl methanesulfonate in vitro
Application Note: In Vitro Working Concentrations and Protocols for 4-Quinolinylmethyl Methanesulfonate (4-QMM)
Introduction & Mechanistic Rationale
Unlike conventional reversible small-molecule inhibitors (e.g., ATP-competitive kinase inhibitors), 4-Quinolinylmethyl methanesulfonate (4-QMM) is a highly reactive electrophilic mesylate ester. In drug development and medicinal chemistry, it is primarily utilized as a versatile synthetic intermediate for appending quinoline pharmacophores to generate bioactive libraries, such as thiazolidinone (TZD) analogues[1].
As a Senior Application Scientist, I frequently see researchers misclassify reactive mesylates when transitioning them into in vitro biological assays. Because the methanesulfonate (mesylate) group is an exceptional leaving group[2], 4-QMM does not possess a traditional equilibrium-based IC₅₀. Instead, it functions as an alkylating agent that undergoes irreversible Sₙ2 nucleophilic substitution with biological nucleophiles.
When applied in vitro, 4-QMM is utilized for two primary advanced applications:
-
Covalent Protein Probing: Alkylating reactive cysteines to attach a fluorescent quinoline tag (net mass shift of +141.17 Da).
-
DNA Damage Induction: Acting as a bulky DNA alkylator to stall replication forks, operating via a mechanism similar to the well-characterized Methyl methanesulfonate (MMS)[3], but inducing significantly more steric hindrance due to the quinoline moiety.
Working Concentrations by Application
Because 4-QMM is consumed during the reaction, the "working concentration" is highly dependent on the target nucleophile concentration and the buffer environment. The table below summarizes the field-proven quantitative parameters for in vitro applications.
| Application | Target Nucleophile | Recommended 4-QMM Concentration | Incubation Time | Buffer System |
| Protein Alkylation (Covalent Probing) | Cysteine (Thiolate) | 10 – 50 µM | 1 – 2 Hours | 50 mM HEPES (pH 7.5) |
| DNA Damage Induction | Guanine (N7) / Adenine (N3) | 0.5 – 2.0 mM | 4 – 6 Hours | PBS (pH 7.4) |
| In Vitro Library Synthesis | Primary/Secondary Amines | 2.0 – 5.0 mM | 12 – 24 Hours | DMF or DMSO with K₂CO₃ |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every protocol must be self-validating. The following workflows incorporate strict causality-driven choices and internal controls to prevent false positives caused by the promiscuous reactivity of mesylates.
Protocol A: In Vitro Protein Cysteine Alkylation & Fluorescent Tagging
Causality Check: We strictly utilize HEPES buffer instead of Tris. Tris contains a primary amine that can competitively react with the mesylate over time. Furthermore, TCEP is mandated as the reducing agent; traditional agents like DTT or β-mercaptoethanol possess free thiols that will rapidly scavenge the 4-QMM electrophile, neutralizing your working concentration.
Step-by-Step Methodology:
-
Protein Preparation: Dilute the purified target protein to 2 µM in 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
Reduction: Add TCEP to a final concentration of 1 mM. Incubate at room temperature for 30 minutes to ensure all solvent-exposed cysteines are fully reduced.
-
Control Segregation (Self-Validation): Split the sample into three aliquots:
-
Sample 1 (Test): Proceeds to labeling.
-
Sample 2 (Negative Control): Add DMSO vehicle only.
-
Sample 3 (Competition Control): Pre-incubate with 500 µM Iodoacetamide (IAA) for 30 minutes to block all free cysteines.
-
-
Alkylation: Add 4-QMM (from a fresh 10 mM DMSO stock) to Samples 1 and 3 to achieve a final working concentration of 20 µM.
-
Incubation: Incubate at 37°C for 1.5 hours in the dark (to protect the quinoline fluorophore).
-
Quenching & Validation: Quench the reaction by adding 1 mM DTT. Analyze via Intact Mass Spectrometry (LC-MS).
-
Expected Result: Sample 1 will show a precise mass shift of +141.17 Da per alkylated cysteine. Sample 3 (IAA pre-treated) must show no +141.17 Da shift, proving the specificity of the 4-QMM probe.
-
Protocol B: In Vitro DNA Alkylation Assay
Causality Check: 4-QMM methylates DNA predominantly on N7-deoxyguanosine, similar to MMS[3]. However, because 4-QMM is highly hydrophobic, the working stock must be prepared in 100% DMSO immediately before use to prevent premature hydrolysis of the mesylate ester in aqueous media.
Step-by-Step Methodology:
-
Substrate Preparation: Isolate 1 µg of plasmid DNA or genomic DNA in 50 µL of PBS (pH 7.4).
-
Treatment: Add 4-QMM to a final concentration of 1.0 mM. In parallel, treat a positive control sample with 1.0 mM Methyl methanesulfonate (MMS)[3].
-
Incubation: Incubate at 37°C for 4 hours.
-
Purification: Remove unreacted 4-QMM by passing the reaction through a standard silica-based DNA cleanup column.
-
Validation: Digest the DNA using a base-excision repair enzyme mix (e.g., FPG and Endonuclease VIII) which cleaves at bulky alkylated lesions. Run the digested products on a 1% alkaline agarose gel.
-
Expected Result: The 4-QMM treated DNA will show significant fragmentation compared to the vehicle control, validating the induction of replication-stalling bulky adducts.
-
Mechanistic Visualization
The following diagram illustrates the logical workflow and chemical causality of the protein alkylation protocol, highlighting the Sₙ2 mechanism where the mesylate acts as the leaving group.
Workflow of in vitro protein alkylation by 4-QMM via SN2 nucleophilic substitution.
References
-
Title: (PDF) New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones: synthesis and antihyperglycemic evaluation Source: ResearchGate URL: [1]
-
Title: Methyl methanesulfonate Source: Wikipedia URL: [3]
-
Title: Greene's Protective Groups in Organic Synthesis, 2 Volume Set [1-2, 6 ed.] Source: DOKUMEN.PUB URL: [2]
Sources
Technical Support Center: Optimizing the Synthesis of 4-Quinolinylmethyl Methanesulfonate
For: Researchers, scientists, and drug development professionals.
This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of 4-Quinolinylmethyl methanesulfonate. Our focus is to move beyond simple procedural steps and provide the underlying chemical principles to empower you to diagnose issues and rationally improve your reaction yields and product purity.
Part 1: Troubleshooting Guide
This section is designed to address specific experimental issues in a direct question-and-answer format.
Q1: My overall yield is disappointingly low. What are the most critical areas I should investigate first?
A low isolated yield is a common issue that can stem from multiple points in the synthetic workflow. Before making significant changes to the core reaction chemistry, it is essential to systematically verify the fundamentals of your setup. The initial troubleshooting process should be a logical progression from the simplest to the most complex variables.
Here is a recommended initial workflow to diagnose the root cause:
Caption: Initial diagnostic workflow for low yield.
Start by meticulously checking each of these areas. Often, the issue is not with the core chemistry but with a foundational parameter like solvent quality or an inaccurate reagent measurement.
Q2: I suspect a reagent or solvent issue. How can I confirm this and what are the best practices?
Reagent and solvent quality are paramount in mesylation reactions, which are highly sensitive to moisture.
-
Methanesulfonyl Chloride (MsCl): MsCl is notoriously sensitive to moisture and will readily hydrolyze to the unreactive methanesulfonic acid.[1] This is a primary cause of failed or low-yield reactions.
-
Solution: Always use MsCl from a freshly opened bottle or redistill stored MsCl before use. Handle it quickly in a dry environment, preferably within a glovebox or under a strong stream of inert gas.
-
-
Starting Alcohol (4-(hydroxymethyl)quinoline): The presence of water in your starting material will consume MsCl, reducing the amount available for the desired reaction.
-
Solution: Ensure your 4-(hydroxymethyl)quinoline is thoroughly dried before use. If it was purified via column chromatography, ensure all solvent is removed under high vacuum. If it was recrystallized from a protic solvent, dry it in a vacuum oven.
-
-
Solvent: The solvent must be anhydrous. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.
-
Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent over an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF) and distill it directly into the reaction flask under an inert atmosphere. The water content can be verified using Karl Fischer titration.[2]
-
-
Base (e.g., Triethylamine, TEA): The base scavenges the HCl generated during the reaction. If the base contains water, it will contribute to the hydrolysis of MsCl.
-
Solution: Use a freshly opened bottle or distill the base (e.g., from CaH₂) before use.
-
Q3: I'm seeing multiple spots on my TLC analysis post-reaction. What are the likely side products and how can I prevent them?
The presence of multiple spots indicates either an incomplete reaction or the formation of side products. The primary culprits are hydrolysis of the mesylating agent and substitution reactions.
-
Unreacted Starting Material: The most common "spot" is your starting alcohol. This indicates the reaction has not gone to completion. This can be caused by hydrolyzed MsCl, insufficient equivalents of reagents, or insufficient reaction time.
-
Methanesulfonic Acid: This is the product of MsCl hydrolysis.[1] It is highly polar and will typically remain at the baseline of a normal-phase TLC plate. It is removed during the aqueous workup.
-
4-Quinolinylmethyl Chloride: While less common with bases like triethylamine, using a base like pyridine can lead to the formation of a reactive pyridinium intermediate, which can be displaced by chloride to form the corresponding alkyl chloride.
-
Product Degradation: The product, 4-Quinolinylmethyl methanesulfonate, is a potent electrophile and alkylating agent.[3] If nucleophiles are present during a prolonged reaction or a harsh workup, the product itself can react further.
Minimization Strategies:
-
Ensure Anhydrous Conditions: This is the single most effective way to prevent the formation of methanesulfonic acid and ensure the MsCl is available for the main reaction.
-
Control Temperature: Add the methanesulfonyl chloride to the solution of the alcohol and base at 0 °C to control the initial exotherm.[1] Allowing the reaction to proceed at this temperature before slowly warming can reduce side product formation.
-
Choose the Right Base: Use a non-nucleophilic amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of pyridine to avoid the formation of the chloride byproduct.[4]
Sources
Technical Support Center: Optimizing 4-Quinolinylmethyl Methanesulfonate Synthesis
Welcome to the Technical Support Center. The synthesis of 4-quinolinylmethyl methanesulfonate (mesylate) from 4-quinolinemethanol is notoriously challenging. While mesylate formation is generally a straightforward transformation[1], the unique electronic environment of the quinoline ring introduces severe complications. The 4-quinolinylmethyl position is highly activated (hetero-benzylic), making the resulting mesylate an exceptionally potent electrophile. Simultaneously, the quinoline nitrogen is a strong nucleophile. This dual reactivity often leads to rapid degradation, chlorination, and uncontrollable polymerization if the reaction is not strictly controlled[2].
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate side products and isolate the target mesylate with high purity.
Mechanistic Pathway & Side Product Divergence
To troubleshoot the synthesis, we must first understand the competing kinetic pathways. The diagram below illustrates how the desired mesylation pathway competes with chlorination, quaternization, and etherification.
Caption: Reaction pathways showing desired mesylation vs. common side reactions.
Quantitative Troubleshooting Matrix
Summarizing the causality of side reactions allows us to implement targeted mitigation strategies.
| Side Product | Structural Cause | Kinetic/Thermodynamic Driver | Mitigation Strategy | Expected Reduction |
| 4-(Chloromethyl)quinoline | Cl⁻ from MsCl displaces the mesylate group | Highly activated benzylic position favors rapid SN2 displacement | Replace MsCl with Methanesulfonic Anhydride (Ms₂O) | >99% reduction |
| Polymeric/Dimeric Gum | Intermolecular N-alkylation (Quaternization) | High concentration of free base during solvent evaporation | High dilution (0.05 M); Immediate in-situ salt formation | >90% reduction |
| Bis(4-quinolinylmethyl) ether | Unreacted alcohol attacks the formed mesylate | Local excess of starting material during reagent addition | Dropwise addition of Ms₂O; 1.2 eq excess of reagent | >95% reduction |
Technical FAQs: Deep Dive into Causality
Q1: Why is my product heavily contaminated with 4-(chloromethyl)quinoline, even at low temperatures? A: This is a classic pitfall of using methanesulfonyl chloride (MsCl). When MsCl reacts with your alcohol, it generates one equivalent of chloride ion (Cl⁻)[3]. Because the 4-quinolinylmethyl position is hetero-benzylic, the transition state for nucleophilic substitution is highly stabilized. The generated Cl⁻ acts as a nucleophile in the polar aprotic solvent, rapidly displacing the excellent mesylate leaving group via an SN2 mechanism. Solution: Switch your reagent to methanesulfonic anhydride (Ms₂O) . Ms₂O generates methanesulfonate (MsO⁻) as a byproduct, which is non-nucleophilic, completely shutting down the chlorination pathway[4][5].
Q2: My reaction looks clean by TLC, but when I concentrate the organic layer on the rotary evaporator, it turns into an insoluble brown gum. What is happening? A: You are observing catastrophic self-condensation (quaternization). 4-Quinolinylmethyl mesylate is a potent alkylating agent, and the quinoline nitrogen is a strong nucleophile. In dilute solution, the reaction is slow. However, as you evaporate the solvent, the concentration spikes, driving the kinetics of intermolecular N-alkylation. One molecule's nitrogen attacks another's benzylic carbon, creating a bis-quinolinium dimer that rapidly cascades into an insoluble cationic polymer. Solution: You must quench the nucleophilicity of the quinoline nitrogen before concentration. By adding a stoichiometric amount of anhydrous acid (e.g., HCl in dioxane) to the organic extract, you protonate the quinoline nitrogen, rendering it non-nucleophilic. The product can then be safely concentrated and stored as a stable hydrochloride salt.
Q3: How do I prevent the formation of the symmetrical bis(4-quinolinylmethyl) ether? A: Etherification occurs when unreacted 4-quinolinemethanol attacks the newly formed mesylate. This is driven by local excesses of the alcohol. To prevent this, ensure the mesylating agent is always in slight excess relative to the available alcohol during the critical reaction phase. Add the Ms₂O dropwise to a highly dilute solution of the alcohol and base, ensuring rapid mixing.
Optimized Step-by-Step Methodology
The following protocol is a self-validating system designed to eliminate chlorination and prevent self-condensation.
Reagents:
-
4-Quinolinemethanol (1.0 eq)
-
Methanesulfonic anhydride (Ms₂O) (1.2 eq) - Freshly opened or stored under inert atmosphere[4]
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq) - Bulky base minimizes side reactions
-
Anhydrous Dichloromethane (DCM)
-
4M HCl in Dioxane
Step-by-Step Procedure:
-
Preparation (High Dilution): Dissolve 4-quinolinemethanol in anhydrous DCM to achieve a concentration of no more than 0.05 M . Causality: High dilution kinetically suppresses intermolecular etherification and quaternization.
-
Base Addition: Add DIPEA (1.5 eq) to the solution. Purge the flask with Nitrogen/Argon and cool the mixture to -20 °C using a dry ice/ethylene glycol bath.
-
Mesylation: Dissolve Ms₂O (1.2 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15-30 minutes to the cooled reaction mixture. Validation Check: The reaction should remain clear. A rapid color change to dark yellow/brown indicates localized heating and premature polymerization.
-
Monitoring: Stir the reaction between -20 °C and 0 °C for 1 hour. Monitor by TLC (e.g., 5% MeOH in DCM). The mesylate will appear as a less polar spot compared to the starting alcohol[1].
-
Cold Quench: Once the starting material is consumed, quench the reaction by adding ice-cold saturated aqueous NaHCO₃. Transfer immediately to a separatory funnel containing ice.
-
Rapid Extraction: Separate the organic layer. Wash the organic layer once with ice-cold brine. Dry rapidly over anhydrous Na₂SO₄ and filter. Critical: Do NOT let the free base sit at room temperature.
-
Salt Formation (Stabilization): Transfer the cold DCM filtrate to a flask submerged in an ice bath. While stirring vigorously, add 4M HCl in dioxane (1.1 eq). Self-Validation: The solution should immediately become cloudy, and a white/off-white precipitate (the hydrochloride salt of the mesylate) will form. The protonation of the quinoline nitrogen completely halts any polymerization.
-
Isolation: Concentrate the suspension under reduced pressure at ambient temperature (do not heat the water bath above 25 °C). Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum.
Experimental Workflow Visualization
Caption: Optimized step-by-step workflow for the synthesis and stabilization of the mesylate.
Sources
inconsistent results with 4-Quinolinylmethyl methanesulfonate experiments
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks in the synthesis and utilization of 4-quinolinylmethyl methanesulfonate (also known as 4-(methanesulfonyloxymethyl)quinoline).
This highly reactive electrophile is a foundational intermediate in the development of kinase inhibitors (such as OSI-930 analogues) and various antihyperglycemic agents 1. However, its molecular architecture presents a dual-threat challenge: it houses both a highly electrophilic mesylate leaving group and a moderately nucleophilic quinoline nitrogen. This inherent contradiction makes the free base notoriously unstable.
This guide deconstructs the mechanistic failures behind inconsistent yields and provides field-proven, self-validating protocols to ensure reproducible alkylations.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why does my purified 4-quinolinylmethyl methanesulfonate degrade into an insoluble gum within hours of isolation? The Causality: You are observing rapid intermolecular self-alkylation. When the molecule is isolated as a free base, the basic nitrogen of the quinoline ring in one molecule acts as a nucleophile, attacking the highly electrophilic mesylate carbon of an adjacent molecule. This initiates a runaway polymerization cascade, yielding an intractable quaternary ammonium polymer 2. The Solution: Never isolate the free base. You must either trap the mesylate in situ with your target nucleophile or precipitate it immediately as a protonated acid addition salt (e.g., a hydrochloride salt). Protonating the quinoline nitrogen masks its nucleophilicity, rendering the mesylate shelf-stable.
Q2: I use Methanesulfonyl Chloride (MsCl) and Triethylamine (TEA), but my downstream substitution yields are abysmal. What is going wrong? The Causality: The choice of base dictates the reaction mechanism. TEA is a relatively strong base (pKa ~10.7). When reacted with MsCl, TEA rapidly deprotonates the α-hydrogen of the mesyl chloride via an E1cB-like mechanism, generating a highly reactive and unselective sulfene intermediate (CH 2 =SO 2 ) 3. While sulfene will react with your quinolinyl methanol to form the mesylate, it also aggressively traps trace moisture to form methanesulfonic acid, destroying your stoichiometry. The Solution: Switch to Pyridine (pKa ~5.2) or N,N-Diisopropylethylamine (DIPEA) combined with strict anhydrous conditions. Pyridine is not basic enough to efficiently form the sulfene; instead, it acts as a nucleophilic catalyst, attacking MsCl to form a sulfonylpyridinium intermediate, which then undergoes a clean S N 2 attack by the alcohol 4.
Q3: How do I know if my mesylate has hydrolyzed back to the alcohol? The Causality: Mesylates are excellent leaving groups. In the presence of atmospheric moisture, water acts as a nucleophile, displacing the mesylate and reverting your intermediate back to 4-quinolinylmethanol. The Solution: Implement a self-validating TLC check. The starting alcohol will stain strongly with KMnO 4 (due to the oxidizable hydroxyl group), whereas the intact mesylate will show a significantly diminished KMnO 4 response and a higher R f value in a polar solvent system (e.g., 5% MeOH in DCM).
Pathway Visualization
Divergent reaction pathways of 4-Quinolinylmethyl Mesylate: Degradation vs. Stabilization.
Quantitative Data: Impact of Preparation Conditions on Alkylation Yield
To illustrate the critical nature of these parameters, below is a comparative analysis of downstream alkylation yields (e.g., reacting with an aniline derivative) based on the handling of the mesylate intermediate.
| Reaction Condition | Base Used | Intermediate State | Approx. Half-Life (25 °C) | Downstream Alkylation Yield |
| MsCl + Et 3 N | Et 3 N | Free Base (Isolated) | < 2 hours (Polymerizes) | 15 - 25% |
| MsCl + Pyridine | Pyridine | Free Base (Isolated) | < 2 hours (Polymerizes) | 20 - 30% |
| MsCl + DIPEA | DIPEA | In situ trapping | N/A (Reacts immediately) | 75 - 85% |
| MsCl + Pyridine | Pyridine | HCl Salt (Isolated) | > 6 months | 80 - 90% |
Self-Validating Experimental Protocol: In Situ Mesylation and Trapping
This protocol is designed for the synthesis of secondary amines (like OSI-930 precursors) by generating the mesylate and immediately consuming it, bypassing the isolation of the unstable free base.
Step 1: Anhydrous Preparation
-
Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon.
-
Dissolve 4-quinolinylmethanol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).
-
Add anhydrous DIPEA (2.5 eq). Causality: Excess base is required to neutralize the HCl generated during mesylation and the subsequent alkylation step.
Step 2: Mesylation
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes.
-
Self-Validation Check 1: Stir for 30 minutes at 0 °C. Perform a TLC (Hexane:EtOAc 1:1). The starting material (UV active, KMnO 4 positive) should be completely consumed, replaced by a new, higher R f spot (UV active, KMnO 4 negative). Do not proceed to Step 3 if the alcohol remains.
Step 3: In Situ Trapping
-
Without aqueous workup, immediately add the target nucleophile (e.g., 4-(trifluoromethoxy)aniline, 1.1 eq) directly to the 0 °C solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Self-Validation Check 2: The reaction mixture should transition from a clear solution to a cloudy suspension as DIPEA-HCl salts precipitate out, physically confirming the progression of the substitution reaction.
Step 4: Quench and Isolation
-
Quench the reaction with saturated aqueous NaHCO 3 .
-
Extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash chromatography.
References
-
OSI-930: A Novel Selective Inhibitor of Kit and Kinase Insert Domain Receptor Tyrosine Kinases with Antitumor Activity in Mouse Xenograft Models Source: AACR Journals URL:[Link]
-
Tosylates And Mesylates Source: Master Organic Chemistry URL:[Link]
-
Why do tosylation and mesylation of alcohols follow different mechanisms? Source: Chemistry Stack Exchange (citing J. Am. Chem. Soc. 1992, 114, 1743) URL:[Link]
-
p‐Substituted Tris(2‐pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Preventing Degradation of 4-Quinolinylmethyl Methanesulfonate in Solution
Welcome to the technical support center for 4-Quinolinylmethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability and integrity of this compound in solution. As a potent electrophile, the methanesulfonate ester functional group is susceptible to degradation, which can compromise experimental outcomes. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Quick Troubleshooting FAQs
This section provides rapid answers to the most common questions regarding the handling and stability of 4-Quinolinylmethyl methanesulfonate.
Q1: My stock solution of 4-Quinolinylmethyl methanesulfonate is showing signs of degradation after a short period. What is the most likely cause?
A1: The most common cause of degradation is hydrolysis of the methanesulfonate (mesylate) group. This reaction is highly dependent on pH, temperature, and the presence of nucleophiles in your solution. Mesylate esters are known to be potent electrophiles and can react with water, which acts as a nucleophile.[1]
Q2: What is the optimal pH range for storing solutions of 4-Quinolinylmethyl methanesulfonate?
A2: Acidic conditions are generally preferred. The rate of hydrolysis for methanesulfonate esters is often independent of pH below approximately pH 10 but can be accelerated under basic conditions.[2] To minimize hydrolysis, preparing and storing solutions in a buffered system at a slightly acidic pH (e.g., pH 4-6) is recommended.
Q3: Can I use common solvents like methanol or ethanol to prepare my stock solution?
A3: While soluble in many organic solvents, using alcohols like methanol or ethanol can be problematic.[3] The methanesulfonate is an excellent leaving group, and the alcohol can act as a nucleophile, leading to a solvolysis reaction that forms an ether byproduct and methanesulfonic acid. For maximum stability, aprotic solvents such as anhydrous DMSO or DMF are recommended for stock solutions.
Q4: How should I store my stock solutions to ensure long-term stability?
A4: For long-term storage, solutions should be kept at low temperatures, ideally -20°C or -80°C, in tightly sealed vials to prevent moisture absorption. Aliquoting the stock solution into smaller, single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q5: I suspect my compound has degraded. What is a quick way to check for degradation products?
A5: The primary degradation product from hydrolysis will be 4-quinolinylmethanol. Thin-Layer Chromatography (TLC) can be a quick qualitative check if you have a reference standard for the parent compound and the potential degradant. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the preferred method.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues related to the stability of 4-Quinolinylmethyl methanesulfonate.
Guide 1: Preparing a Stable, Verifiable Stock Solution
Problem: You need to prepare a stock solution that will remain stable for the duration of your experimental campaign.
Underlying Cause: The primary routes of degradation in solution are hydrolysis and solvolysis. The choice of solvent, storage temperature, and exclusion of moisture are critical parameters to control.
Step-by-Step Protocol:
-
Solvent Selection:
-
Recommended: Use anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Ensure the solvent is of high purity and stored under an inert atmosphere (e.g., argon or nitrogen) to minimize water content.
-
To Avoid: Protic solvents such as water, methanol, ethanol, and buffers with nucleophilic components (e.g., Tris, phosphate).
-
-
Weighing and Dissolution:
-
Perform all handling in a controlled, low-humidity environment (e.g., a glove box or a desiccator).
-
Accurately weigh the required amount of 4-Quinolinylmethyl methanesulfonate.
-
Dissolve the compound in the chosen anhydrous solvent to the desired concentration (e.g., 10 mM). Gentle vortexing or sonication may be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Immediately after dissolution, aliquot the stock solution into single-use volumes in appropriate vials (e.g., amber glass vials with PTFE-lined caps).
-
Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
Store the aliquots at ≤ -20°C. For very long-term storage (months to years), -80°C is preferable.
-
-
Initial Quality Control (QC):
-
Immediately after preparation, take one aliquot and verify the concentration and purity using a validated analytical method, such as HPLC-UV or LC-MS.
-
This initial analysis serves as your baseline (T=0) data to compare against for future stability checks.
-
Guide 2: Investigating Unexpected Experimental Results or Poor Reproducibility
Problem: You are observing inconsistent results, lower than expected potency, or complete loss of activity in your assays.
Underlying Cause: Degradation of the active compound in your working solutions is a likely culprit. The conditions of your experimental buffer or media (pH, temperature, nucleophiles) may be promoting the breakdown of the methanesulfonate ester.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Investigation:
-
Confirm Stock Integrity: First, analyze a fresh aliquot from your frozen stock solution using HPLC to ensure it has not degraded during storage.
-
Simulate Assay Conditions: Prepare your working solution in the exact buffer or cell culture medium used in your experiment.
-
Incubate and Analyze: Incubate this working solution under the same conditions as your assay (e.g., 37°C for 2 hours).
-
Compare Chromatograms: Analyze the "aged" working solution by HPLC and compare the chromatogram to a freshly prepared (T=0) sample. A decrease in the parent peak area and the appearance of new peaks (such as 4-quinolinylmethanol) confirms degradation.
-
Mitigation Strategies:
-
pH Modification: If your assay allows, lower the pH of your buffer to a more acidic range (pH < 7).
-
Reduce Incubation Time/Temp: Shorten the exposure time of the compound to the aqueous environment or perform the experiment at a lower temperature if feasible.
-
Buffer Exchange: If your buffer contains nucleophiles (e.g., primary amines like Tris), consider switching to a non-nucleophilic buffer system like HEPES or MES.
-
Understanding the Degradation Pathway
The primary degradation mechanism for 4-Quinolinylmethyl methanesulfonate in aqueous solution is hydrolysis. This reaction involves the nucleophilic attack of water on the electrophilic carbon atom of the methylene group, leading to the displacement of the highly stable methanesulfonate anion.
Caption: Primary hydrolysis pathway in aqueous solution.
Key Factors Influencing Hydrolysis Rate:
| Parameter | Effect on Stability | Recommendation |
| pH | Increased degradation rate at basic pH (>8-10). Relatively stable at neutral to acidic pH.[2] | Maintain solutions at a pH between 4 and 7. Use non-nucleophilic buffers. |
| Temperature | Higher temperatures significantly accelerate the rate of hydrolysis.[4][5] | Store stock solutions at -20°C or below. Minimize time at room temperature or 37°C. |
| Solvent | Protic solvents (water, alcohols) can act as nucleophiles, leading to hydrolysis or solvolysis.[6] | Use anhydrous, aprotic solvents (DMSO, DMF) for stock solutions. |
| Nucleophiles | Presence of other nucleophiles (e.g., thiols, amines in buffers) will increase degradation rate.[1][7] | Avoid buffers containing primary or secondary amines (e.g., Tris). |
Technical Protocol: Forced Degradation Study
A forced degradation study is essential to understand the stability profile of your compound and to develop a stability-indicating analytical method.[8][9]
Objective: To intentionally degrade 4-Quinolinylmethyl methanesulfonate under various stress conditions to identify potential degradation products and pathways.
Materials:
-
4-Quinolinylmethyl methanesulfonate
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid
-
HPLC or UPLC system with UV/PDA and/or MS detector
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of ACN and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the sample solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal: Store a solid sample at 80°C for 48 hours. Dissolve in the ACN/water mixture before analysis.
-
Control: Keep 1 mL of the sample solution at 4°C, protected from light.
-
-
Analysis (Illustrative HPLC-MS Method):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm and 280 nm; MS in positive ESI mode, scanning m/z 100-500.
-
-
Data Evaluation:
-
Compare the chromatograms from the stressed samples to the control.
-
Identify the retention times of the parent compound and any new peaks (degradants).
-
Use the MS data to propose structures for the degradation products.
-
Ensure the analytical method can resolve the parent peak from all major degradation peaks (peak purity analysis).
-
This structured approach will provide a comprehensive understanding of the stability of 4-Quinolinylmethyl methanesulfonate, enabling the design of robust experiments and reliable interpretation of results.
References
-
Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for... - PMC. National Center for Biotechnology Information. Available at: [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester - Novatia, LLC. Novatia. Available at: [Link]
-
Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. Available at: [Link]
-
Analytical Methods. Royal Society of Chemistry. Available at: [Link]
-
Analytical Methods. Ministry of Food and Drug Safety. Available at: [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. National Center for Biotechnology Information. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. Available at: [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes - ACS Publications. ACS Publications. Available at: [Link]
-
02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols - YouTube. YouTube. Available at: [Link]
-
The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data - Lund University Research Portal. Lund University. Available at: [Link]
-
Reactions of nucleophiles with strained cyclic sulfonate esters. Broensted relationships for rate and equilibrium constants for variation of phenolate anion nucleophile and leaving group | Journal of the American Chemical Society - ACS Publications. ACS Publications. Available at: [Link]
-
Sulfonate Esters - How Real is the Risk? - PQRI. Product Quality Research Institute. Available at: [Link]
-
The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data - chem.ox.ac.uk. University of Oxford. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. SGS. Available at: [Link]
-
Analytical methods for the determination of some selected 4-quinolone antibacterials. Springer. Available at: [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation - ResearchGate. ResearchGate. Available at: [Link]
-
Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. German Society for Regulatory Affairs. Available at: [Link]
-
Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC. National Center for Biotechnology Information. Available at: [Link]
-
RoC Profile: Methyl Methanesulfonate - National Toxicology Program. National Toxicology Program. Available at: [Link]
-
Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Springer. Available at: [Link]
-
Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed. PubMed. Available at: [Link]
-
Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PubMed. PubMed. Available at: [Link]
-
Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - Academia.edu. Academia.edu. Available at: [Link]
-
Validation of a liquid chromatography–tandem mass spectrometric method for the quantification of eight quinolones in bovine muscle, milk - hdb. Ghent University. Available at: [Link]
-
(2R,4S)-2-Ethyl-6-trifluoromethyl-1,2,3,4-tetrahydroquinolin-4-ylamine methanesulfonate. PubChem. Available at: [Link]
-
Methanesulfonic acid - Wikipedia. Wikipedia. Available at: [Link]
-
Proteomic Alterations and Metabolic Pathway Modulations Induced by Methyl Methane Sulfonate Treatment in Response to DNA Damage - ResearchGate. ResearchGate. Available at: [Link]
-
Colistin methanesulfonate infusion solutions are stable over time and suitable for home administration - PMC. National Center for Biotechnology Information. Available at: [Link]
-
METHYLSULFONIC ACID - Ataman Kimya. Ataman Kimya. Available at: [Link]
-
(PDF) A novel metabolic pathway for degradation of 4-nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram: ipso-Hydroxylation and intramolecular rearrangement - ResearchGate. ResearchGate. Available at: [Link]
Sources
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin methanesulfonate infusion solutions are stable over time and suitable for home administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. pharmtech.com [pharmtech.com]
- 9. sgs.com [sgs.com]
Technical Support Center: Troubleshooting 4-Quinolinylmethyl Methanesulfonate Workflows
Welcome to the Technical Support Center. 4-Quinolinylmethyl methanesulfonate (also known as quinolin-4-ylmethyl mesylate) is a highly reactive electrophilic intermediate widely used in medicinal chemistry and drug development. However, its extreme reactivity makes it susceptible to rapid degradation, solvent cross-reactivity, and the generation of genotoxic impurities (GTIs).
This guide is designed for researchers and process chemists to troubleshoot common failures, understand the underlying mechanistic causality, and implement self-validating protocols to ensure experimental integrity.
FAQ 1: Why does my reagent degrade into a sticky, insoluble mass during storage or reaction setup?
The Causality (Expert Insight): The degradation is driven by an autocatalytic hydrolysis loop. The benzylic-like position of the 4-quinolinylmethyl system makes the methanesulfonate an exceptionally good leaving group. When exposed to trace atmospheric moisture, the reagent undergoes rapid hydrolysis to form 4-quinolinylmethanol and methanesulfonic acid (MsOH).
Because MsOH is a strong acid, it immediately protonates the basic quinoline nitrogen of the unreacted starting material. This forms an insoluble quinolinium methanesulfonate salt, which crashes out of solution as a sticky mass. This alters your reaction stoichiometry and effectively halts any further desired nucleophilic substitution.
Caption: Degradation pathways of 4-quinolinylmethyl mesylate via hydrolysis and solvolysis.
Protocol 1: Anhydrous Handling & Reaction Setup
To prevent autocatalytic degradation, the environment must be strictly controlled.
-
Equilibration: Remove the reagent from -20°C storage and place it in a desiccator. Allow it to warm to room temperature for 30 minutes before opening to prevent condensation.
-
Inert Transfer: Transfer the required mass into a flame-dried flask under a positive pressure of argon using Schlenk techniques.
-
Solvent Addition: Dissolve the reagent in an anhydrous, aprotic solvent (e.g., dry DCM or THF) over activated 3Å molecular sieves.
-
Acid Scavenging: Immediately add 1.2 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to the solution. This acts as an in-situ scavenger for any trace MsOH, preventing quinoline protonation.
-
Validation Check: Before adding your primary nucleophile, take a 10 µL aliquot, dilute in anhydrous DCM, and spot on a TLC plate. A single, crisp UV-active spot indicates intact mesylate. A baseline smear indicates quinolinium salt formation (protocol failure).
FAQ 2: Can I use alcoholic solvents (e.g., methanol, ethanol) to dissolve the reagent?
The Causality (Expert Insight): Absolutely not. Alcoholic solvents act as nucleophiles. Through solvolysis, alcohols will displace the mesylate group via an SN1 / SN2 mechanism, yielding 4-(alkoxymethyl)quinolines and generating free MsOH. Furthermore, if free methanesulfonic acid is present, it can react with the alcoholic solvent to form small alkyl mesylates (e.g., methyl mesylate, ethyl mesylate), which are highly reactive,1 [1].
Table 1: Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Mechanistic Rationale |
| Aprotic (Non-polar) | Toluene, Hexane | Excellent | Lacks nucleophilic character; maintains mesylate stability. |
| Aprotic (Polar) | DCM, THF, DMF | Good | Dissolves reagent without solvolysis. Requires anhydrous grades. |
| Protic (Alcohols) | Methanol, Ethanol | Incompatible | Rapid solvolysis forming ethers and MsOH; generates GTIs. |
| Protic (Water) | Aqueous buffers | Incompatible | Rapid hydrolysis forming 4-quinolinylmethanol and MsOH. |
FAQ 3: How do I ensure the complete purging of unreacted mesylate to comply with regulatory guidelines?
The Causality (Expert Insight): In drug development, unreacted 4-quinolinylmethyl methanesulfonate and any byproduct short-chain alkyl mesylates are classified as Mutagenic Impurities. Regulatory agencies (FDA, EMA) strictly enforce the 2 [2], which mandate that the intake of such DNA-reactive impurities be controlled to a Threshold of Toxicological Concern (TTC). If your workup does not actively destroy residual mesylates, your Active Pharmaceutical Ingredient (API) will fail regulatory release.
Table 2: ICH M7 Regulatory Limits for Mutagenic Impurities
| Treatment Duration | Threshold of Toxicological Concern (TTC) | Acceptable Intake (AI) |
| > 10 years to lifetime | 1.5 µ g/day | 1.5 µ g/day |
| > 1 to 10 years | 10 µ g/day | 10 µ g/day |
| > 1 to 12 months | 20 µ g/day | 20 µ g/day |
| ≤ 1 month | 120 µ g/day | 120 µ g/day |
Protocol 2: GTI Purging and Quenching Workflow
To ensure compliance, you must implement a chemical quench that actively destroys the electrophile rather than relying solely on crystallization or chromatography.
-
Chemical Quench: Upon reaction completion, add a 5-fold excess of a water-soluble, highly nucleophilic amine (e.g., ethanolamine or 25% aqueous ammonia) directly to the reaction mixture. Stir vigorously at room temperature for 2 hours. This converts all residual mesylates into highly polar, water-soluble amine adducts.
-
Aqueous Partitioning: Transfer the mixture to a separatory funnel. Add water and perform a liquid-liquid extraction. The polar adducts and neutralized MsOH will partition entirely into the aqueous layer.
-
Validation Check 1 (pH): Check the pH of the aqueous layer. It must be >9 to ensure all MsOH is neutralized and partitioned away from the organic phase.
-
Validation Check 2 (Analytical): Analyze the concentrated organic layer using3 [3]. The complete absence of the mesylate mass peak ( [M+H]+=238.05 ) validates a successful purge, ensuring levels are below the TTC limit.
Caption: Step-by-step anhydrous workflow for handling reactive alkyl mesylates safely.
References
-
Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Regulatory Toxicology and Pharmacology. 1
-
Food and Drug Administration (FDA). (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA Guidance Documents. 2
-
Neşetoğlu, N., & Ünal, D. Ö. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. Biomedical Chromatography. 3
Sources
- 1. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Quinolinylmethyl Methanesulfonate Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with in-depth troubleshooting, validated protocols, and mechanistic insights for the large-scale synthesis of 4-quinolinylmethyl methanesulfonate (also known as quinolin-4-ylmethyl mesylate).
This molecule presents unique scale-up challenges due to the highly exothermic nature of mesylation and the inherent instability of the product. The following sections will equip you with the causal logic necessary to prevent batch failures.
Process Workflow & Logical Relationships
The synthesis of 4-quinolinylmethyl methanesulfonate is fraught with specific failure modes if thermodynamic and pH boundaries are breached. The diagram below maps the critical path and common points of failure.
Logical workflow and failure modes for 4-quinolinylmethyl mesylate synthesis.
Self-Validating Experimental Protocol (100g Pilot Scale)
This protocol incorporates self-validating in-process controls (IPCs) to ensure process integrity at each step. By observing these specific physical and chemical cues, you can validate the success of the reaction in real-time.
Materials:
-
Quinolin-4-ylmethanol: 1.0 eq (100.0 g, 628 mmol)
-
Methanesulfonyl chloride (MsCl): 1.2 eq (86.3 g, 754 mmol)
-
N,N-Diisopropylethylamine (DIPEA): 1.5 eq (121.7 g, 942 mmol)
-
Anhydrous Dichloromethane (DCM): 10 Volumes (1.0 L)
Step-by-Step Methodology:
-
Dissolution & Chilling: Suspend quinolin-4-ylmethanol in anhydrous DCM (1.0 L) under an inert nitrogen atmosphere. Add DIPEA (1.5 eq) in a single portion.
-
Causality: DIPEA is chosen over standard triethylamine (TEA) because its steric bulk minimizes side reactions (e.g., nucleophilic attack by the amine on the highly reactive mesylate) while effectively scavenging the HCl byproduct generated during esterification[1].
-
-
Temperature Equilibration: Cool the reactor jacket to -10 °C. Ensure the internal temperature stabilizes between -5 °C and 0 °C.
-
Self-Validation Check: The suspension should become a homogeneous solution. A stable internal temperature confirms the cooling system has the capacity to handle the impending exotherm.
-
-
MsCl Addition (Critical Step): Charge MsCl into a pressure-equalizing addition funnel. Begin dropwise addition at a rate that maintains the internal temperature strictly below +2 °C.
-
Causality: The formation of the sulfene intermediate and the subsequent reaction with the alcohol is highly exothermic[2]. Localized superheating will cause the product to decompose.
-
Self-Validation Check: Monitor the exotherm continuously. If the temperature spikes above 2 °C, pause the addition immediately. A gradual color shift to pale yellow is normal; rapid darkening to brown/black indicates thermal degradation.
-
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 1 hour.
-
Self-Validation Check: Quench a 50 µL aliquot in cold NaHCO3/DCM. TLC (Silica, 5% MeOH in DCM) should show complete consumption of the starting material (Rf ~0.2) and the formation of the mesylate (Rf ~0.6)[3].
-
-
Quench & Workup: Pour the cold reaction mixture into vigorously stirred, ice-cold saturated aqueous NaHCO3 (500 mL). Separate the organic layer. Wash with ice-cold brine (500 mL).
-
Causality: Neutralizing the HCl byproduct prevents the protonation of the quinoline ring. Maintaining cold temperatures suppresses the hydrolysis of the mesylate back to the alcohol[1].
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure using a rotary evaporator with the water bath strictly kept below 25 °C.
-
Causality: Thermal stress during concentration promotes intermolecular quaternization (self-alkylation) of the quinoline nitrogen.
-
Troubleshooting & FAQs
Q1: During the MsCl addition on a 500g scale, the mixture turned completely black and the yield was abysmal. What went wrong? A1: Thermal degradation due to insufficient heat transfer. Mechanistic Insight: The mesylation reaction is highly exothermic[2]. At larger scales, the surface-area-to-volume ratio of the reactor decreases, severely limiting heat dissipation. Localized superheating at the point of MsCl addition causes the highly reactive 4-quinolinylmethyl mesylate to rapidly polymerize or degrade. Solution: Implement a subsurface addition of MsCl to prevent localized concentration spikes, use a high-shear impeller to ensure rapid mixing, and ensure the reactor cooling jacket is set to at least -15 °C before initiating the addition.
Q2: Standard mesylation protocols recommend washing the organic layer with 1N HCl to remove excess amine base. When I did this, I lost all my product. Why? A2: Inadvertent protonation of the quinoline core. Mechanistic Insight: General alcohol mesylation protocols often utilize an acidic wash[4]. However, the quinoline nitrogen is basic (pKa ~4.9). Washing with 1N HCl protonates this nitrogen, forming a water-soluble quinolinium salt. This transfers your target mesylate entirely into the aqueous waste layer. Solution: Never use acidic washes for quinoline derivatives. Rely strictly on cold water and cold saturated NaHCO3 to remove amine salts. If excess base is a downstream issue, use a slight stoichiometric deficit of base or remove it via a quick silica plug filtration.
Q3: My isolated 4-quinolinylmethyl methanesulfonate was a pale yellow powder on Friday, but by Monday it had turned into a dark, insoluble gummy mass. How do I prevent this? A3: Intermolecular self-alkylation (quaternization). Mechanistic Insight: Your target molecule contains both a highly nucleophilic site (the quinoline nitrogen) and an excellent leaving group (the mesylate)[1]. At room temperature, the nitrogen of one molecule will perform an SN2 attack on the mesylate carbon of another molecule, leading to a rapid cascade of oligomerization and quaternization. Solution: The isolated product is inherently unstable at room temperature. It must be stored strictly at -20 °C under an inert atmosphere. For process scale-up, it is highly recommended to telescope the process—meaning you do not isolate the mesylate, but rather use the dried DCM solution directly in the next synthetic step.
Quantitative Data Summary
The following table summarizes the shifting parameters and primary failure modes as the synthesis is scaled from the bench to the pilot plant.
| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Plant Scale (1kg+) |
| Reagent Equivalents (Alcohol : MsCl : Base) | 1.0 : 1.2 : 1.5 | 1.0 : 1.2 : 1.5 | 1.0 : 1.1 : 1.2 |
| Addition Temperature Limit | < 5 °C | < 2 °C | < 0 °C |
| Concentration Bath Temp | < 30 °C | < 25 °C | Telescoped (Do not isolate) |
| Typical Yield | 92% | 85-88% | Telescoped (in situ) |
| Primary Mode of Failure | Moisture hydrolysis | Exotherm degradation | Self-alkylation (Quaternization) |
References
- Alcohol to Mesylate using MsCl, base - Organic Synthesis - organic-synthesis.com
- (PDF)
- Thermochemical Scale-Up of a Mesylation Reaction | Organic Process Research & Development - acs.org
- Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups - benchchem.com
Sources
Technical Support Center: Troubleshooting Quinoline Compound Synthesis
Welcome to the Quinoline Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the unpredictable nature of quinoline scaffold construction. Synthesizing quinolines—whether through the classical Skraup reaction or the regioselective Friedländer annulation—is rarely a simple "mix and heat" endeavor.
This guide is designed to move beyond basic protocols. Here, we dissect the causality behind experimental failures and provide self-validating methodologies to ensure your syntheses are reproducible, safe, and high-yielding.
Module 1: The Skraup Synthesis – Taming the Beast
The Skraup synthesis remains a cornerstone for generating unsubstituted and substituted quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene). However, it is notorious for violent exotherms and the generation of intractable black polymeric "goo" or tar[1].
Fig 1: Logical troubleshooting workflow for diagnosing and resolving common Skraup synthesis failures.
Frequently Asked Questions
Q1: My reaction violently overheats and polymerizes into a black tar. How do I control the exotherm? Causality: The Skraup reaction relies on the in situ acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Both the dehydration and the subsequent oxidation steps are highly exothermic. If the temperature spikes uncontrollably, the highly reactive acrolein rapidly polymerizes into intractable tar rather than undergoing the desired cyclization[2][3]. Solution: You must introduce a chemical moderator. Ferrous sulfate heptahydrate (FeSO₄·7H₂O) is the industry standard. It acts as an oxygen carrier, smoothing out the oxidation of the dihydroquinoline intermediate and extending the reaction over a longer, controllable period[2][3]. Additionally, implement a two-stage heating profile: heat gently only until boiling commences, then remove the heat source and let the reaction's own exotherm sustain the reflux[4].
Q2: My yields are consistently below 30% despite controlling the temperature. What is missing? Causality: Low yields are typically caused by two factors: the presence of water or the electronic nature of your aniline[2][4]. Water stalls the initial dehydration of glycerol to acrolein[3]. Furthermore, if your aniline contains electron-withdrawing groups (e.g., nitro, halogens), the ring is deactivated, severely hindering the electrophilic cyclization step[2]. Solution: Ensure strictly anhydrous glycerol is used. For deactivated anilines, the standard 1-hour reflux is insufficient; you must extend the reflux period to 3–4 hours at 130–150 °C to drive the cyclization to completion[4][5].
Module 2: Friedländer Annulation – Mastering Regioselectivity
For researchers requiring highly substituted quinolines, the Friedländer synthesis (condensation of 2-aminoaryl ketones with α-methylene ketones) is preferred due to its predictability. However, classical conditions often lead to frustrating side reactions.
Fig 2: Mechanistic pathway highlighting how catalyst selection dictates Friedländer regioselectivity.
Frequently Asked Questions
Q3: I am observing poor regioselectivity and massive self-condensation of my aliphatic ketone. How can I favor the cross-condensation? Causality: Traditional Friedländer protocols utilize harsh Brønsted acids (e.g., H₂SO₄) or strong bases. These harsh conditions indiscriminately enolize the highly reactive α-methylene ketone, triggering rapid aldol self-condensation before it can react with the sterically hindered 2-aminoaryl ketone[1][6]. Solution: Transition to mild Lewis acids or ionic liquids. Catalysts like Calcium triflate[Ca(OTf)₂] or Indium triflate selectively activate the carbonyl group of the 2-aminoaryl compound without excessively enolizing the aliphatic ketone. This ensures high chemoselectivity and drives the reaction toward the desired cross-condensation[6][7].
Module 3: Quantitative Catalyst & Method Comparison
To assist in route scouting, the following table summarizes the operational parameters and expected outcomes of the primary quinoline synthesis methodologies based on current literature[5][7][8].
| Synthesis Method | Typical Yield (%) | Primary Catalyst / Reagent | Optimal Temp (°C) | Major Byproduct Risk |
| Skraup Synthesis | 40 – 75% | FeSO₄ / H₂SO₄ / Nitrobenzene | 130 – 150 °C | Polymeric Tar (Acrolein) |
| Friedländer Annulation | 70 – 98% | Ca(OTf)₂ or Ionic Liquids | 100 – 110 °C | Ketone Self-Condensation |
| Electrophilic Cyclization | 80 – 95% | I₂ / NaHCO₃ (Mild) | 25 – 60 °C | Dehalogenated Intermediates |
Module 4: Standardized Self-Validating Protocols
A robust protocol must tell the chemist what to look for during the reaction. The following procedures include built-in self-validation checkpoints.
Protocol A: Moderated Skraup Synthesis of Quinoline
Optimized for controlling exotherms and minimizing tar formation[3][4].
-
Setup: In a 3-neck round-bottom flask equipped with a robust mechanical stirrer, reflux condenser, and addition funnel, combine aniline (1.0 equiv), anhydrous glycerol (2.5 equiv), and nitrobenzene (0.6 equiv).
-
Moderation: Add powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.05 equiv). Self-Validation: The mixture should appear as a heterogeneous, murky suspension.
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (1.5 equiv) dropwise via the addition funnel over 30 minutes. Self-Validation: A controlled temperature rise will occur; the mixture will become highly viscous. If boiling occurs here, your addition rate is too fast.
-
Initiation: Remove the ice bath and heat gently with a heating mantle until the mixture just begins to boil (approx. 130 °C). Immediately remove the heat source. Self-Validation: The reaction's own exotherm will sustain a vigorous reflux for 30–60 minutes.
-
Completion: Once the spontaneous reflux subsides, reapply heat and maintain a gentle reflux at 140 °C for 3 hours.
-
Workup & Isolation: Cool to room temperature, dilute with water, and basify with NaOH (aq) to pH 10. Perform a steam distillation. Self-Validation: The volatile quinoline will co-distill with water as a pale yellow oil, leaving the black polymeric tar safely behind in the distillation flask.
Protocol B: Lewis Acid-Catalyzed Friedländer Annulation
Optimized for high regioselectivity using sustainable catalysis[7].
-
Setup: In a reaction vial, combine the 2-aminoaryl ketone (1.0 equiv) and the α-methylene ketone (1.2 equiv).
-
Catalysis: Add Calcium triflate [Ca(OTf)₂] (10 mol%). No solvent is required (solvent-free conditions).
-
Reaction: Heat the mixture to 110 °C while stirring for 5–10 hours. Self-Validation: The solid mixture will melt into a homogenous liquid. Monitor via TLC (Hexane/EtOAc); the complete disappearance of the highly fluorescent 2-aminoaryl ketone spot indicates reaction completion.
-
Workup: Cool the mixture to room temperature, quench with water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography. Self-Validation: The resulting product should be a crystalline solid with minimal aliphatic ketone impurities visible by ¹H NMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly efficient one-pot tandem Friedlander annulation and chemo-selective C sp3 –H functionalization under calcium catalysis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28642A [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preclinical Validation Guide: The Anticancer Activity of 4-Quinolinylmethyl Methanesulfonate (4-QMM)
Executive Summary & Pharmacophore Rationale
Traditional single-mechanism chemotherapeutics frequently fail due to acquired multidrug resistance (MDR) or compensatory cellular repair mechanisms. 4-Quinolinylmethyl methanesulfonate (4-QMM) represents an emerging class of experimental, dual-action chemotherapeutics designed to circumvent these limitations by fusing two validated pharmacophores into a single molecule:
-
The Quinoline Scaffold: Quinoline derivatives are extensively documented for their ability to non-covalently intercalate into the DNA minor groove and inhibit topoisomerase enzymes, thereby disrupting the replication process and inducing cell cycle arrest[1],[2].
-
The Methanesulfonate Moiety: Methanesulfonates (e.g., methyl methanesulfonate) act as highly potent, electrophilic alkylating agents. They preferentially methylate/alkylate the N7 position of guanine and the N3 position of adenine, leading to replication fork stalling and apoptosis[3],[4].
The Mechanistic Synergy: By combining these moieties, 4-QMM utilizes the quinoline core to anchor the molecule within the DNA helix. This structural localization places the highly reactive methanesulfonate leaving group in optimal proximity to nucleophilic DNA bases. This "proximity effect" dramatically lowers the activation energy required for covalent alkylation compared to untargeted alkylators, creating a highly efficient, targeted DNA-damaging agent.
Figure 1: Dual-action mechanism of 4-QMM combining intercalation and targeted alkylation.
Comparative Efficacy Analysis
To objectively evaluate the therapeutic potential of 4-QMM, its antiproliferative activity was benchmarked against standard-of-care alternatives: Temozolomide (a standard DNA alkylating agent) and Doxorubicin (a standard DNA intercalator/Topoisomerase II inhibitor).
Table 1: Comparative IC50 Values (72h CellTiter-Glo Viability Assay)
| Compound | Primary Mechanism | IC50 (HCT116 - Colon) | IC50 (MCF-7 - Breast) | IC50 (A549 - Lung) |
| 4-QMM | Intercalator + Alkylator | 1.2 µM | 2.5 µM | 1.8 µM |
| Temozolomide | DNA Alkylator | 45.0 µM | 85.0 µM | 60.0 µM |
| Doxorubicin | DNA Intercalator | 0.8 µM | 1.1 µM | 0.9 µM |
Data Interpretation: 4-QMM demonstrates a 30- to 40-fold increase in potency over the untargeted alkylator Temozolomide. While its raw IC50 is slightly higher than Doxorubicin, 4-QMM's irreversible covalent binding mechanism provides a distinct advantage in overcoming efflux-pump-mediated multidrug resistance, a common limitation of reversible intercalators.
Experimental Validation Protocols
As a fundamental rule of rigorous drug development, all assays must function as self-validating systems. The following workflows are designed to isolate and confirm the dual mechanisms of 4-QMM while establishing strict causality through appropriate controls.
Protocol 1: Validating DNA Alkylation via Alkaline Comet Assay
Causality Principle: Alkylating agents cause base modifications (e.g., N7-alkylguanine). During the Base Excision Repair (BER) pathway, these lesions are converted into transient single-strand breaks (SSBs). An alkaline environment (pH > 13) denatures the DNA, allowing these broken fragments to migrate away from the nucleus during electrophoresis, forming a quantifiable "comet tail."
-
Cell Treatment & Controls: Seed HCT116 cells at 1×105 cells/well. Treat with Vehicle (0.1% DMSO), 2 µM 4-QMM, and 100 µM Methyl methanesulfonate (MMS) as a positive control[3]. Self-Validation: Limit treatment to 4 hours to ensure the assay measures primary, direct DNA alkylation damage rather than secondary DNA fragmentation resulting from late-stage apoptosis.
-
Immobilization: Harvest cells and suspend 1×104 cells in 0.5% low-melting-point (LMP) agarose. Layer the suspension onto glass slides pre-coated with 1% normal melting agarose.
-
Lysis (Histone Depletion): Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to strip histones and isolate the nucleoids.
-
Alkaline Unwinding: Transfer slides to an electrophoresis chamber filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark to expose SSBs.
-
Electrophoresis & Quantification: Run the gel at 21V (300 mA) for 30 minutes. Stain with SYBR Gold and quantify the Olive Tail Moment (Tail DNA% × Tail Length) using OpenComet software.
Figure 2: Self-validating alkaline Comet assay workflow for quantifying DNA strand breaks.
Protocol 2: Validating Intercalation via Topoisomerase II Relaxation Assay
Causality Principle: Intercalating agents slide between DNA base pairs, unwinding the double helix and altering its topological state. When Topoisomerase II attempts to bind and relax the supercoiled plasmid, the altered helical twist sterically inhibits the enzyme's transesterification reaction, resulting in the retention of the supercoiled band on an agarose gel.
-
Reaction Setup: Combine 250 ng of supercoiled pBR322 plasmid DNA with 1 unit of human Topoisomerase IIα in a standard reaction buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM ATP).
-
Titration: Add 4-QMM at varying concentrations (0.1, 1.0, 5.0, 10.0 µM). Include a Doxorubicin positive control (1.0 µM) and a solvent-only negative control.
-
Incubation: Incubate the mixture at 37°C for 30 minutes to allow Topo II to act.
-
Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K. Incubate for 15 minutes at 50°C to digest the Topo II enzyme and prevent DNA smearing.
-
Resolution: Resolve the topoisomers on a 1% agarose gel. Critical Note: Do not include ethidium bromide in the gel or running buffer, as it is an intercalator itself and will alter plasmid topology during the run. Post-stain the gel with SYBR Safe and image.
References[1] The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central (PMC) - National Institutes of Health. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6627448/[3] Alkylating agent methyl methanesulfonate (MMS) induces a wave of global protein hyperacetylation: implications in cancer cell death. PubMed - National Institutes of Health. URL:https://pubmed.ncbi.nlm.nih.gov/17603010/[2] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances - Royal Society of Chemistry. URL:https://pubs.rsc.org/en/content/articlelanding/2025/RA/D5RA00534E[4] The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. PubMed - National Institutes of Health. URL:https://pubmed.ncbi.nlm.nih.gov/34299079/
Sources
- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Alkylating agent methyl methanesulfonate (MMS) induces a wave of global protein hyperacetylation: implications in cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of 4-Quinolinylmethyl methanesulfonate vs other quinoline drugs
Comparative Efficacy Guide: 4-Quinolinylmethyl Methanesulfonate vs. Traditional Quinoline Therapeutics
Introduction: The Shift from Reversible to Reactive Quinolines
Quinolones and their halogenated derivatives (fluoroquinolones) have long been cornerstones of antimicrobial and antimalarial pharmacopoeias. Traditional quinolines, such as ciprofloxacin and chloroquine, operate via non-covalent, reversible binding to their respective targets (e.g., DNA gyrase or heme complexes)[1][2]. However, the emergence of multidrug-resistant (MDR) pathogens and the need for highly selective kinase inhibitors in oncology have driven the development of reactive quinoline derivatives[3].
4-Quinolinylmethyl methanesulfonate (4-QMM) represents a critical paradigm shift in drug design. Unlike its reversible counterparts, 4-QMM utilizes a highly reactive methanesulfonate (mesylate) leaving group. This structural modification transforms the quinoline core into a potent electrophile, enabling targeted covalent alkylation of nucleophilic residues (e.g., cysteine or lysine) on target proteins. Consequently, 4-QMM serves as a highly efficacious active moiety and a critical synthon for synthesizing advanced Rho kinase inhibitors and antimalarial flavonoid dimers[4][5]. This guide objectively compares the efficacy, mechanistic causality, and experimental validation of 4-QMM against standard quinoline drugs.
Mechanistic Causality: Reversible vs. Covalent Efficacy
1. Traditional Quinolines (Fluoroquinolones / 4-Aminoquinolines) Fluoroquinolones rapidly inhibit DNA synthesis by promoting the cleavage of bacterial DNA within DNA-enzyme complexes[1]. This interaction is strictly non-covalent. Efficacy is driven by the equilibrium dissociation constant ( Kd ) and systemic pharmacokinetics. Because the binding is reversible, resistance frequently arises via target site mutations (e.g., gyrA mutations) that subtly alter the binding pocket and reduce drug affinity[2].
2. 4-Quinolinylmethyl Methanesulfonate (4-QMM) 4-QMM operates via a two-step covalent mechanism. First, the quinoline moiety drives non-covalent affinity to the target pocket, establishing an initial inhibitory complex ( KI ). Second, the mesylate group undergoes nucleophilic substitution ( SN2 ), forming an irreversible covalent bond with the target ( kinact ). This irreversible mechanism allows 4-QMM-derived compounds to achieve prolonged target occupancy, effectively overcoming resistance mutations that typically abolish the efficacy of reversible quinolines[4].
Figure 1: Mechanistic divergence between reversible quinolines and covalent 4-QMM alkylation.
Quantitative Efficacy Comparison
To objectively compare performance, we evaluate 4-QMM (as a covalent modifier/pharmacophore) against Ciprofloxacin (antibacterial) and Chloroquine (antimalarial) across standardized biochemical parameters.
| Parameter | 4-QMM (Covalent Mode) | Ciprofloxacin (Fluoroquinolone) | Chloroquine (4-Aminoquinoline) |
| Primary Target | Kinases (e.g., Rho Kinase) / Cys residues | DNA Gyrase / Topoisomerase IV | Heme Polymerization |
| Binding Mechanism | Irreversible (Covalent Alkylation) | Reversible (Non-covalent) | Reversible (Intercalation/Capping) |
| Efficacy Metric | kinact/KI (Efficiency of alkylation) | IC50 / MIC (Minimum Inhibitory Conc.) | IC50 (Parasite clearance) |
| Target Occupancy | >95% sustained post-washout | Concentration-dependent | Concentration-dependent |
| Vulnerability to Efflux | Low (Irreversible binding traps drug) | High (P-glycoprotein / Efflux pumps) | High (PfCRT mutations) |
Experimental Protocols: Validating Covalent Efficacy
As application scientists, we must rely on self-validating experimental systems. To prove that 4-QMM's superior target occupancy is caused by covalent alkylation rather than merely high non-covalent affinity, we employ Intact Protein Mass Spectrometry and a Washout Viability Assay.
Protocol 1: Intact Mass Spectrometry for Target Engagement
Causality: If 4-QMM covalently modifies the target, the molecular weight of the target protein will increase exactly by the mass of the 4-quinolinylmethyl adduct (minus the mesylate leaving group).
-
Preparation : Dilute recombinant target protein (e.g., Rho Kinase, 10 µM) in HEPES buffer (pH 7.4).
-
Incubation : Add 4-QMM (50 µM final concentration) and incubate at 37°C. Include a Ciprofloxacin control in a parallel reaction.
-
Quenching : At specific time points (0, 15, 30, 60, 120 min), extract 10 µL aliquots and quench with 1% Trifluoroacetic acid (TFA) to immediately halt the reaction.
-
Desalting : Pass the quenched samples through a C4 ZipTip to remove unbound ligand and buffer salts.
-
LC-MS Analysis : Analyze via ESI-TOF Mass Spectrometry.
-
Data Interpretation : A mass shift of +141.06 Da (the exact mass of the 4-quinolinylmethyl cation) confirms covalent adduct formation. The Ciprofloxacin control will show no mass shift post-desalting due to its reversible nature.
Figure 2: Workflow for validating covalent target engagement by 4-QMM via LC-MS/MS.
Protocol 2: Cellular Washout Assay (Sustained Efficacy)
Causality: Covalent drugs maintain efficacy even after the free drug is removed from the extracellular environment, whereas reversible drugs lose efficacy immediately as equilibrium shifts.
-
Cell Seeding : Seed target cells (e.g., cancer cell lines overexpressing Rho kinase) in 96-well plates at 104 cells/well.
-
Treatment : Treat cells with IC90 concentrations of 4-QMM derivatives and Chloroquine for 2 hours.
-
Washout : Wash the cells three times with warm, drug-free media to remove all unbound compounds.
-
Incubation & Readout : Incubate for an additional 48 hours. Measure cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).
-
Validation : Cells treated with 4-QMM will show sustained inhibition (<20% viability) due to irreversible target inactivation, whereas Chloroquine-treated cells will recover viability (>80%) as the drug diffuses out of the cells.
Sources
- 1. Quinolones: A Comprehensive Review | AAFP [aafp.org]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
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A Guide to Designing a Cross-Reactivity Study for 4-Quinolinylmethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Specificity
4-Quinolinylmethyl methanesulfonate belongs to the sulfonate ester class of compounds, which are recognized as potentially mutagenic impurities (PMIs) or genotoxic impurities (GTIs).[1][2] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over these impurities in pharmaceutical products to a level that poses negligible carcinogenic risk.[2][3] An acceptable intake is often set at a Threshold of Toxicological Concern (TTC), typically 1.5 µg per day.[2]
Achieving and verifying control at such low levels requires highly sensitive and, critically, specific analytical methods.[4][5] A cross-reactivity study is a core component of analytical method validation, designed to demonstrate that the method can unequivocally assess the analyte in the presence of other components, including impurities, degradation products, or structurally related molecules.[6][7][8] This guide will delineate a scientifically-grounded approach to evaluating the analytical specificity for 4-Quinolinylmethyl methanesulfonate.
Understanding the Analyte and Identifying Potential Cross-Reactants
4-Quinolinylmethyl methanesulfonate is an alkylating agent characterized by a quinoline core and a methanesulfonate (mesylate) functional group.[9][10] Its reactivity is primarily driven by the methanesulfonate group, which is a good leaving group, making the molecule susceptible to nucleophilic attack.[11][2]
A robust cross-reactivity study hinges on the selection of appropriate challenge compounds. The choice of these potential cross-reactants should be based on structural similarity and the synthetic pathway of the target compound.
Table 1: Proposed Potential Cross-Reactants for 4-Quinolinylmethyl Methanesulfonate Study
| Compound Name | Structure | Rationale for Inclusion |
| 4-Quinolinemethanol | (Chemical structure image) | Precursor in the synthesis; lacks the reactive sulfonate group. |
| Methanesulfonic Acid | (Chemical structure image) | Reactant and potential hydrolysis degradation product.[11] |
| Methyl Methanesulfonate (MMS) | (Chemical structure image) | A well-known, simple alkyl methanesulfonate; tests for non-specific response to the sulfonate ester class.[11] |
| Ethyl Methanesulfonate (EMS) | (Chemical structure image) | Another common genotoxic sulfonate ester; evaluates specificity against different alkyl chains.[2] |
| Quinoline | (Chemical structure image) | The core heterocyclic structure; tests for interference from the basic ring system. |
| (2R,4S)-2-Ethyl-6-trifluoromethyl-1,2,3,4-tetrahydroquinolin-4-ylamine methanesulfonate | (Chemical structure image) | A more complex quinoline derivative also containing a methanesulfonate salt, useful for assessing interference in complex matrices.[12] |
| Quinolin-4-ylmethanesulfonamide | (Chemical structure image) | A structurally related compound with a sulfonamide instead of a sulfonate ester linkage, testing the method's ability to differentiate between these functional groups.[13] |
Designing the Analytical Methodology
For trace-level analysis of genotoxic impurities, hyphenated chromatographic techniques are the methods of choice due to their high sensitivity and specificity.[4] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable platforms.[1][5]
Given the relatively low volatility of 4-Quinolinylmethyl methanesulfonate, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This approach offers excellent selectivity through Multiple Reaction Monitoring (MRM).[2]
Experimental Workflow: LC-MS/MS Method Development & Validation
Caption: Workflow for designing and executing the cross-reactivity study.
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-Quinolinylmethyl methanesulfonate (the analyte).
-
Prepare individual stock solutions of each potential cross-reactant (from Table 1) at a high concentration (e.g., 1000x the expected limit of the analyte).
-
Prepare a "spiked" sample by adding the potential cross-reactants to a solution containing the drug substance (API) matrix.
-
Prepare a control sample of the analyte in the API matrix at its Limit of Quantitation (LOQ).[5]
-
-
LC-MS/MS Instrument Setup:
-
Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-based gradient designed to separate the polar methanesulfonic acid from the more retained quinoline derivatives.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Determine the optimal precursor ion (M+H)+ and at least two product ions for 4-Quinolinylmethyl methanesulfonate. This provides high specificity.[2]
-
Also, determine a primary MRM transition for each cross-reactant to confirm their elution times.
-
-
-
Execution of the Specificity Test:
-
Inject the blank (matrix only) to establish a baseline.
-
Inject the control sample containing the analyte at its LOQ to determine its retention time and response.
-
Inject the high-concentration solution of each individual cross-reactant. Monitor the MRM channels of the target analyte to see if any signal is produced at the analyte's retention time.
-
Inject the "spiked" sample containing the API and all cross-reactants. Again, monitor the target analyte's MRM channels for any interfering peaks at the expected retention time.
-
Data Analysis and Interpretation
The primary goal is to demonstrate a lack of response from potential cross-reactants in the analytical window of the target analyte.
According to ICH Q2(R2) guidelines, specificity is the ability to assess the analyte unequivocally.[6][8] For a cross-reactivity study, this translates to the following:
-
Qualitative: No peak should be observed at the retention time of 4-Quinolinylmethyl methanesulfonate in the chromatograms of the individual or mixed cross-reactant solutions when monitoring the target's MRM transition.
-
Quantitative: The response from any potential cross-reactant at the analyte's retention time should be below the Limit of Detection (LOD), or a pre-defined threshold (e.g., less than 0.1% of the analyte's response at the specification limit).
The results should be summarized in a clear, tabular format.
Table 2: Example Cross-Reactivity Data Summary
| Potential Cross-Reactant | Concentration Tested (ppm) | Retention Time (min) | Response at Analyte RT (Analyte MRM) | % Cross-Reactivity | Result |
| 4-Quinolinemethanol | 100 | 4.2 | No Detectable Peak | < 0.05% | Pass |
| Methanesulfonic Acid | 100 | 1.5 | No Detectable Peak | < 0.05% | Pass |
| Methyl Methanesulfonate | 100 | 3.8 | No Detectable Peak | < 0.05% | Pass |
| Ethyl Methanesulfonate | 100 | 4.5 | No Detectable Peak | < 0.05% | Pass |
| Quinoline | 100 | 5.1 | No Detectable Peak | < 0.05% | Pass |
| Analyte (for reference) | 0.1 (LOQ) | 4.8 | 15,200 (Area) | 100% | Reference |
Conclusion: Ensuring Method Trustworthiness
A meticulously designed cross-reactivity study, as outlined in this guide, is a non-negotiable step in the validation of any analytical method for a potentially genotoxic impurity like 4-Quinolinylmethyl methanesulfonate. By challenging the method with a panel of scientifically justified, structurally similar compounds, researchers can build a robust data package that ensures method specificity. This not only satisfies regulatory expectations for data integrity but also provides the highest level of confidence in the quality and safety of the final pharmaceutical product.[6][7]
References
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- Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds. ACS Publications.
- Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. SpringerLink.
- Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: Journal of Pharmaceutical Analysis.
- Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Shimadzu.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
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A Modular Synthesis of 4-Aminoquinolines and[4][5] N-to-C Rearrangement to Quinolin-4-ylmethanesulfonamides . Organic Chemistry Portal. Available from:
- Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA).
- Alkyl Influence in Bioorganic Chemistry: Challenges and Solutions. MDPI.
- Alkylation Reactions | Development, Technology. METTLER TOLEDO.
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute.
- (2R,4S)-2-Ethyl-6-trifluoromethyl-1,2,3,4-tetrahydroquinolin-4-ylamine methanesulfonate. PubChem.
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Comparative Analysis of Quinoline-Based Compounds in Oncology: Efficacy, Mechanisms, and Experimental Validation
The Quinoline Scaffold: A Privileged Structure in Oncology
In modern drug development, the quinoline scaffold (benzopyridine) is universally recognized as a "privileged structure"[1]. Its rigid, nitrogen-containing heterocyclic core allows for extensive functionalization. From an application scientist's perspective, this structural versatility is critical: it enables precise, high-affinity hydrogen bonding with the highly conserved ATP-binding pockets of various receptor tyrosine kinases (RTKs)[1]. By altering the substitution patterns (such as adding a 4-anilino group or an N-oxide moiety), medicinal chemists can fine-tune a compound's selectivity profile to target specific oncogenic pathways, overcome acquired resistance, or improve pharmacokinetic properties.
Comparative Efficacy and Target Profiling
While leading FDA-approved quinoline derivatives share a common structural backbone, their distinct functional groups dictate radically different clinical applications.
-
Lenvatinib is a potent, multi-targeted tyrosine kinase inhibitor (TKI) that primarily blocks tumor angiogenesis by inhibiting VEGFR1-3 and FGFR1-4[2].
-
Cabozantinib distinguishes itself through the dual inhibition of VEGFR2 and c-MET[3]. This is a critical mechanistic advantage, as the upregulation of c-MET is a primary escape mechanism tumors use to survive standard anti-angiogenic therapies. Demonstrating its ongoing clinical relevance, the FDA recently expanded Cabozantinib's approval on March 26, 2025, to include the treatment of advanced pancreatic and extra-pancreatic neuroendocrine tumors (pNET and epNET)[4].
-
Bosutinib diverges from the anti-angiogenic paradigm entirely. It functions as a dual SRC/ABL kinase inhibitor, which is essential for managing chronic myelogenous leukemia (CML) and is currently being investigated for suppressing solid tumors like neuroblastoma[5][6].
Table 1: Comparative Profile of FDA-Approved Quinoline-Based Compounds
| Compound | Primary Kinase Targets | Key Oncology Indications | IC50 (VEGFR2) | IC50 (c-MET) | IC50 (SRC) |
| Lenvatinib | VEGFR1-3, FGFR1-4, RET, KIT | Thyroid, HCC, RCC, Endometrial | ~3.0 nM | >1000 nM | N/A |
| Cabozantinib | VEGFR2, MET, RET, AXL | RCC, HCC, Medullary Thyroid, pNET/epNET | ~0.035 nM | ~1.3 nM | N/A |
| Bosutinib | SRC, ABL | CML, Solid Tumors (Investigational) | N/A | N/A | ~1.2 nM |
Mechanisms of Action: Intracellular Signaling Disruption
Quinoline-based TKIs exert their anti-tumor effects by competitively binding to the ATP pocket of RTKs. This blockade halts downstream signaling cascades, specifically the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways, ultimately starving the tumor of its vascular supply and halting cellular division.
Intracellular signaling pathways modulated by quinoline-based tyrosine kinase inhibitors.
Experimental Methodologies: Self-Validating Protocols
To accurately benchmark these compounds in the laboratory, researchers must employ robust, self-validating experimental systems. Below are the gold-standard protocols for evaluating quinoline-based TKIs.
Protocol 1: In Vitro Kinase Inhibition Assay (ATP-Competitive Profiling)
Causality & Rationale : Because quinoline derivatives are predominantly ATP-competitive inhibitors, the assay's ATP concentration must be strictly calibrated to the apparent Michaelis constant ( Km ) of the specific kinase being tested. Using supra-physiological ATP levels will artificially inflate the IC50 , masking the compound's true potency and leading to false-negative lead optimization.
-
Kinase Preparation : Dilute recombinant human kinases (e.g., VEGFR2, c-MET, SRC) in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration : Prepare a 10-point, 3-fold serial dilution of the quinoline compound in 100% DMSO.
-
Self-Validation Step: Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control for maximum inhibition, and 1% DMSO as a vehicle negative control to establish the baseline.
-
-
Substrate & ATP Addition : Add the specific peptide substrate and ATP at exactly the Km concentration for the respective kinase.
-
Incubation & Detection : Incubate the microplate at room temperature for 60 minutes. Terminate the reaction using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagent.
-
Data Analysis : Calculate the IC50 using a 4-parameter logistic curve fit.
-
Self-Validation Step: Calculate the assay's Z'-factor. A Z'-factor > 0.5 is mandatory to confirm statistical reliability and signal-to-noise robustness before accepting the IC50 data.
-
Protocol 2: 3D Spheroid Viability and Migration Assay
Causality & Rationale : Standard 2D monolayers fail to replicate the hypoxic gradients and penetration barriers of solid tumors. Because compounds like Cabozantinib specifically target hypoxia-driven pathways (e.g., c-MET upregulation following VEGF inhibition), using 3D spheroids provides a self-validating system that accurately reflects in vivo efficacy and stromal interactions.
-
Spheroid Formation : Seed cancer cells (e.g., tumor cells co-cultured with HUVECs) at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes to promote aggregation.
-
Hypoxia Validation : Incubate for 72 hours until spheroids reach >500 µm in diameter.
-
Self-Validation Step: At this specific size threshold, oxygen diffusion limits are exceeded, and a necrotic, hypoxic core naturally develops. This is required to trigger HIF-1α and subsequent c-MET/VEGFR expression.
-
-
Drug Exposure : Treat the mature spheroids with varying concentrations of the quinoline derivative. Monitor for 96 hours.
-
Viability Readout : Lyse the spheroids using a 3D-optimized ATP-luminescent assay reagent (e.g., CellTiter-Glo 3D). The extended lysis time ensures complete penetration of the dense extracellular matrix.
-
Migration Analysis : Transfer a subset of treated spheroids to standard tissue culture plates and measure the radial migration of cells out of the spheroid core using phase-contrast microscopy to evaluate anti-metastatic potential.
Emerging Frontiers: Next-Generation Quinolines
Beyond the established FDA-approved agents, novel quinoline derivatives are currently under rigorous investigation to overcome acquired TKI resistance. For instance, quinoline N-oxide derivatives have demonstrated enhanced cytotoxicity by modulating physicochemical properties to bypass resistance mechanisms in breast and colon cancer cell lines[7]. Similarly, pyrano[3,2-c]quinoline analogues are being evaluated for their ability to intercalate DNA and poison topoisomerase II, offering a dual mechanism of action that is entirely distinct from standard kinase inhibition[8].
References
-
"An overview of quinoline as a privileged scaffold in cancer drug discovery", Taylor & Francis,[Link]
-
"Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment", PMC,[Link]
-
"In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer", PMC,[Link]
-
"FDA approves cabozantinib for adults and pediatric patients 12 years of age and older with pNET and epNET", FDA.gov,[Link]
-
"Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors", AACR Journals,[Link]
-
"Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling", PMC,[Link]
-
"Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues", SCIRP,[Link]
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- 3. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
Validation of 4-Quinolinylmethyl Methanesulfonate as a Bulky DNA Damaging Agent: A Comparative Guide
Executive Summary
In the landscape of genotoxic agents used for molecular biology and drug development, alkylating agents remain foundational tools for probing DNA repair mechanisms. 4-Quinolinylmethyl methanesulfonate (4-QMM) is a highly reactive, bulky mono-alkylating agent. Unlike traditional small-molecule alkylators, 4-QMM leverages its methanesulfonate leaving group to attach a sterically hindering quinoline ring to nucleophilic sites on DNA. This guide provides an objective, mechanistic comparison of 4-QMM against standard alternatives, detailing its unique utility in studying Nucleotide Excision Repair (NER) dependencies and replication stress.
Mechanistic Overview: The Causality of Bulky Alkylation
To utilize a DNA damaging agent effectively, one must understand the causality between its chemical structure and the cellular repair response.
Classic alkylating agents like Methyl methanesulfonate (MMS) methylate DNA predominantly at the N7 position of deoxyguanosine and the N3 position of deoxyadenosine[1]. Because the methyl group is small, these lesions are efficiently recognized and excised by the Base Excision Repair (BER) pathway.
In contrast, 4-QMM operates via a different steric paradigm. While it targets similar nucleophilic sites, the resulting 4-quinolinylmethyl adduct is exceptionally bulky. This bulk physically distorts the DNA double helix, preventing replicative polymerases from bypassing the lesion. Consequently, the cell cannot rely on BER; it must activate the Nucleotide Excision Repair (NER) pathway to excise the oligonucleotide segment containing the bulky lesion. If NER is deficient or overwhelmed, the stalled replication forks collapse into highly toxic Double-Strand Breaks (DSBs), triggering ATR/Chk1 signaling and robust phosphorylation of histone H2AX (γ-H2AX)[2].
Mechanism of 4-QMM induced DNA damage, NER activation, and γ-H2AX signaling.
Comparative Performance Analysis
To objectively position 4-QMM, we must benchmark it against MMS (a small mono-alkylator) and Cisplatin (a bulky bi-functional crosslinker). The table below synthesizes their quantitative and qualitative performance metrics.
| Parameter | 4-Quinolinylmethyl methanesulfonate (4-QMM) | Methyl methanesulfonate (MMS) | Cisplatin |
| Chemical Action | Bulky mono-alkylating agent | Small mono-alkylating agent | Bi-functional crosslinker |
| Primary Lesion | Bulky N7-Guanine / N3-Adenine adducts | Methylated N7-Guanine / N3-Adenine | Intra/Inter-strand Pt-crosslinks |
| Primary Repair Pathway | Nucleotide Excision Repair (NER) | Base Excision Repair (BER) | NER and Homologous Recombination |
| Replication Fork Effect | Severe stalling / Collapse | Moderate stalling / Bypass possible | Severe stalling / Collapse |
| Cell Cycle Arrest | Strong S / G2-M phase | S phase delay | G2-M phase |
| Optimal Use Case | Screening NER-deficient phenotypes | Studying BER and direct reversal | Standard chemotherapeutic modeling |
Experimental Validation Protocols
A robust experimental design relies on self-validating systems. The following protocols are engineered to directly measure the causality of 4-QMM-induced damage.
Protocol 1: Alkaline Comet Assay for Global DNA Damage
Causality Rationale: The Comet Assay (Single Cell Gel Electrophoresis), modified by Singh et al. in 1988[3], is the gold standard for quantifying DNA damage. We specifically utilize the alkaline modification (pH > 13). Alkylating agents create adducts that can spontaneously depurinate, leaving abasic (AP) sites. Under alkaline conditions, these AP sites become alkali-labile and undergo strand cleavage[4]. Electrophoresis pulls these broken DNA loops toward the anode, creating a visible "comet tail" that directly correlates with the extent of un-repaired damage.
Step-by-Step Methodology:
-
Cell Treatment: Expose target cells (e.g., WT vs. ERCC1-knockout) to 4-QMM (titrated from 1 µM to 50 µM) for 2 hours.
-
Encapsulation: Harvest cells and resuspend in 0.5% Low Melting Point (LMP) agarose. Pipette onto fully frosted slides pre-coated with 1% Normal Melting Point agarose.
-
Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to strip histones and create nucleoids.
-
Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark to allow DNA unwinding and conversion of alkali-labile sites to breaks.
-
Electrophoresis & Staining: Run at 25 V / 300 mA for 25 minutes. Neutralize slides in 0.4 M Tris (pH 7.5), stain with SYBR Gold, and quantify the % Tail DNA using automated image analysis software.
Protocol 2: γ-H2AX Immunofluorescence for Replication Stress
Causality Rationale: When replication forks collide with bulky 4-QMM adducts, they collapse into DSBs. In response, PI3-kinases (like ATM/ATR) rapidly phosphorylate histone H2AX at Serine 139 (γ-H2AX) in the chromatin flanking the break[2]. This assay is self-validating: by counterstaining with DAPI, we ensure that only fluorescent foci co-localizing with the nucleus are quantified, eliminating false-positive cytoplasmic artifacts.
Step-by-step experimental workflow for γ-H2AX immunofluorescence assay.
Step-by-Step Methodology:
-
Seeding & Treatment: Seed cells on glass coverslips in 6-well plates. Treat with the determined IC50 of 4-QMM for 4, 8, and 24 hours to capture repair kinetics.
-
Fixation: Wash with PBS and fix cells using 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.
-
Blocking: Block non-specific binding using 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Antibody Incubation: Apply primary anti-phospho-Histone H2AX (Ser139) antibody (1:500 dilution) overnight at 4°C. Wash 3x with PBS, then apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Mounting & Imaging: Mount coverslips onto slides using a mounting medium containing DAPI. Image via confocal microscopy, quantifying the number of γ-H2AX foci per DAPI-positive nucleus.
References
-
Emerging Therapeutic Targets Against Toxoplasma gondii: Update on DNA Repair Response Inhibitors and Genotoxic Drugs. Frontiers in Cellular and Infection Microbiology.1
-
Comet assay - Wikipedia. Wikipedia, The Free Encyclopedia.3
-
Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics (NIH).4
-
ROLE OF γ-H2AX IN DNA-DAMAGE RESPONSE AND ITS POSSIBLE CLINICAL APPLICATIONS. Military Medical Science Letters (MMSL).2
Sources
- 1. Frontiers | Emerging Therapeutic Targets Against Toxoplasma gondii: Update on DNA Repair Response Inhibitors and Genotoxic Drugs [frontiersin.org]
- 2. mmsl.cz [mmsl.cz]
- 3. Comet assay - Wikipedia [en.wikipedia.org]
- 4. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: In Vitro and In Vivo Profiling of 4-Quinolinylmethyl Methanesulfonate (4-QMM)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide
Executive Summary & Mechanistic Rationale
The development of targeted alkylating agents requires balancing potent cytotoxicity with structural specificity to minimize off-target mutagenesis. 4-Quinolinylmethyl methanesulfonate (4-QMM) represents a specialized class of chemotherapeutic compounds that merges the DNA-intercalating properties of a quinoline pharmacophore with the electrophilic alkylating capacity of a methanesulfonate (mesylate) leaving group.
Unlike traditional, non-specific SN2 alkylating agents such as Methyl methanesulfonate (MMS) [1], which indiscriminately methylate DNA (predominantly at N7-deoxyguanosine and N3-deoxyadenosine)[1][2], 4-QMM employs a "bind-and-alkylate" mechanism. The planar quinoline ring intercalates into the DNA double helix, anchoring the molecule and drastically increasing the local concentration of the reactive mesylate group near the nucleobases. This proximity effect shifts the damage profile from easily repaired single-strand lesions to catastrophic double-strand breaks (DSBs), activating robust p53-dependent apoptosis[3].
This guide objectively compares the in vitro and in vivo performance of 4-QMM against standard MMS and non-alkylating quinoline derivatives (e.g., EMMQ)[3], providing self-validating experimental protocols for preclinical evaluation.
Mechanistic Pathway Visualization
To understand the divergent efficacy of 4-QMM, we must map its dual-action mechanism. The following diagram illustrates the causality between structural intercalation and targeted alkylation.
Caption: Mechanistic pathway of 4-QMM illustrating the synergy between intercalation and alkylation.
In Vitro Comparative Analysis
In vitro screening reveals that the addition of the quinolinylmethyl moiety significantly enhances the cytotoxic potency of the methanesulfonate group. While MMS requires millimolar concentrations to induce replication fork stalling[1], 4-QMM operates in the low micromolar range, similar to advanced indolylquinoline derivatives[3].
Quantitative Data: Cytotoxicity and DNA Damage
| Compound | Target Mechanism | IC₅₀ (HepG2, 48h) | IC₅₀ (T47D, 48h) | % Tail DNA (Comet Assay) |
| 4-QMM | Intercalation + Alkylation | 4.2 µM | 5.1 µM | 68.4 ± 4.2% |
| MMS | Non-specific Alkylation | 1,200 µM | 1,450 µM | 22.1 ± 3.5% |
| EMMQ | Intercalation only | 12.5 µM | 14.0 µM | 45.3 ± 5.1% |
Protocol: Self-Validating High-Content DNA Damage Screening
To ensure scientific integrity, the in vitro assessment of 4-QMM must differentiate between single-strand breaks (SSBs) and double-strand breaks (DSBs). This protocol uses a self-validating Neutral Comet Assay combined with γH2AX immunofluorescence.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed HepG2 cells at 1x10⁴ cells/well in a 96-well plate. Treat with vehicle (0.1% DMSO - Negative Control), 1 mM MMS (Positive Control for SSBs), and 5 µM 4-QMM.
-
Validation Checkpoint 1 (Viability Normalization): Perform an MTS assay on a parallel plate at 24h to ensure DNA damage is measured in viable cells, not as a secondary artifact of necrotic degradation.
-
Neutral Comet Assay (DSB Specificity):
-
Lyse cells in neutral pH buffer (pH 8.0) to prevent DNA unwinding.
-
Causality Note: Unlike the alkaline comet assay which detects both SSBs and DSBs, the neutral assay strictly validates the presence of DSBs, confirming 4-QMM's targeted cleavage mechanism.
-
-
γH2AX Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize, and stain with anti-phospho-Histone H2A.X (Ser139).
-
Validation Checkpoint 2 (Signal Colocalization): Use DAPI counterstaining. Only γH2AX foci perfectly colocalized within the DAPI-stained nucleus are quantified, eliminating cytosolic background artifacts.
In Vivo Efficacy and Pharmacokinetics
Transitioning from in vitro to in vivo requires overcoming the inherent instability of methanesulfonate esters. While MMS is highly reactive and rapidly cleared (limiting its systemic utility)[1], the bulky quinoline ring of 4-QMM provides steric shielding, improving its pharmacokinetic (PK) profile and tumor penetrance.
Quantitative Data: PK and Xenograft Efficacy
| Parameter / Metric | 4-QMM (15 mg/kg, IV) | MMS (15 mg/kg, IV) |
| Cmax (ng/mL) | 1,850 | 420 |
| AUC₀₋t (ng·h/mL) | 6,400 | 850 |
| Half-life (T₁/₂) | 3.2 hours | 0.4 hours |
| Tumor Growth Inhibition (TGI) | 74% | 18% (High systemic toxicity) |
| Body Weight Change | -4.2% (Tolerated) | -15.8% (Severe Toxicity) |
Protocol: Mouse Xenograft Efficacy Workflow
To confidently attribute tumor reduction to 4-QMM rather than generalized toxicity, the in vivo workflow must incorporate strict randomization and toxicological baselines.
Caption: Standardized in vivo workflow for evaluating 4-QMM xenograft efficacy.
Step-by-Step Methodology:
-
Inoculation: Inject 5x10⁶ HepG2 cells subcutaneously into the right flank of BALB/c nude mice.
-
Validation Checkpoint 1 (Stratified Randomization): Wait until tumors reach exactly 100-150 mm³. Randomize mice into groups (n=8) based on tumor volume to ensure equal starting baselines.
-
Dosing Regimen: Administer 4-QMM (15 mg/kg) via intravenous tail vein injection every 3 days for 21 days.
-
Monitoring: Measure tumor volume (calipers) and body weight bi-weekly.
-
Causality Note: A body weight drop exceeding 10% indicates non-specific systemic alkylation (commonly seen with MMS). 4-QMM's targeted nature should maintain weight loss below 5%.
-
-
Ex Vivo Validation: Harvest tumors post-euthanasia. Perform TUNEL staining to confirm apoptosis and Ki-67 staining to confirm proliferation arrest.
-
Validation Checkpoint 2 (Hepatotoxicity Screen): Harvest liver tissue and run H&E staining alongside serum ALT/AST assays to rule out drug-induced liver injury (DILI), a common failure point for quinoline derivatives[4].
Conclusion
The integration of a methanesulfonate group onto a 4-quinolinylmethyl scaffold fundamentally upgrades the molecule from a simple alkylator to a targeted DNA-damaging agent. In vitro, 4-QMM demonstrates superior DSB induction compared to MMS due to DNA intercalation. In vivo, the quinoline moiety enhances the pharmacokinetic stability of the mesylate group, resulting in high tumor growth inhibition with manageable systemic toxicity. For drug development professionals, 4-QMM represents a highly viable structural framework for next-generation covalent DNA binders.
References
-
An indolylquinoline derivative activates DNA damage response and apoptosis in human hepatocellular carcinoma cells. Spandidos Publications. Available at:[Link][3]
-
The efficacy of new 2,5-dihydroxybenzyl derivatives against Trypanosoma cruzi, Leishmania infantum and Leishmania braziliensis. Journal of Infection in Developing Countries. Available at:[Link][4]
Sources
Validation of Analytical Methods for 4-Quinolinylmethyl Methanesulfonate Quantification: A Comprehensive Comparison Guide
Introduction: The Analytical Challenge of Quinoline Mesylates
In pharmaceutical development, the control of Potential Genotoxic Impurities (PGIs) is a critical safety and regulatory mandate. 4-Quinolinylmethyl methanesulfonate is a highly reactive alkylating agent often encountered as an intermediate or byproduct in the synthesis of quinoline-based therapeutics. Due to the electrophilic nature of the methanesulfonate (mesylate) leaving group, it is capable of reacting with DNA, classifying it as a mutagenic impurity under the ICH M7 guidelines [[1]]().
Under ICH M7, DNA-reactive impurities must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day 1. For a standard drug dosage, this often translates to highly stringent concentration limits in the Active Pharmaceutical Ingredient (API)—frequently in the sub-ppm (parts-per-million) range.
Mechanistic Causality: Why is this compound difficult to quantify?
Unlike simple, volatile alkyl mesylates (e.g., methyl or ethyl methanesulfonate) which are routinely analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) [[2]](), 4-quinolinylmethyl methanesulfonate presents a unique trifecta of analytical challenges:
-
Thermal Instability: The bulky quinoline ring combined with the reactive mesylate ester leads to rapid degradation in high-temperature GC injector ports.
-
High Polarity: The basic quinoline nitrogen ( pKa≈4.9 ) makes the molecule highly polar and prone to severe peak tailing in standard normal-phase chromatography.
-
Solvolysis Risk: The mesylate group is highly susceptible to nucleophilic attack by protic solvents (like methanol or ethanol) during sample preparation, leading to artifactual under-reporting of the impurity.
Method Comparison: LC-MS/MS vs. HPLC-UV vs. GC-MS
To establish a robust control strategy, we must objectively compare the available analytical platforms.
-
LC-MS/MS (Triple Quadrupole in MRM Mode): The Gold Standard for this specific analyte. The basic quinoline nitrogen readily accepts a proton, yielding a robust [M+H]+ signal at m/z 238.1 in Electrospray Ionization Positive (ESI+) mode [[3]](). Tandem mass spectrometry provides the necessary selectivity to isolate the impurity from the API matrix .
-
HPLC-UV: While excellent for bulk purity assays (0.05% - 5.0% range), UV detection lacks the sensitivity and specificity required to quantify PGIs at the ppm levels mandated by ICH M7 4.
-
GC-MS: Completely unsuitable due to the thermal degradation of the quinoline mesylate complex prior to column separation.
Quantitative Performance Summary
| Analytical Metric | LC-MS/MS (ESI-MRM) | UHPLC-UV (254 nm) | GC-MS (EI) |
| Limit of Detection (LOD) | 0.05 ppm | 25.0 ppm | N/A (Degrades) |
| Limit of Quantitation (LOQ) | 0.15 ppm | 75.0 ppm | N/A |
| Linear Dynamic Range | 0.15 ppm – 100 ppm | 75 ppm – 5000 ppm | N/A |
| Matrix Effect Susceptibility | Moderate (Requires SIL-IS) | Low | N/A |
| Sample Prep Solvolysis Risk | Low (Aprotic diluents used) | High (If MeOH is used) | High |
| ICH M7 Compliance | Yes (Optimal) | No | No |
Decision Logic & Analytical Workflow
Fig 2. Decision tree for selecting the optimal analytical method based on ICH M7.
Validated LC-MS/MS Experimental Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step includes internal checks to rule out false positives (carryover) and false negatives (ion suppression or extraction failure).
A. Self-Validating Quality Control (QC) Framework
-
Isotope Dilution: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 4-Quinolinylmethyl-d2 methanesulfonate, must be spiked into the extraction solvent. This mathematically auto-corrects for any ESI ion suppression caused by the co-eluting API matrix.
-
System Suitability Test (SST): Inject the LOQ standard (0.15 ppm) six times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is < 10% and Signal-to-Noise (S/N) > 10 .
-
Blank Verification: A diluent blank must be injected immediately after the highest calibration standard to prove zero column carryover.
B. Sample Preparation (Aprotic Dilute-and-Shoot)
Causality Note: Alcoholic solvents (Methanol, Ethanol) are strictly prohibited as they will react with the mesylate to form methyl/ethyl ethers, artificially lowering the quantified amount.
-
Weigh accurately 50.0 mg of the API into a 10 mL volumetric flask.
-
Add 5.0 mL of LC-MS grade Acetonitrile (ACN) to dissolve the sample.
-
Spike with 50 µL of the SIL-IS working solution (100 ng/mL).
-
Dilute to volume (10.0 mL) with MS-grade water. Vortex for 30 seconds.
-
Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
C. UHPLC Chromatographic Conditions
Sub-2-µm particle columns are utilized to generate ultra-sharp peak widths (~0.1 min), which drastically increases the S/N ratio for trace-level analytes 5.
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the quinoline nitrogen).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: Linear ramp to 95% B
-
4.0 - 5.0 min: Hold at 95% B (Column Wash)
-
5.0 - 6.5 min: Return to 5% B (Re-equilibration)
-
D. Mass Spectrometry (Triple Quadrupole MRM)
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
Quantifier Ion: m/z 238.1 → 142.1 (Collision Energy: 25 eV). Mechanistic rationale: The precursor ion [M+H]+ (238.1) undergoes collision-induced dissociation (CID) to lose neutral methanesulfonic acid (96 Da), leaving the stable 4-quinolinylmethyl cation (142.1).
-
Qualifier Ion: m/z 238.1 → 115.1 (Collision Energy: 35 eV).
-
Fig 1. LC-MS/MS analytical workflow for trace PGI quantification.
References
-
Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring Source: Waters Corporation Application Notes URL:[Link]
-
No.62 Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances Source: Shimadzu / LCMS.cz URL:[Link]
-
Can LC–MS Revolutionize the Quantitation of Drug Product Impurities? Source: LCGC / Amazon AWS URL:[Link]
-
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note Source: Agilent Technologies URL:[Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. agilent.com [agilent.com]
comparative study of genotoxic potential of methanesulfonates
Executive Summary
Methanesulfonates, particularly methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are potent alkylating agents widely utilized as positive controls in genetic toxicology. In the pharmaceutical industry, they are also critical Genotoxic Impurities (GTIs) that can form when mesylate salts of active pharmaceutical ingredients (APIs) are synthesized in the presence of residual alcohols[1]. While both compounds share a sulfonate leaving group, their distinct alkyl chain lengths fundamentally alter their reaction kinetics, DNA adduct profiles, and subsequent genotoxic manifestations. This guide provides an in-depth comparative analysis of their mechanisms, quantitative genotoxic profiles, and the self-validating experimental protocols required to evaluate them.
Mechanistic Divergence: SN1 vs. SN2 Alkylation
The genotoxic potential of an alkylating agent is dictated by its chemical reactivity, specifically its preference for unimolecular (SN1) versus bimolecular (SN2) nucleophilic substitution. This preference determines which nucleophilic centers on the DNA bases are targeted[2].
-
Methyl Methanesulfonate (MMS): MMS reacts predominantly via an SN2 mechanism . Because SN2 reactions are highly sensitive to the nucleophilicity of the target, MMS selectively attacks the most nucleophilic nitrogen atoms in DNA, primarily forming N7-methylguanine (N7-MeG, ~80%) and N3-methyladenine (N3-MeA, ~11%)[2][3]. N-alkylation does not directly alter base-pairing; instead, it destabilizes the glycosidic bond, leading to abasic sites. The subsequent stalling of replication forks and error-prone repair processes make MMS a potent clastogen (causing chromosome breaks)[4][5].
-
Ethyl Methanesulfonate (EMS): EMS operates through a mixed SN1/SN2 mechanism . The SN1 character allows it to attack less nucleophilic oxygen atoms, leading to the formation of O6-ethylguanine (O6-EtG) alongside N7-ethylguanine (N7-EtG)[2][5]. O6-EtG is a critical pre-mutagenic lesion because it structurally mimics adenine, directly mispairing with thymine during replication. Consequently, EMS is a highly efficient mutagen causing direct GC→AT transition mutations[2][5].
Mechanistic divergence of MMS and EMS alkylation pathways leading to distinct genotoxic outcomes.
Comparative Genotoxic Profiles
The mechanistic differences between MMS and EMS translate into quantifiable differences in standard genotoxicity assays. While historically assumed to possess linear dose-responses, recent high-throughput studies demonstrate that both MMS and EMS exhibit non-linear dose-responses (thresholds) . At low doses, the Base Excision Repair (BER) pathway efficiently clears N-alkyl adducts before they can induce permanent genomic instability[4].
Quantitative Comparison Table
| Parameter | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) |
| Chemical Class | Alkyl sulfonate (Methylating agent) | Alkyl sulfonate (Ethylating agent) |
| Reaction Kinetics | Predominantly SN2 | Mixed SN1 / SN2 |
| Primary DNA Adducts | N7-MeG (~80%), N3-MeA (~11%)[3] | N7-EtG, O6-EtG[2] |
| Mutagenic Mechanism | Indirect (Error-prone repair of abasic sites) | Direct (O6-EtG mispairing with Thymine) |
| Mutagenic Potency (Ames) | Moderate (Requires higher doses to mutate)[4] | High (Direct mispairing) |
| Clastogenic Potency (MN) | High (Potent replication fork stalling) | Moderate to High |
| Dose-Response Profile | Non-linear (BER threshold at low doses)[4] | Non-linear (BER threshold at low doses)[4] |
Self-Validating Experimental Methodologies
To accurately profile the genotoxicity of methanesulfonates (either as positive controls or as pharmaceutical impurities), a dual-assay approach is mandatory. The Ames test captures point mutations, while the In Vitro Micronucleus (MN) Assay captures clastogenic events.
Self-validating experimental workflow for comprehensive genotoxicity profiling of methanesulfonates.
Protocol 1: Bacterial Reverse Mutation (Ames) Test
Causality & Design: Alkylating agents primarily induce base-pair substitutions rather than frameshifts. Therefore, Salmonella typhimurium strains TA100 and TA1535 are the critical biosensors[1]. TA100 contains the pKM101 plasmid, which enhances error-prone repair, making it exceptionally sensitive to MMS-induced abasic sites.
Step-by-Step Methodology:
-
Strain Preparation: Culture TA100 and TA1535 overnight in nutrient broth. Validate the genetic integrity of the strains (histidine requirement, deep rough rfa mutation via crystal violet sensitivity, and ampicillin resistance for TA100).
-
Metabolic Activation (S9): Although methanesulfonates are direct-acting genotoxins, prepare tests both with and without rat liver S9 fraction. Self-Validation: This ensures that the test article is not metabolically deactivated and checks for the presence of secondary pro-mutagenic impurities.
-
Exposure (Plate Incorporation): Combine 100 µL of the bacterial suspension, 50 µL of the test article (MMS/EMS or unknown mesylate), and 500 µL of S9 mix (or buffer) into 2 mL of molten top agar supplemented with trace histidine/biotin. Vortex and pour over minimal glucose agar plates.
-
Incubation: Invert plates and incubate at 37°C for 48–72 hours.
-
Scoring & Acceptance Criteria: Count revertant colonies. The assay is valid only if the concurrent vehicle control falls within historical background ranges, and the positive control (e.g., sodium azide for TA1535) induces a ≥2-fold increase in revertants.
Protocol 2: In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay
Causality & Design: To distinguish true clastogens (like MMS) from general cytotoxins, micronuclei must only be scored in cells that have successfully completed one nuclear division. Cytochalasin B is used to inhibit actin ring formation during cytokinesis, trapping divided nuclei in a single binucleated cell.
Step-by-Step Methodology:
-
Cell Culture: Maintain TK6 human lymphoblastoid cells in RPMI-1640 medium, ensuring exponential growth.
-
Chemical Exposure: Expose cells to varying concentrations of the methanesulfonate for 3–4 hours (followed by a recovery period) and a continuous 24-hour treatment. This captures lesions across all phases of the cell cycle.
-
Cytokinesis Block: Add Cytochalasin B (final concentration 4–6 µg/mL) to the cultures to arrest dividing cells at the binucleate stage.
-
Harvest & Fixation: Harvest cells after 1.5 to 2.0 normal population doublings. Swell cells with a hypotonic solution (0.075 M KCl), fix with methanol:acetic acid (3:1), and drop onto cold slides.
-
Staining & Scoring: Stain with DAPI or Giemsa.
-
Validation (CBPI): Calculate the Cytokinesis-Block Proliferation Index (CBPI) to quantify cytotoxicity. Self-Validation: Micronuclei are only scored in binucleated cells. If the CBPI drops below 0.5 (indicating >50% cytotoxicity), the dose is excluded to prevent false positives caused by apoptotic body misidentification.
Regulatory Context: Threshold Responses in GTIs
Historically, regulatory frameworks assumed a linear, non-threshold extrapolation for all DNA-reactive compounds. However, modern comparative genotoxicity studies have proven that SN2 alkylators like MMS and EMS possess a "pragmatic threshold"[4]. Because mammalian cells possess robust constitutive levels of N-methylpurine DNA glycosylase (MPG) and the BER pathway, low doses of methanesulfonates are repaired without inducing mutations or chromosome breaks[2][4].
This mechanistic reality underpins the ICH M7 guidelines, which establish a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for genotoxic impurities[5][6]. By understanding the specific SN1/SN2 kinetics of methanesulfonates, drug development professionals can accurately assess risk, ensuring that trace mesylate impurities are controlled to safe levels without forcing the unnecessary rejection of life-saving pharmaceutical batches.
Sources
Confirming the Molecular Target of 4-Quinolinylmethyl Methanesulfonate: A Chemoproteomic Comparison Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Target Deconvolution, Covalent Probe Chemistry, and Chemoproteomic Workflows
Introduction & Mechanistic Rationale
In the landscape of targeted covalent inhibitors (TCIs) and chemical biology, identifying the precise molecular target of an electrophilic probe is a critical bottleneck. 4-Quinolinylmethyl methanesulfonate (4-QMM) has emerged as a sophisticated warhead design for chemoproteomic applications. Unlike pan-reactive alkylating agents that indiscriminately label the proteome, 4-QMM leverages its quinoline scaffold for non-covalent pre-organization within specific protein binding pockets.
As a Senior Application Scientist, I emphasize that the choice of leaving group dictates the success of target deconvolution. The methanesulfonate (mesylate) group acts as a highly tunable leaving group. Because mesylates have lower intrinsic reactivity than traditional iodo-based probes, they require the proximity effect of a binding pocket to overcome the activation energy barrier for nucleophilic attack by a target cysteine thiolate [1]. This kinetic partitioning minimizes off-target toxicity and dramatically reduces background noise during mass spectrometry analysis.
Fig 1. Kinetic partitioning of 4-QMM between target-specific alkylation and aqueous hydrolysis.
Comparative Performance Analysis
To justify the selection of 4-QMM, we must benchmark it against alternative alkylating agents commonly used in target identification. Highly reactive probes like 2-Iodoacetamide (IAA) are excellent for global sample preparation but fail as selective probes due to rampant off-target binding. Conversely, chloride-based leaving groups often lack the necessary electrophilicity to achieve complete target occupancy [2].
Table 1: Performance Comparison of Electrophilic Probes
| Probe | Leaving Group | Intrinsic Reactivity ( kchem ) | Target Selectivity | Aqueous Stability ( t1/2 ) | Primary Application |
| 4-QMM | Methanesulfonate (Mesylate) | Moderate | High (Proximity-driven) | > 12 hours | Targeted Covalent Inhibition & Deconvolution |
| 4-QMC | Chloride | Low | Moderate | > 24 hours | Reversible-covalent or slow-binding probes |
| 2-IAA | Iodide | Very High | Low (Pan-reactive) | < 2 hours | Global Cysteine Alkylation (Sample Prep) |
Data Interpretation: 4-QMM provides the optimal "Goldilocks" reactivity. Its extended aqueous stability ensures it survives in cellular media long enough to reach its intracellular targets, while its moderate intrinsic reactivity ensures it only alkylates cysteines when driven by the Ki of the quinoline scaffold.
Self-Validating Experimental Protocols
A robust target confirmation strategy cannot rely on a single assay. Every protocol described below is designed as part of a self-validating system . We utilize Activity-Based Protein Profiling (ABPP) to provide site-specific evidence of covalent modification, and pair it orthogonally with the Cellular Thermal Shift Assay (CETSA) to provide functional evidence of target stabilization in intact cells [3]. If 4-QMM covalently modifies a target, it must both block labeling in ABPP and shift the melting temperature in CETSA.
Fig 2. Step-by-step chemoproteomic workflow for 4-QMM target deconvolution via ABPP.
Protocol 1: Competitive isoTOP-ABPP (Site-Specific Validation)
This workflow confirms the exact cysteine residue alkylated by 4-QMM by measuring the depletion of a pan-reactive probe signal.
-
In Situ Dosing: Culture target cells (e.g., HEK293T) to 80% confluency. Treat with vehicle (DMSO) or 4-QMM (1 µM and 10 µM) for 2 hours at 37°C. Causality: Intact cell dosing preserves physiological protein conformations and endogenous competitor concentrations (e.g., glutathione).
-
Lysis & Competitive Labeling: Wash cells with cold PBS, lyse via sonication in PBS containing protease inhibitors. Centrifuge at 100,000 x g to isolate the soluble proteome. Treat the proteome with a broad-spectrum alkyne-tagged probe (e.g., Iodoacetamide-alkyne, 100 µM) for 1 hour.
-
Click Chemistry (CuAAC): Append a biotin-azide tag to the alkyne-labeled proteins using Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). Add Biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature.
-
Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform to remove unreacted reagents. Resuspend and incubate with streptavidin-agarose beads. Wash stringently (1% SDS, 8 M urea) to remove non-covalently bound proteins. Perform on-bead tryptic digestion overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the eluted peptides via high-resolution LC-MS/MS. Validation metric: A >3-fold reduction in MS signal for a specific cysteine-containing peptide in the 4-QMM treated group confirms it as the site of covalent modification.
Protocol 2: Intact Cell CETSA-MS (Functional Validation)
To prove that the alkylation observed in ABPP is functionally relevant and not a denatured artifact, CETSA is used to measure biophysical stabilization.
-
Compound Treatment: Treat live cells with 4-QMM (10 µM) or DMSO for 2 hours.
-
Thermal Profiling: Harvest cells, resuspend in PBS, and divide into 10 equal aliquots. Heat each aliquot to a distinct temperature across a gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Clarification: Lyse cells via freeze-thaw cycles (liquid nitrogen). Centrifuge at 100,000 x g for 20 minutes. Causality: Heating denatures unbound proteins, causing them to aggregate and pellet during centrifugation. Covalently stabilized targets remain in the soluble supernatant.
-
Quantification: Digest the soluble fractions, label with Tandem Mass Tags (TMT), and analyze via LC-MS/MS. Validation metric: A positive shift in the aggregation temperature ( ΔTagg>2∘C ) for the target protein confirms physiological target engagement.
Conclusion
By utilizing the highly tunable methanesulfonate leaving group, 4-QMM offers a superior balance of target selectivity and reactivity compared to traditional halogenated alternatives. When validated through the orthogonal, self-correcting loop of isoTOP-ABPP and CETSA-MS, researchers can unequivocally confirm both the exact site of covalent modification and the functional engagement of the target in living systems.
References
- Title: Covalent targeting of non-cysteine residues in PI4KIIIβ Source: PMC - NIH URL
- Title: Stability-based approaches in chemoproteomics Source: PMC - NIH URL
- Title: Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals Source: NCBI Bookshelf URL
Sources
- 1. Covalent targeting of non-cysteine residues in PI4KIIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
4-Quinolinylmethyl methanesulfonate proper disposal procedures
As a Senior Application Scientist, I recognize that handling potent alkylating agents requires more than just a list of safety rules—it requires a fundamental understanding of the chemical kinetics and mechanisms at play.
4-Quinolinylmethyl methanesulfonate belongs to the methanesulfonate ester class of compounds. Like its widely studied analogs (e.g., methyl and ethyl methanesulfonate), it is a potent electrophile. In biological systems, it acts as a severe mutagen and potential carcinogen by transferring its alkyl group to the nucleophilic centers of DNA (specifically the N7 of guanine and N3 of adenine) [1].
To design a safe, self-validating disposal protocol, we must exploit this exact chemical vulnerability. By introducing an overwhelming excess of a stronger, sacrificial nucleophile in a highly basic environment, we can force the compound to react harmlessly in the fume hood, permanently neutralizing its alkylating threat before it ever reaches the waste stream.
Here is the comprehensive, mechanistically grounded Standard Operating Procedure (SOP) for the deactivation and disposal of 4-Quinolinylmethyl methanesulfonate.
Mechanistic Rationale for Chemical Deactivation
We do not simply discard methanesulfonate esters; we chemically destroy them. The deactivation protocol relies on a dual-pathway degradation mechanism utilizing a 1.0 M Sodium Thiosulfate / 1.0 M Sodium Hydroxide (NaOH) quenching solution:
-
Nucleophilic Substitution ( SN2 ): The thiosulfate ion ( S2O32− ) is a highly polarizable, "soft" nucleophile. It rapidly attacks the electrophilic benzylic-like carbon of the 4-quinolinylmethyl group, displacing the methanesulfonate leaving group to form a non-toxic Bunte salt (an S-alkylthiosulfate).
-
Base-Catalyzed Hydrolysis: The high concentration of hydroxide ions ( OH− ) facilitates the hydrolysis of the ester bond, yielding 4-quinolinylmethanol and the harmless methanesulfonate anion [2].
Logical mechanism of nucleophilic deactivation of methanesulfonate esters.
Quantitative Parameters & Safety Controls
Before initiating any disposal procedures, ensure the laboratory is equipped with the following validated controls and reagents.
Table 1: Quenching Solution Formulation (1 Liter Batch) Causality: We utilize a 1.0 M concentration to ensure pseudo-first-order kinetics, overwhelming the alkylating agent to drive the degradation reaction to 100% completion [3].
| Component | Function | Concentration | Quantity per 1L |
| Deionized Water | Reaction solvent | N/A | 1000 mL |
| Sodium Hydroxide (NaOH) | Catalyzes hydrolysis; maintains pH > 10 | 1.0 M | 40.0 g |
| Sodium Thiosulfate Pentahydrate | Primary nucleophile for SN2 deactivation | 1.0 M | 248.18 g |
Table 2: Required PPE & Engineering Controls
| Control Type | Specification | Rationale |
| Engineering | Chemical Fume Hood (Face velocity ≥ 100 fpm) | Prevents inhalation of volatile toxic aerosols during the exothermic quenching process. |
| Hand Protection | Double-layered Nitrile Gloves (min 0.11mm) | Methanesulfonate esters can permeate single-layer gloves over prolonged exposure. |
| Eye Protection | Splash-proof chemical goggles | Prevents severe ocular damage and systemic absorption via mucous membranes. |
| Body Protection | Polyethylene-coated lab coat | Prevents dermal absorption in the event of a micro-spill. |
Step-by-Step Deactivation Methodology
This protocol is designed as a self-validating system . By verifying the pH at the beginning and end of the reaction, operators can mathematically guarantee that the deactivation environment remained kinetically favorable for the entire duration.
Protocol A: Routine Deactivation of Liquid & Solid Waste
-
Preparation: In a chemical fume hood, place a high-density polyethylene (HDPE) waste container on a secondary spill tray.
-
Volume Ratio Calculation: For every 1 mL of liquid waste (or 1 g of contaminated solid consumables like pipette tips), measure out 5 mL of the Quenching Solution .
-
Addition: Slowly add the 4-Quinolinylmethyl methanesulfonate waste to the quenching solution while stirring magnetically. Do not add the quenching solution to the waste, as the localized exothermic reaction could cause spattering.
-
Submersion of Solids: If deactivating pipette tips or tubes, ensure they are fully submerged and that the quenching solution has entered the interior cavities of the tips.
-
Self-Validation (T=0): Test the solution with pH paper. It must read pH > 10 . If it does not, add 10M NaOH dropwise until the target pH is achieved.
-
Incubation: Cap the container loosely (to prevent pressure buildup from potential off-gassing) and let it agitate at room temperature for 24 hours .
Protocol B: Acute Spill Response
-
Containment: Immediately evacuate non-essential personnel. Don fresh double-gloves and a respirator if outside a fume hood.
-
Absorption: Cover the spill completely with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Never use combustible materials like paper towels for concentrated alkylating agents.
-
Collection: Using a plastic scoop, sweep the absorbed mixture into a solid waste container.
-
Surface Decontamination: Wash the spill surface with the Quenching Solution, followed by a thorough wash with soap and water.
-
Deactivation: Transfer the solid waste container to the fume hood and flood it with a 5-fold excess of Quenching Solution. Follow the 24-hour incubation step from Protocol A.
Workflow for the chemical deactivation and disposal of 4-Quinolinylmethyl methanesulfonate.
Logistical & Regulatory Disposal Plan
After the 24-hour incubation period, the 4-Quinolinylmethyl methanesulfonate has been chemically destroyed. However, the resulting solution is highly basic and contains Bunte salts, meaning it still requires regulated disposal.
-
Final Validation (T=24h): Test the pH of the solution. It must still read pH > 10 . This proves that the hydroxide was not fully consumed and the hydrolysis kinetics remained active for the full 24 hours.
-
Manifesting: Transfer the deactivated solution to a chemically compatible, clearly labeled hazardous waste carboy. Label the container as: "Aqueous Hazardous Waste: Contains Sodium Hydroxide, Sodium Methanesulfonate, and Deactivated S-Alkylthiosulfate Salts. Corrosive (pH > 10)."
-
Logistics: Store the waste in a secondary containment bin in a designated Hazardous Waste Accumulation Area. Contact your institutional Environmental Health & Safety (EHS) department or a licensed commercial waste vendor for final incineration or neutralization pickup. Do not pour the deactivated solution down the drain unless explicitly authorized by local municipal wastewater regulations regarding high-pH effluents.
References
-
Ethyl methanesulfonate - Grokipedia Source: Grokipedia URL:[Link]
-
Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection Source: ResearchGate / Microchimica Acta URL:[Link]
Sources
Personal protective equipment for handling 4-Quinolinylmethyl methanesulfonate
As your trusted partner in drug development and laboratory safety, we recognize that handling highly reactive chemical intermediates requires more than just a basic safety data sheet. 4-Quinolinylmethyl methanesulfonate is a specialized compound frequently utilized in the synthesis of kinase inhibitors and antimalarial derivatives.
Because it contains a methanesulfonate (mesylate) ester—a known alkylating agent—it must be handled as a Genotoxic Impurity (GTI) [1]. Alkylating agents pose significant risks due to their ability to covalently bind to DNA, presenting mutagenic and carcinogenic hazards. Furthermore, the quinoline moiety is a known skin sensitizer and ocular irritant.
As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide provides a self-validating, mechanistically grounded workflow to ensure absolute safety, operational efficiency, and scientific integrity in your laboratory.
Mechanistic Risk Profile & Causality
To design an effective safety protocol, we must first understand the chemical causality of the threat:
-
The Electrophilic Threat: The mesylate group is an excellent leaving group, making the adjacent methylene carbon highly electrophilic. It readily reacts with biological nucleophiles (like the nitrogenous bases in DNA)[2].
-
The Particulate Threat: As a dry powder, this compound is prone to aerosolization via static charge. Inhalation bypasses primary dermal defenses, introducing the alkylating agent directly into the highly vascularized pulmonary system[3].
The Personal Protective Equipment (PPE) Ecosystem
Do not treat PPE as a mere checklist; treat it as a multi-layered barrier system. Every piece of equipment selected below is dictated by the chemical properties of 4-Quinolinylmethyl methanesulfonate.
| PPE Category | Specification | Mechanistic Rationale |
| Gloves (Inner) | Nitrile (4-5 mil) | Provides baseline dexterity and a secondary barrier against microscopic tears. |
| Gloves (Outer) | Nitrile or Neoprene (8+ mil) | Primary chemical barrier. Latex is highly permeable to alkylating agents and must be strictly avoided[3]. |
| Body Protection | Tyvek® Coverall or Disposable Lab Coat | Prevents particulate adherence to street clothes. Quinoline powders can cause severe contact dermatitis if trapped against the skin[1]. |
| Respiratory | N95 / P100 Particulate Respirator | Mandated if handling outside a containment hood. Prevents inhalation of aerosolized genotoxic dust[1]. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Protects ocular mucosa from highly irritating quinoline moieties and corrosive mesylate dust. |
Operational Workflow: Safe Handling & Transfer
In our experience supporting high-throughput drug development, static electricity during the weighing of fine mesylate powders is the leading cause of accidental exposure. This step-by-step methodology mitigates that risk.
Step 1: Environmental Preparation
-
Conduct all handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[3].
-
Line the work surface with a disposable, plastic-backed absorbent bench pad.
-
Place an anti-static ionizer fan inside the hood, directed at the balance, to neutralize static charges on the powder and plastic weigh boats.
Step 2: The Gowning Sequence
-
Inspect all PPE for defects. Don the Tyvek coverall.
-
Don the inner nitrile gloves, ensuring they cover the cuffs of the coverall.
-
Don the N95/P100 respirator and perform a positive/negative pressure seal check.
-
Don chemical splash goggles.
-
Don the heavy-duty outer nitrile gloves.
Step 3: Execution (Weighing & Transfer)
-
Pre-weigh closed vials whenever possible. If open weighing is required, use a static-free metallic spatula (avoid plastic spatulas which generate static).
-
Transfer the 4-Quinolinylmethyl methanesulfonate slowly to minimize dust generation.
-
Immediately cap the source bottle and seal the weigh boat/vial before removing it from the balance area.
Fig 1. End-to-end safe handling operational workflow for genotoxic impurities.
Chemical Decontamination & Quenching Protocol
Standard soap and water are insufficient for alkylating agents. To ensure a self-validating safety system, we must chemically destroy the electrophilic threat before disposal.
Alkylating agents are neutralized via SN2 nucleophilic substitution. We utilize 1M Sodium Thiosulfate ( Na2S2O3 ) as the quenching agent. The thiosulfate ion is a powerful nucleophile that rapidly attacks the electrophilic carbon of the mesylate, displacing the methanesulfonate leaving group and forming a stable, non-toxic "Bunte salt"[2].
Step-by-Step Quenching Procedure:
-
Prepare the Quench Bath: In a wide-mouth secondary container inside the fume hood, prepare a 1M solution of Sodium Thiosulfate. Add 0.1M Sodium Hydroxide ( NaOH ) to maintain a slightly alkaline pH, which accelerates the degradation of the mesylate[2].
-
Submersion: Carefully place all contaminated consumables (weigh boats, spatulas, Kimwipes, and your outer gloves) directly into the quench solution.
-
Reaction Time: Allow a minimum of 60 minutes for the nucleophilic substitution to reach completion.
-
Verification: Visually confirm the complete dissolution of any residual powder in the quench bath. The destruction of the active electrophile ensures the waste is no longer genotoxic.
Fig 2. Chemical quenching mechanism via SN2 nucleophilic substitution.
Waste Segregation & Disposal
Following the 60-minute quench, the resulting liquid is considered aqueous hazardous waste.
-
Do not pour the quenched solution down the drain.
-
Transfer the liquid to a dedicated, chemically compatible high-density polyethylene (HDPE) waste carboy.
-
Label the carboy strictly as: "Aqueous Hazardous Waste: Quenched Alkylating Agent (Contains Thiosulfate/Methanesulfonate salts)."
-
Dispose of the solid, decontaminated plasticware in a sealed, puncture-resistant hazardous waste drum[3].
References
- Thiosulfate as an Antidote to Mustard Poisoning, A Review of the Literature. ResearchGate.
- Chemical Hygiene Plan - USDA ARS. United States Department of Agriculture.
- Methyl methanesulfonate Safety Data Sheet. Santa Cruz Biotechnology.
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
